7-Acetoxymitragynine
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
174418-81-6 |
|---|---|
Molecular Formula |
C25H32N2O6 |
Molecular Weight |
456.5 g/mol |
IUPAC Name |
methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
InChI Key |
RJTCCQKAKCMBTR-XBULZMPJSA-N |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
Canonical SMILES |
CCC1CN2CCC3(C(=NC4=C3C(=CC=C4)OC)C2CC1C(=COC)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
7-Acetoxymitragynine: A Technical Guide to its Chemical Structure and Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of the kratom alkaloid, 7-hydroxymitragynine (B600473).[1] As a compound of interest within the field of opioid research, understanding its chemical characteristics and pharmacological profile is crucial for the development of novel analgesics with potentially improved safety profiles. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and anticipated biological activities of this compound, with a focus on its interaction with opioid receptors. While specific experimental data for this compound is limited in publicly available literature, this guide leverages extensive data from its parent compounds, mitragynine (B136389) and 7-hydroxymitragynine, to provide a robust predictive framework.
Chemical Structure and Properties
This compound is derived from the acetylation of the hydroxyl group of 7-hydroxymitragynine.[1] Its core structure is based on the corynantheine (B231211) alkaloid scaffold.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | Methyl (E)-2-[(2S,3S,7aS,12bS)-7a-acetyloxy-3-ethyl-8-methoxy-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
| SMILES | CC[C@@H]1CN2CC[C@]3(C(=NC4=C3C(=CC=C4)OC)[C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)OC(=O)C |
| InChI | InChI=1S/C25H32N2O6/c1-6-16-13-27-11-10-25(33-15(2)28)22-19(8-7-9-21(22)31-4)26-23(25)20(27)12-17(16)18(14-30-3)24(29)32-5/h7-9,14,16-17,20H,6,10-13H2,1-5H3/b18-14+/t16-,17+,20+,25+/m1/s1 |
| Molecular Formula | C25H32N2O6 |
| Molar Mass | 456.539 g/mol |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Notes and Comparison with Parent Compounds |
| Melting Point (°C) | Not available | Mitragynine: 102–106 °C.[2] The acetyl group may alter the crystal lattice and thus the melting point. |
| pKa | Not available | Mitragynine has a pKa of 8.1.[3] The basicity is primarily due to the tertiary amine, which should not be significantly affected by the C7 acetate (B1210297) group. |
| logP | Not available | Mitragynine has a logP of 1.73. The addition of the acetyl group is expected to increase lipophilicity. |
| Solubility | Not available | Mitragynine is soluble in organic solvents like methanol, ethanol, and chloroform, with low solubility in neutral or alkaline water that increases in acidic conditions.[2] 7-Hydroxymitragynine is soluble in alcohol, chloroform, and acetic acid. This compound is expected to have similar solubility in organic solvents. |
Synthesis of this compound
This compound can be synthesized from either mitragynine or 7-hydroxymitragynine.
Synthesis from Mitragynine
A common method involves the reaction of mitragynine with lead(IV) acetate.[1]
-
Reaction Setup: Dissolve mitragynine in a suitable anhydrous solvent (e.g., acetic acid) under an inert atmosphere (e.g., argon).
-
Reagent Addition: Slowly add a solution of lead(IV) acetate in the same solvent to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by adding water. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Characterization: Confirm the structure and purity of the resulting this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis from 7-Hydroxymitragynine
This method involves the acetylation of the 7-hydroxyl group using acetic anhydride (B1165640).[1]
-
Reaction Setup: Dissolve 7-hydroxymitragynine in a suitable anhydrous solvent (e.g., pyridine (B92270) or dichloromethane with a catalytic amount of a base like triethylamine) under an inert atmosphere.
-
Reagent Addition: Add acetic anhydride to the solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
-
Characterization: Confirm the identity and purity of the product using spectroscopic techniques.
Pharmacological Properties
While direct pharmacological data for this compound is scarce, its activity can be inferred from its structural similarity to 7-hydroxymitragynine and the general observation that it is less potent.[1] The primary pharmacological target is expected to be the μ-opioid receptor (MOR).
Table 3: Opioid Receptor Binding Affinities (Ki, nM) and Efficacy (EC50, nM; Emax, %) of Mitragynine and 7-Hydroxymitragynine
| Compound | μ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| Mitragynine | Ki: 161 - 709[4][5]EC50: 339[6]Emax: 34%[6] | Ki: 1700[4] | Ki: 6800[4] |
| 7-Hydroxymitragynine | Ki: 7.16 - 77.9[4][5]EC50: 34.5[6]Emax: 47%[6] | Ki: 220[4] | Ki: 243[4] |
Based on the available information, this compound is expected to be a partial agonist at the μ-opioid receptor with lower potency than 7-hydroxymitragynine.
Signaling Pathway
Mitragynine and 7-hydroxymitragynine are known G-protein biased agonists at the μ-opioid receptor, meaning they activate G-protein signaling with little to no recruitment of β-arrestin.[7] This biased agonism is a key area of interest in developing safer opioids, as β-arrestin recruitment is associated with some of the adverse effects of classical opioids, such as respiratory depression and constipation. This compound is hypothesized to follow a similar signaling pathway.
Caption: Predicted signaling pathway of this compound at the μ-opioid receptor.
Experimental Protocols for Pharmacological Characterization
To fully characterize the pharmacological profile of this compound, the following experimental protocols are recommended.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of this compound for opioid receptors.
-
Membrane Preparation: Prepare cell membranes from cell lines stably expressing human μ, κ, or δ opioid receptors.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Radioligand: Use a high-affinity radiolabeled ligand for each receptor (e.g., [³H]-DAMGO for MOR, [³H]-U-69,593 for KOR, and [³H]-DPDPE for DOR).
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Incubation and Filtration: Incubate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes). Terminate the reaction by rapid filtration through glass fiber filters.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This functional assay measures the ability of this compound to activate G-proteins coupled to opioid receptors.
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: Use a buffer containing GDP and MgCl₂.
-
Reaction Mixture: Incubate the membranes with varying concentrations of this compound and a fixed concentration of [³⁵S]GTPγS.
-
Incubation and Filtration: Incubate at 30°C for 60 minutes and terminate by filtration.
-
Scintillation Counting: Measure the amount of [³⁵S]GTPγS bound to the G-proteins.
-
Data Analysis: Plot the data to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a full agonist like DAMGO).
β-Arrestin Recruitment Assay
This assay assesses the potential for this compound to induce β-arrestin recruitment to the opioid receptor.
-
Cell Culture: Use a cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor).
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate for a specified time (e.g., 90 minutes) at 37°C.
-
Detection: Add the detection reagent containing the substrate for the complemented enzyme.
-
Signal Measurement: Measure the resulting chemiluminescent signal.
-
Data Analysis: Determine the EC50 and Emax for β-arrestin recruitment.
Caption: Workflow for a β-arrestin recruitment assay.
In Vivo Analgesia Assays
Animal models are used to determine the analgesic efficacy of this compound.
-
Animal Model: Use a standard rodent model (e.g., mice or rats).
-
Compound Administration: Administer varying doses of this compound via a relevant route (e.g., subcutaneous or oral).
-
Nociceptive Testing: At predetermined time points after administration, place the animal on a hot plate maintained at a constant temperature (e.g., 55°C) and record the latency to a nociceptive response (e.g., licking a paw or jumping).
-
Data Analysis: Calculate the maximum possible effect (%MPE) and determine the ED50 (dose required to produce 50% of the maximum effect).
Pharmacokinetics
The pharmacokinetic profile of this compound has not been reported. However, based on data from mitragynine and 7-hydroxymitragynine, a predictive overview can be provided.
Table 4: Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine in Humans
| Parameter | Mitragynine | 7-Hydroxymitragynine |
| Tmax (h) | 0.83 - 1.7[8][9] | 1.2 - 2.0[9] |
| Terminal Half-life (t½) (h) | 23.24 - 67.9[8][9] | 4.7 - 24.7[9] |
| Apparent Volume of Distribution (Vd/F) (L/kg) | 38.04[8] | Not Available |
The acetyl group in this compound may increase its lipophilicity, potentially affecting its absorption, distribution, metabolism, and excretion (ADME) profile compared to 7-hydroxymitragynine. It is plausible that this compound could act as a prodrug, being hydrolyzed in vivo to the more potent 7-hydroxymitragynine.
Conclusion
This compound represents an intriguing semi-synthetic opioid with a pharmacological profile that is predicted to be similar to that of its parent compound, 7-hydroxymitragynine, albeit with lower potency. Its potential as a G-protein biased agonist at the μ-opioid receptor warrants further investigation for the development of safer analgesics. This guide provides a foundational understanding of its chemical and pharmacological properties, drawing upon the extensive research on related kratom alkaloids. The detailed experimental protocols outlined herein offer a clear path for researchers to elucidate the specific characteristics of this compound and to fully assess its therapeutic potential. Future research should focus on obtaining precise quantitative data for its physicochemical properties, receptor pharmacology, and pharmacokinetic profile to advance its development as a potential therapeutic agent.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mitragynine - Wikipedia [en.wikipedia.org]
- 3. ukm.my [ukm.my]
- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kratomalks.org [kratomalks.org]
- 7. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of mitragynine in man - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 7-Acetoxymitragynine from Mitragynine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis of 7-acetoxymitragynine, a semi-synthetic derivative of the psychoactive alkaloid mitragynine (B136389) found in the leaves of the kratom plant (Mitragyna speciosa). The document details two primary synthetic pathways: the direct oxidation and acetylation of mitragynine using lead(IV) acetate (B1210297), and a two-step process involving the synthesis of the intermediate 7-hydroxymitragynine (B600473) followed by its acetylation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction
Mitragynine and its derivatives are of significant interest to the scientific community due to their interactions with opioid receptors and potential therapeutic applications. This compound, in particular, serves as a key intermediate in the synthesis of 7-hydroxymitragynine, a potent opioid agonist.[1] Understanding the efficient synthesis of this compound is crucial for the exploration of these compounds for novel analgesic and other pharmacological activities. This document outlines the established methods for its preparation from mitragynine.
Synthetic Pathways
There are two primary routes for the synthesis of this compound from mitragynine:
-
Direct Oxidation and Acetylation: This method involves the direct conversion of mitragynine to this compound using an oxidizing agent such as lead(IV) acetate.[2]
-
Two-Step Synthesis via 7-Hydroxymitragynine: This pathway first involves the synthesis of 7-hydroxymitragynine from mitragynine, followed by the acetylation of the hydroxyl group to yield this compound.[1]
This guide will focus on the direct oxidation and acetylation method, for which a detailed experimental protocol is available in the scientific literature.
Experimental Protocols
Synthesis of this compound from Mitragynine
This protocol is adapted from the procedure described by Takayama et al. in the Journal of Medicinal Chemistry (2002).[3][4][5]
Reaction: Treatment of mitragynine with lead(IV) acetate yields the 7-acetoxyindolenine derivative, this compound.[2][3]
Materials:
-
Mitragynine
-
Lead(IV) acetate (Pb(OAc)₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Inert atmosphere (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and purification apparatus (e.g., chromatography column)
Procedure:
-
Dissolve mitragynine in anhydrous dichloromethane under an inert atmosphere.
-
Add lead(IV) acetate to the solution.
-
Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is worked up to remove the lead salts and other impurities.
-
The crude product is then purified, typically by silica (B1680970) gel column chromatography, to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 50% | [3] |
Synthesis of 7-Hydroxymitragynine from this compound (Subsequent Step)
For context and completeness, the subsequent hydrolysis of this compound to 7-hydroxymitragynine is also presented.
Reaction: Alkaline hydrolysis of this compound removes the acetyl group to yield 7-hydroxymitragynine.[2][3]
Procedure:
-
Dissolve the purified this compound in a suitable solvent.
-
Add a base (e.g., sodium hydroxide (B78521) or potassium hydroxide) to induce hydrolysis.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture and extract the product.
-
Purify the crude 7-hydroxymitragynine, typically by chromatography.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 95% | [3] |
Characterization Data
While the seminal paper by Takayama et al. focuses on the synthesis and opioid agonistic activities of various mitragynine derivatives, it does not provide detailed spectroscopic data for the this compound intermediate.[3][4][5] However, based on its chemical structure, the following characterization would be expected:
Table 1: Expected Analytical Data for this compound
| Analysis | Expected Observations |
| ¹H NMR | Signals corresponding to the mitragynine scaffold protons, plus a characteristic singlet for the acetyl methyl group protons around δ 2.0-2.5 ppm. |
| ¹³C NMR | Resonances for the mitragynine carbon skeleton, with a downfield signal for the ester carbonyl carbon of the acetyl group (around δ 170 ppm) and a signal for the acetyl methyl carbon. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₃₂N₂O₆, MW: 456.54 g/mol ).[1] |
Visualizations
Reaction Pathway
Caption: Synthesis of this compound and its conversion to 7-Hydroxymitragynine.
Experimental Workflow
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound from mitragynine is a key step in accessing various semi-synthetic analogues for pharmacological research. The direct oxidation and acetylation with lead(IV) acetate provides a viable route to this important intermediate. This technical guide consolidates the available information to provide a clear and concise resource for researchers in the field. Further detailed characterization of this compound and optimization of the reaction conditions could be valuable areas for future investigation.
References
7-Acetoxymitragynine: A Technical Guide on its Discovery and Origins
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of the indole (B1671886) alkaloid mitragynine (B136389), the primary active constituent of the Southeast Asian plant Mitragyna speciosa (kratom). Its discovery and synthesis are intrinsically linked to the scientific exploration of kratom's pharmacology, particularly the more potent and naturally occurring metabolite, 7-hydroxymitragynine (B600473). This technical guide provides an in-depth overview of the discovery, origin, and key experimental data related to this compound, intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Origin
The discovery of this compound is not a singular event but rather a consequence of synthetic efforts to understand and produce 7-hydroxymitragynine. Research into the alkaloids of Mitragyna speciosa identified 7-hydroxymitragynine as a minor but highly potent opioid agonist. The low natural abundance of 7-hydroxymitragynine necessitated the development of synthetic routes from the more abundant precursor, mitragynine.
A key synthetic pathway, detailed by Takayama et al. in 2002, involves the oxidation of mitragynine. In this process, this compound emerges as a crucial, isolable intermediate.[1][2][3][4][5] Specifically, the reaction of mitragynine with lead(IV) acetate (B1210297) yields a 7-acetoxyindolenine derivative, which is this compound.[2][4][5] This intermediate can then be hydrolyzed under alkaline conditions to produce 7-hydroxymitragynine.[2][4] Therefore, the "discovery" of this compound is a direct result of its role as a synthetic precursor in the quest to access its more pharmacologically studied hydroxylated counterpart. Another described method for its synthesis is the acetylation of the hydroxyl group of 7-hydroxymitragynine using acetic anhydride.[5]
Chemical Synthesis
The primary route to this compound involves the direct oxidation and acetylation of mitragynine.
Synthesis of this compound from Mitragynine
While a detailed, step-by-step protocol from a primary research article remains elusive in the public domain, the established method involves the use of lead(IV) acetate as the oxidizing and acetylating agent.[2][4][5]
Experimental Protocol (General Description):
-
Starting Material: Mitragynine
-
Reagent: Lead(IV) acetate (Pb(OAc)₄)
-
Solvent: A suitable aprotic solvent.
-
General Procedure: Mitragynine is dissolved in an appropriate solvent and treated with lead(IV) acetate. The reaction mixture is stirred for a specified period, likely at a controlled temperature. Upon completion, the reaction is worked up to remove the lead salts and other impurities. Purification, likely through chromatographic techniques, yields this compound.
The following diagram illustrates the general synthetic pathway:
Caption: Synthesis of this compound from Mitragynine.
Conversion to 7-Hydroxymitragynine
This compound serves as a key intermediate in the synthesis of 7-hydroxymitragynine.
Experimental Protocol (General Description):
-
Starting Material: this compound
-
Reagent: A suitable base for hydrolysis (e.g., sodium hydroxide (B78521) or potassium carbonate).
-
Solvent: A protic solvent or a mixture of solvents to facilitate the reaction.
-
General Procedure: this compound is subjected to alkaline hydrolysis. The reaction progress is monitored until the deacetylation is complete. Standard workup and purification procedures are then employed to isolate 7-hydroxymitragynine.
The following diagram illustrates this conversion:
Caption: Conversion of this compound to 7-Hydroxymitragynine.
Physicochemical and Spectroscopic Data
Characterization of this compound relies on standard analytical techniques.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₃₂N₂O₆ | [5] |
| Molar Mass | 456.53 g/mol | [5] |
| Appearance | Data not available | |
| Solubility | Data not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR (CDCl₃) | Specific chemical shifts and coupling constants are not readily available in the reviewed literature. A full spectral analysis would be required for complete assignment. | |
| ¹³C NMR (CDCl₃) | Specific chemical shifts are not readily available in the reviewed literature. A full spectral analysis would be required for complete assignment. | |
| Mass Spectrometry (MS) | The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its molecular weight. Fragmentation patterns would be indicative of the indole alkaloid core and the acetyl group. | [6][7] |
Pharmacological Profile
While this compound is primarily known as a synthetic intermediate, it does exhibit opioid activity. However, it is reported to be less potent than its hydrolyzed counterpart, 7-hydroxymitragynine.[5] Comprehensive quantitative pharmacological data for this compound is limited in the publicly available literature. The following table presents a comparison of the opioid receptor binding affinities for the parent compound, mitragynine, and its key derivatives.
Table 3: Opioid Receptor Binding Affinities (Ki, nM) of Mitragynine and its Derivatives
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference |
| Mitragynine | 161 - 709 | ~6800 | 1700 - 4040 | [8][9][10] |
| 7-Hydroxymitragynine | 7.16 - 77.9 | ~243 | ~220 | [8][9][10] |
| This compound | Data not available | Data not available | Data not available |
Table 4: Opioid Receptor Functional Activity (EC₅₀, nM and Eₘₐₓ, %) of Mitragynine and its Derivatives
| Compound | Receptor | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Mitragynine | hMOR | 339 | 34 | [8][11] |
| 7-Hydroxymitragynine | hMOR | 34.5 | 47 | [8][11] |
| This compound | hMOR | Data not available | Data not available |
The data clearly indicates that the 7-hydroxy group significantly enhances the potency and efficacy at the µ-opioid receptor compared to the parent compound, mitragynine. While quantitative data for this compound is lacking, its reported lower potency suggests that the acetyl group may hinder optimal receptor interaction compared to the hydroxyl group.
The following diagram illustrates the known signaling pathway for mitragynine and 7-hydroxymitragynine at the µ-opioid receptor, which is a G-protein coupled receptor (GPCR).
Caption: Simplified µ-Opioid Receptor Signaling Pathway.
Conclusion
This compound holds a significant place in the chemistry of Mitragyna speciosa alkaloids, not as a primary natural product, but as a key semi-synthetic intermediate. Its discovery is a testament to the chemical ingenuity employed to access and study the more potent 7-hydroxymitragynine. While its own pharmacological profile is not as extensively characterized as its precursor and product, it represents an important structural analog for understanding the structure-activity relationships of mitragynine derivatives. Further research to fully elucidate the quantitative pharmacology and detailed spectroscopic properties of this compound would provide a more complete picture of this interesting compound and could aid in the design of novel analgesics with potentially improved therapeutic profiles.
References
- 1. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. scirp.org [scirp.org]
- 7. repository.embuni.ac.ke [repository.embuni.ac.ke]
- 8. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action of 7-Acetoxymitragynine
An In-Depth Technical Guide on the Core Mechanism of Action of 7-Acetoxymitragynine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a semi-synthetic derivative of 7-hydroxymitragynine (B600473), a key psychoactive alkaloid found in the plant Mitragyna speciosa (kratom). Structurally, it is the acetylated form of 7-hydroxymitragynine. The available scientific literature indicates that this compound is less potent than its parent compound, 7-hydroxymitragynine. It is hypothesized to function as a prodrug, with its pharmacological effects primarily attributable to its in vivo hydrolysis to 7-hydroxymitragynine.
This guide focuses on the well-characterized mechanism of action of 7-hydroxymitragynine to elucidate the pharmacological activity of this compound. The core of this mechanism is its action as a potent, partial agonist at the µ-opioid receptor (MOR) with a distinct signaling profile. Notably, 7-hydroxymitragynine demonstrates significant G-protein bias, preferentially activating G-protein signaling pathways over the β-arrestin-2 pathway. This "atypical" opioid agonism is a subject of intense research for its potential to separate analgesic effects from adverse opioid-related side effects like respiratory depression and tolerance.
Pharmacology of 7-Hydroxymitragynine
The primary molecular target of 7-hydroxymitragynine is the µ-opioid receptor (MOR). Its interaction with MOR, as well as the kappa- (KOR) and delta- (DOR) opioid receptors, defines its opioid-like effects.
Receptor Binding Affinity
7-Hydroxymitragynine exhibits a higher binding affinity for MOR compared to KOR and DOR. The binding affinity is typically determined through competitive radioligand displacement assays, and the inhibition constant (Ki) is a measure of this affinity. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki, nM) | Species | Reference |
| 7-Hydroxymitragynine | µ-Opioid (MOR) | 77.9 (45.8–152) | Human | [1] |
| κ-Opioid (KOR) | 220 (162–302) | Human | [1] | |
| δ-Opioid (DOR) | 243 (168–355) | Human | [1] | |
| 7-Hydroxymitragynine | µ-Opioid (MOR) | 21.5 ± 0.8 | Mouse | [2] |
| κ-Opioid (KOR) | 119.0 ± 2.1 | Mouse | [2] | |
| δ-Opioid (DOR) | 88.5 ± 9.9 | Mouse | [2] | |
| Mitragynine (for comparison) | µ-Opioid (MOR) | 709 (451-1110) | Human | [1] |
| κ-Opioid (KOR) | 1700 (1090–2710) | Human | [1] | |
| δ-Opioid (DOR) | 6800 (2980–15900) | Human | [1] |
Functional Activity and Signal Transduction
7-Hydroxymitragynine is a partial agonist at the human µ-opioid receptor.[1][3] Its functional activity is characterized by its ability to activate G-protein signaling pathways without significantly recruiting β-arrestin-2.[3] This biased agonism is a key feature of its mechanism of action.
| Compound | Assay | Receptor | Potency (EC50, nM) | Efficacy (Emax) | Reference |
| 7-Hydroxymitragynine | [³⁵S]GTPγS | MOR | - | 41.3% | [1] |
| 7-Hydroxymitragynine | G-Protein BRET | hMOR | 34.5 | 47% | [4] |
| 7-Hydroxymitragynine | cAMP Assay | hMOR | 19.5 | 89% ± 3.8 | [5] |
| 7-Hydroxymitragynine | β-Arrestin BRET | hMOR | No measurable recruitment | - | [3] |
| Mitragynine (for comparison) | G-Protein BRET | hMOR | 339 | 34% | [4] |
| DAMGO (Full Agonist) | G-Protein BRET | hMOR | - | 100% (Reference) | [3] |
| DAMGO (Full Agonist) | β-Arrestin BRET | hMOR | - | Robust recruitment | [3] |
The activation of the µ-opioid receptor by an agonist typically initiates two major signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin-2 pathway, which is implicated in side effects such as respiratory depression, constipation, and the development of tolerance. 7-Hydroxymitragynine's preference for the G-protein pathway suggests a potential for a wider therapeutic window compared to classical opioids that activate both pathways.[3][4]
Caption: Signaling pathways of classical opioids versus 7-hydroxymitragynine.
Experimental Protocols
The characterization of 7-hydroxymitragynine's mechanism of action relies on a suite of in vitro pharmacological assays.
Radioligand Displacement Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Principle: A radiolabeled ligand with known affinity for the receptor is incubated with a preparation of cells or membranes expressing the receptor. A competing unlabeled ligand (the test compound, e.g., 7-hydroxymitragynine) is added at various concentrations. The ability of the test compound to displace the radioligand is measured, and from this, the Ki is calculated.
-
Methodology:
-
Membrane Preparation: Cells expressing the opioid receptor of interest (e.g., HEK293 cells transfected with the human µ-opioid receptor) are harvested and homogenized to prepare a membrane fraction.
-
Incubation: The membrane preparation is incubated with a constant concentration of a radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound and free radioligand are separated, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters (representing the bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC50 (concentration of the test compound that inhibits 50% of specific binding) is determined, and the Ki is calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a radioligand displacement assay.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
This assay measures the functional agonism of a compound by quantifying the activation of G-proteins coupled to a receptor.
-
Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, GDP is exchanged for GTP. This assay uses a non-hydrolyzable analog of GTP, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS incorporated into the G-proteins is proportional to the level of receptor activation.
-
Methodology:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the receptor of interest are prepared.
-
Incubation: Membranes are incubated with GDP, [³⁵S]GTPγS, and varying concentrations of the test compound.
-
Separation: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration.
-
Quantification: The radioactivity on the filters is measured.
-
Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC50 and Emax are determined.
-
Caption: Workflow for a [³⁵S]GTPγS binding assay.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is used to measure the recruitment of β-arrestin-2 to an activated receptor.
-
Principle: BRET is a proximity-based assay that measures protein-protein interactions. The receptor is fused to a BRET donor (e.g., Renilla luciferase, RLuc), and β-arrestin-2 is fused to a BRET acceptor (e.g., a fluorescent protein like YFP or citrine). When an agonist stimulates the receptor and β-arrestin-2 is recruited, the donor and acceptor are brought into close proximity, allowing for energy transfer. This results in the emission of light by the acceptor, which can be measured.[3]
-
Methodology:
-
Cell Culture: Cells (e.g., HEK293) are co-transfected with plasmids encoding the receptor-RLuc fusion protein and the β-arrestin-YFP fusion protein.
-
Assay Preparation: The transfected cells are plated in a microplate.
-
Compound Addition: The test compound is added to the wells at various concentrations.
-
Substrate Addition: The luciferase substrate (e.g., coelenterazine (B1669285) h) is added.
-
Signal Detection: The light emissions from both the donor and acceptor are measured at their respective wavelengths using a microplate reader.
-
Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the log concentration of the test compound to generate a dose-response curve.
-
Caption: Workflow for a β-arrestin recruitment BRET assay.
Conclusion
The mechanism of action of this compound is best understood through its role as a prodrug for the more potent and well-studied 7-hydroxymitragynine. The latter is an atypical µ-opioid receptor partial agonist characterized by its significant G-protein signaling bias. It effectively activates the G-protein pathway associated with analgesia while minimally engaging the β-arrestin-2 pathway linked to many of the adverse effects of classical opioids. This unique pharmacological profile makes 7-hydroxymitragynine and, by extension, its derivatives like this compound, compelling subjects for the development of novel analgesics with potentially improved safety profiles. Further research is warranted to fully elucidate the pharmacokinetics of this compound and confirm its conversion to 7-hydroxymitragynine in vivo.
References
- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of 7-Acetoxymitragynine: A Technical Overview and Comparative Analysis
Disclaimer: Scientific literature providing a detailed pharmacological profile of 7-Acetoxymitragynine is notably scarce. This document summarizes the limited available information and presents a comprehensive profile of the closely related and extensively studied analog, 7-Hydroxymitragynine, as a primary comparator to provide context and insight into the potential structure-activity relationships.
Introduction to 7-Substituted Mitragynine (B136389) Analogs
Mitragynine, the primary psychoactive alkaloid in the leaves of the Southeast Asian plant Mitragyna speciosa (kratom), has garnered significant interest for its opioid-like effects. Chemical modifications of the mitragynine scaffold have been explored to understand its structure-activity relationships and to develop novel analgesics with potentially improved safety profiles. Modifications at the C7 position of the indole (B1671886) nucleus have proven to be particularly significant in modulating pharmacological activity. This guide focuses on this compound, with a comparative analysis of its more studied counterpart, 7-Hydroxymitragynine.
This compound: Current Understanding
Synthesis
This compound can be synthesized from mitragynine. One reported method involves the reaction of mitragynine with lead tetraacetate (Pb(OAc)4)[1]. Another approach describes its formation via the alkaline hydrolysis of mitragynine[1].
Pharmacological Data
Direct and quantitative pharmacological data for this compound is limited. One study qualitatively notes that the introduction of an acetoxy group at the C7 position of mitragynine resulted in a significant decrease in both maximal inhibition and relative potency at opioid receptors when compared to other analogs[1]. This suggests that the acetoxy functional group may hinder the molecule's ability to effectively bind to and/or activate opioid receptors.
Comparative Profile: 7-Hydroxymitragynine (7-OH-MG)
Due to the paucity of data on this compound, the pharmacological profile of 7-Hydroxymitragynine is presented here in detail. 7-OH-MG is a potent, active metabolite of mitragynine and a key mediator of its analgesic effects[2][3].
Receptor Binding Affinity
7-OH-MG exhibits a higher affinity for opioid receptors, particularly the mu-opioid receptor (MOR), compared to mitragynine[4][5].
| Compound | Receptor | Binding Affinity (Ki, nM) | Source |
| 7-Hydroxymitragynine | Human µ-Opioid (hMOR) | 7.16 - 77.9 | [4][6] |
| Human κ-Opioid (hKOR) | 74.1 - 220 | [5][6] | |
| Human δ-Opioid (hDOR) | 219 - 243 | [5][6] | |
| Mitragynine | Human µ-Opioid (hMOR) | 161 - 709 | [4][6] |
| Human κ-Opioid (hKOR) | 198 - 1700 | [5][6] | |
| Human δ-Opioid (hDOR) | >10,000 | [6] |
Functional Activity
7-OH-MG acts as a partial agonist at the mu-opioid receptor, with greater potency and efficacy than mitragynine[4][7][8]. It has been characterized as a G protein-biased agonist, showing minimal recruitment of β-arrestin-2, which is a signaling pathway associated with some of the adverse effects of classical opioids[2][9].
| Compound | Assay | Parameter | Value | Source |
| 7-Hydroxymitragynine | [³⁵S]GTPγS Binding (hMOR) | EC₅₀ (nM) | 34.5 | [2] |
| Eₘₐₓ (%) | 47 | [2] | ||
| Hot-Plate Test (Rats) | ED₅₀ (mg/kg) | 1.91 | [8] | |
| Mitragynine | [³⁵S]GTPγS Binding (hMOR) | EC₅₀ (nM) | 339 | [2] |
| Eₘₐₓ (%) | 34 | [2] | ||
| Hot-Plate Test (Rats) | Eₘₐₓ (%) | 17.3 (at 10 mg/kg, i.v.) | [8] |
In Vivo Effects
In animal models, 7-OH-MG demonstrates potent antinociceptive (analgesic) effects, which are reversible by the opioid antagonist naltrexone[7][10]. These effects are significantly more potent than those of mitragynine and, in some assays, morphine[7][8].
Experimental Protocols
Radioligand Binding Assays
These assays are conducted to determine the binding affinity of a compound to a specific receptor.
-
Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., hMOR, hKOR, hDOR) are prepared from cultured cells.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound (e.g., 7-OH-MG).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay
This assay measures the activation of G proteins following receptor agonism.
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the receptor of interest are used.
-
Incubation: Membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.
-
Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G proteins is measured.
-
Data Analysis: Concentration-response curves are generated to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.
Hot-Plate Test for Antinociception
This in vivo assay assesses the analgesic effects of a compound in rodents.
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment.
-
Baseline Measurement: The baseline latency for the animal to exhibit a pain response (e.g., licking a paw or jumping) on a heated surface (e.g., 55°C) is recorded.
-
Compound Administration: The test compound is administered via a specific route (e.g., subcutaneous, oral).
-
Post-Treatment Measurement: At various time points after administration, the latency to the pain response is measured again.
-
Data Analysis: The antinociceptive effect is typically expressed as the maximum possible effect (%MPE) and the dose required to produce a 50% effect (ED₅₀) is calculated.
Signaling Pathways and Experimental Workflow
Mu-Opioid Receptor Signaling Pathway
The following diagram illustrates the G protein-biased agonism of 7-Hydroxymitragynine at the mu-opioid receptor.
Experimental Workflow for Pharmacological Characterization
The following diagram outlines a typical workflow for the pharmacological evaluation of a novel mitragynine analog.
Conclusion
While this compound remains a poorly characterized compound, preliminary information suggests that the acetoxy group at the 7-position may diminish its opioid receptor activity. In stark contrast, the hydroxyl group at the same position in 7-Hydroxymitragynine confers high potency and efficacy as a partial agonist at the mu-opioid receptor, driving the primary analgesic effects of its parent compound, mitragynine. The detailed pharmacological profile of 7-Hydroxymitragynine serves as a crucial benchmark for understanding the structure-activity relationships of 7-substituted mitragynine analogs and for guiding the future development of novel analgesics from the kratom alkaloid scaffold. Further research is imperative to fully elucidate the pharmacological profile of this compound and to determine its potential as a therapeutic agent.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers [frontiersin.org]
- 7. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kratom Alkaloids: Interactions With Enzymes, Receptors, and Cellular Barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interactive Effects of µ-Opioid and Adrenergic-α2 Receptor Agonists in Rats: Pharmacological Investigation of the Primary Kratom Alkaloid Mitragynine and Its Metabolite 7-Hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 7-Acetoxymitragynine: A Semi-Synthetic Derivative of 7-Hydroxymitragynine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of 7-acetoxymitragynine, a semi-synthetic derivative of the potent kratom alkaloid 7-hydroxymitragynine (B600473). The alkaloids from the Mitragyna speciosa plant, particularly mitragynine (B136389) and its oxidized metabolite 7-hydroxymitragynine, have garnered significant interest as "atypical opioids."[1] These compounds function as G-protein-biased partial agonists at the µ-opioid receptor (MOR), a mechanism hypothesized to separate analgesic effects from dose-limiting side effects like respiratory depression and constipation.[1][2][3] This guide details the synthesis, comparative pharmacology, signaling pathways, and relevant experimental protocols to elucidate the structure-activity relationship and pharmacological profile of this compound relative to its precursor.
Synthesis and Chemical Transformation
7-Hydroxymitragynine (7-OHM) is a minor alkaloid in Mitragyna speciosa leaves, typically constituting less than 2% of the total alkaloid content.[1][4] It can be produced semi-synthetically via the oxidation of the more abundant parent alkaloid, mitragynine.[4] this compound is subsequently synthesized from 7-hydroxymitragynine through an acetylation reaction. This process involves introducing an acetoxy group at the C7 position of the mitragynine scaffold, a modification that has been shown to significantly alter its pharmacological activity.[5]
Comparative Pharmacology and Receptor Signaling
The defining characteristic of 7-hydroxymitragynine is its function as a potent, G-protein-biased partial agonist at the µ-opioid receptor (MOR) and a competitive antagonist at κ- and δ-opioid receptors.[2][6][7] This biased signaling preferentially activates the G-protein pathway, which is associated with analgesia, while minimally recruiting the β-arrestin pathway, which is linked to adverse effects.[1][2][8]
The introduction of an acetoxy group at the C7 position to create this compound results in a significant reduction in opioid receptor activity.[5]
In Vitro Opioid Receptor Activity
The following table summarizes the comparative in vitro functional potencies of 7-hydroxymitragynine and its acetoxy derivative in guinea pig ileum, a classic assay for opioid activity.
| Compound | Functional Potency (pD2 value) | Maximum Inhibition (%) | Reference |
| 7-Hydroxymitragynine | 7.95 ± 0.05 | 95.8 ± 2.1 | [5] |
| This compound | 6.50 ± 0.16 | 82.5 ± 5.6 | [5] |
Data presented as mean ± S.E.M. A higher pD2 value indicates greater potency.
Mu-Opioid Receptor Signaling Pathway
7-OHM binding to the MOR primarily initiates a G-protein-mediated cascade. The Gαi/o subunit dissociates and inhibits adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and subsequent modulation of ion channels, producing an analgesic effect. The recruitment of β-arrestin2, which is implicated in receptor desensitization and side effects, is markedly attenuated compared to classical opioids like morphine.[2]
In Vivo Pharmacological Effects
7-hydroxymitragynine exhibits potent, dose-dependent antinociceptive (pain-relieving) effects in rodent models.[1][9] Its analgesic potency is reported to be significantly greater than both its parent compound, mitragynine, and morphine.[9][10] The reduced activity observed in vitro for this compound suggests a correspondingly lower analgesic efficacy in vivo.
| Compound | Animal Model | Assay | Route | ED50 (mg/kg) | Reference |
| Mitragynine | Mouse | Tail-Flick | s.c. | 106 | [1] |
| 7-Hydroxymitragynine | Mouse | Tail-Flick | s.c. | 0.57 | [1] |
ED50 (Median Effective Dose) is the dose that produces an effect in 50% of the population. s.c. = subcutaneous.
Key Experimental Protocols
Reproducible and valid data are foundational to drug development. The following sections detail standardized protocols for assessing the pharmacology of novel opioid receptor modulators.
Protocol: Radioligand Competitive Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor.
-
Objective: To determine the Ki of this compound for the human µ-opioid receptor.
-
Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human µ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective MOR agonist).
-
Test Compound: this compound.
-
Non-specific Control: Naloxone (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter.[11]
-
-
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[11]
-
Assay Setup (96-well plate, in triplicate):
-
Total Binding: Assay buffer, [³H]-DAMGO (at its Kd concentration), and membrane suspension.
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, 10 µM Naloxone, and membrane suspension.
-
Competitive Binding: Assay buffer, [³H]-DAMGO, and varying concentrations of the test compound.[11]
-
-
Incubation: Incubate the plate for 60-120 minutes at room temperature to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash filters with ice-cold buffer.
-
Detection: Place filters in scintillation vials with scintillation fluid and measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Determine the IC50 (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression.
-
Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[11]
-
Protocol: [³⁵S]GTPγS Functional Assay
This assay quantifies G-protein activation following receptor agonism.
-
Objective: To measure the potency (EC50) and efficacy (Emax) of a test compound to stimulate G-protein activation at the MOR.
-
Materials:
-
Receptor Source: Cell membranes expressing the MOR.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).
-
Reagents: Guanosine diphosphate (B83284) (GDP), test compound.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3-10 mM MgCl₂, pH 7.4.[12][13]
-
-
Procedure:
-
Assay Setup: In a 96-well plate, combine membrane suspension (10-20 µg protein), GDP (10-30 µM), and varying concentrations of the test compound in assay buffer.[12][14]
-
Pre-incubation: Incubate for 15 minutes at 30°C.
-
Reaction Initiation: Add [³⁵S]GTPγS (0.05-0.1 nM) to each well to start the reaction.[12]
-
Incubation: Incubate for 60 minutes at 30°C with gentle shaking.
-
Termination & Filtration: Terminate the reaction by rapid filtration through a filter plate. Wash filters with ice-cold buffer.[12]
-
Detection: Dry the filter plate and measure bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all values.
-
Plot stimulated binding against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal stimulation).
-
Protocol: Hot Plate Analgesia Test
This is a common in vivo behavioral assay for assessing the analgesic effects of a compound against thermal pain.
-
Objective: To determine the antinociceptive effect of a test compound in mice.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 52-55°C).[15][16]
-
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes.
-
Baseline Measurement: Gently place each mouse on the unheated plate to acclimate, then heat the plate and measure the baseline latency to a pain response (e.g., hind paw licking, shaking, or jumping). A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At a predetermined time after administration (e.g., 30 minutes), place the mouse back on the hot plate and measure the response latency.[15]
-
-
Data Analysis:
-
The primary endpoint is the latency (in seconds) to the first pain response.
-
Data can be expressed as the raw latency or as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100.
-
Conclusion
This compound is a semi-synthetic derivative of 7-hydroxymitragynine, a potent and G-protein-biased agonist at the µ-opioid receptor. Pharmacological data clearly indicate that acetylation at the C7 position of the mitragynine scaffold markedly reduces both the potency and maximum efficacy at opioid receptors compared to its hydroxyl precursor.[5] While less promising as a direct therapeutic agent, the study of this compound provides critical insights into the structure-activity relationships of this novel class of atypical opioids. This knowledge is invaluable for guiding the rational design and development of future analgesics that may retain the therapeutic benefits of µ-opioid receptor activation while minimizing the associated adverse effects.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Lack of Contribution of 7-Hydroxymitragynine to the Antinociceptive Effects of Mitragynine in Mice: A Pharmacokinetic and Pharmacodynamic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 5. naturetrust.org [naturetrust.org]
- 6. researchgate.net [researchgate.net]
- 7. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Assay in Summary_ki [bdb99.ucsd.edu]
- 14. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the opioid agonistic activities of mitragynine (B136389) and its related indole (B1671886) alkaloids, major constituents of the plant Mitragyna speciosa (commonly known as kratom).[1][2] Mitragynine and its derivatives have garnered significant interest for their potential as atypical opioid receptor modulators, offering the prospect of potent analgesia with a reduced side-effect profile compared to classical opioids like morphine.[3][4][5] This document details their binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used for their characterization.
Opioid Receptor Interactions and Affinity
Mitragynine and its analogs primarily exert their effects through interactions with opioid receptors, particularly the mu-opioid receptor (MOR).[5] However, they exhibit a unique pharmacology that distinguishes them from traditional opioids. The primary psychoactive compound, mitragynine, is considered a partial agonist at the human mu-opioid receptor (hMOR).[6][7] Its metabolic and oxidative derivatives, such as 7-hydroxymitragynine (B600473) (7-HMG) and mitragynine pseudoindoxyl, demonstrate significantly higher potency.[1][8]
Studies have shown that mitragynine and 7-HMG also act as competitive antagonists at the kappa- (KOR) and delta-opioid receptors (DOR).[6][7] This complex receptor interaction profile contributes to their atypical effects. The binding affinities (Ki) of these compounds for the different opioid receptors have been determined through competitive radioligand binding assays.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinities and functional activities of key mitragynine-related alkaloids at human opioid receptors (hMOR, hKOR, hDOR).
Table 1: Opioid Receptor Binding Affinities (Kᵢ) of Mitragynine and Related Alkaloids
| Compound | Receptor Subtype | Kᵢ (nM) | Reference |
| Mitragynine | µ (mu) | 709 | [9] |
| 198 ± 30 | [10] | ||
| κ (kappa) | 1700 | [9] | |
| 161 ± 10 | [10] | ||
| δ (delta) | 6800 | [9] | |
| 7-Hydroxymitragynine | µ (mu) | 77.9 | [9] |
| ~17 | [11] | ||
| κ (kappa) | >1000 | [9] | |
| δ (delta) | >1000 | [9] | |
| Mitragynine Pseudoindoxyl | µ (mu) | - | - |
| Speciociliatine | µ (mu) | 116 ± 36 | [10] |
| κ (kappa) | 54.5 ± 4.4 | [10] | |
| Morphine | µ (mu) | 4.19 | [9] |
| δ (delta) | >1000 | [12] | |
| κ (kappa) | >1000 | [12] | |
| DAMGO | µ (mu) | 1.5 | [13] |
Note: Kᵢ values can vary between studies due to different experimental conditions and tissue preparations.
Table 2: Functional Activity (EC₅₀, Eₘₐₓ) of Mitragynine and Related Alkaloids at the Mu-Opioid Receptor
| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Reference |
| Mitragynine | G-protein BRET | 339 ± 178 | 34 | [6][14] |
| [³⁵S]GTPγS | - (Antagonist) | - | [9] | |
| 7-Hydroxymitragynine | G-protein BRET | 34.5 ± 4.5 | 47 | [6][14] |
| [³⁵S]GTPγS | - | 41.3 | [9] | |
| Mitragynine Pseudoindoxyl | [³⁵S]GTPγS | 1.7 ± 0.1 | 84 ± 5 | [8] |
| DAMGO (Full Agonist) | G-protein BRET | - | 100 | [6] |
EC₅₀: Half maximal effective concentration. Eₘₐₓ: Maximum efficacy relative to a standard full agonist (e.g., DAMGO).
Signaling Pathways: G-Protein Bias
Classical opioid agonists like morphine activate the mu-opioid receptor, which is a G-protein coupled receptor (GPCR). This activation triggers two primary signaling cascades: the G-protein pathway, which is responsible for analgesia, and the β-arrestin pathway, which is associated with adverse effects like respiratory depression and tolerance.[6]
Mitragynine and 7-hydroxymitragynine are considered "atypical" or G-protein biased agonists.[6][14] They preferentially activate the G-protein signaling pathway without significantly recruiting β-arrestin-2.[6][7][15] This functional selectivity is a key area of research, as it may explain the reported wider therapeutic window of these compounds compared to traditional opioids.[14][16]
Metabolism of Mitragynine
The in vivo analgesic effects of mitragynine are significantly influenced by its metabolism.[3][14] In both human and mouse liver preparations, mitragynine is metabolized by cytochrome P450 enzymes (specifically CYP3A4) into 7-hydroxymitragynine.[3][14][17] This metabolite is a much more potent MOR agonist, and evidence suggests that it is a key mediator of mitragynine's analgesic activity.[14][16][18]
Furthermore, a recent discovery has shown that 7-HMG is unstable in human plasma and can be converted into mitragynine pseudoindoxyl, an even more potent opioid agonist.[8][17] This novel metabolic pathway may substantially contribute to the overall pharmacology of kratom in humans.[8]
Experimental Protocols
Accurate characterization of mitragynine-related alkaloids requires robust and reproducible experimental methodologies. The two primary in vitro assays used are the radioligand binding assay to determine affinity and the [³⁵S]GTPγS binding assay to measure functional G-protein activation.
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[12][13]
Objective: To determine the Kᵢ of a mitragynine analog for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human µ-opioid receptor.[13]
-
Radioligand: [³H]DAMGO (a high-affinity, selective MOR agonist).[12]
-
Test Compound: Mitragynine analog.
-
Non-specific Binding Control: Naloxone (10 µM) or another unlabeled opioid ligand in excess.[13]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Detection: Scintillation counter and scintillation fluid.[12]
Procedure:
-
Preparation: Prepare serial dilutions of the test compound.
-
Incubation: In assay tubes, combine the cell membranes, [³H]DAMGO (at a concentration near its Kₔ), and varying concentrations of the test compound. Include tubes for total binding (no test compound) and non-specific binding (with excess naloxone).
-
Equilibration: Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Termination: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the bound radioligand from the unbound.[12]
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[12]
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[12]
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.
-
Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding) using non-linear regression.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]
-
This is a functional assay that measures the activation of G-proteins following agonist binding to a GPCR.[19][20] It provides a direct measure of a compound's efficacy (Eₘₐₓ) and potency (EC₅₀) for G-protein signaling.[20]
Objective: To determine the EC₅₀ and Eₘₐₓ of a mitragynine analog for G-protein activation at the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the MOR.
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[19]
-
Test Compound: Mitragynine analog.
-
Positive Control: A known full MOR agonist (e.g., DAMGO).[19]
-
Reagents: Guanosine diphosphate (B83284) (GDP), MgCl₂, NaCl.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4.[21]
-
Non-specific Binding Control: Unlabeled GTPγS (10 µM).[22]
-
Detection: Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes and determine protein concentration.[19]
-
Assay Setup: In a 96-well plate, add the cell membranes, GDP (to ensure G-proteins are in their inactive state), and serial dilutions of the test compound or DAMGO.[19]
-
Pre-incubation: Pre-incubate the plate at 30°C for approximately 15-30 minutes.[19][22]
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.
-
Incubation: Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunits.[22]
-
Termination: Terminate the assay by rapid filtration, similar to the binding assay.
-
Quantification: Measure the incorporated radioactivity on the filters using a scintillation counter.
-
Data Analysis:
-
Subtract non-specific binding from all values.
-
Plot the specific binding against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ and Eₘₐₓ values. The Eₘₐₓ is typically expressed as a percentage of the maximal stimulation achieved by the full agonist DAMGO.[19]
-
Conclusion and Future Directions
Mitragynine and its related indole alkaloids represent a novel structural class of opioid receptor modulators with a distinct pharmacological profile.[6][23] Their G-protein bias at the mu-opioid receptor holds significant therapeutic promise for the development of safer analgesics with a lower potential for abuse and other serious side effects.[7][24] The key findings that mitragynine's activity is largely mediated by its more potent metabolites, 7-hydroxymitragynine and mitragynine pseudoindoxyl, are critical for understanding its in vivo effects and for guiding future drug development efforts.[8][14]
Further research is necessary to fully elucidate the structure-activity relationships within this class of alkaloids, explore the pharmacology of other minor alkaloids found in Mitragyna speciosa, and conduct comprehensive preclinical and clinical studies to validate their therapeutic potential and safety profile.[5][23]
References
- 1. Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. profiles.wustl.edu [profiles.wustl.edu]
- 8. Metabolism of a Kratom Alkaloid Metabolite in Human Plasma Increases Its Opioid Potency and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 11. kratomalks.org [kratomalks.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. scispace.com [scispace.com]
- 19. benchchem.com [benchchem.com]
- 20. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 21. Biased ligand quantification in drug discovery: from theory to high throughput screening to identify new biased μ opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
The Opioid Receptor Affinity of 7-Acetoxymitragynine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of 7-hydroxymitragynine, a key psychoactive alkaloid found in the leaves of the kratom plant (Mitragyna speciosa). While the parent compounds, mitragynine (B136389) and 7-hydroxymitragynine, have been extensively studied for their interactions with opioid receptors, this compound remains a less-characterized molecule. This technical guide provides a comprehensive overview of the in vitro binding affinity of this compound to opioid receptors, offering a comparative analysis with its precursors. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.
Comparative Binding Affinity of Mitragyna Alkaloids to Opioid Receptors
The following table summarizes the quantitative data on the in vitro binding affinity of this compound, 7-hydroxymitragynine, and mitragynine to the mu (μ), delta (δ), and kappa (κ) opioid receptors.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) | Assay Type | Radioligand | Cell Line / Tissue | Reference |
| This compound | μ | - | ~300 | Guinea Pig Ileum Twitch | - | Guinea Pig Ileum | [1][2] |
| 7-Hydroxymitragynine | μ | 7.16 - 77.9 | 34.5 (EC50) | Radioligand Binding / [³⁵S]GTPγS | [³H]DAMGO | HEK, CHO, Guinea Pig Brain | [3][4][5] |
| δ | 219 - 243 | - | Radioligand Binding | [³H]DADLE / [³H]DPDPE | HEK, Guinea Pig Brain | [3] | |
| κ | 74.1 - 220 | - | Radioligand Binding | [³H]U69,593 | HEK, Guinea Pig Brain | [3][6] | |
| Mitragynine | μ | 161 - 709 | 339 (EC50) | Radioligand Binding / [³⁵S]GTPγS | [³H]DAMGO | HEK, CHO, Guinea Pig Brain | [3][7] |
| δ | 6800 | - | Radioligand Binding | [³H]DADLE / [³H]DPDPE | Guinea Pig Brain | [3] | |
| κ | 1700 | - | Radioligand Binding | [³H]U69,593 | Guinea Pig Brain | [3] |
Note: A lower Ki or IC50 value indicates a higher binding affinity or potency, respectively. The IC50 value for this compound is an approximation based on graphical data presented in the cited literature.
Experimental Protocols
The binding affinity and functional activity data presented in this guide are derived from established in vitro pharmacological assays. The following sections detail the typical methodologies employed in the cited research.
Radioligand Binding Assays
Radioligand binding assays are a fundamental technique used to quantify the interaction of a ligand with a receptor.
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) to a specific receptor by measuring its ability to displace a radiolabeled ligand.
General Procedure:
-
Membrane Preparation: Membranes from cells expressing the opioid receptor of interest (e.g., HEK293 or CHO cells) or from brain tissue homogenates are prepared.
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. thaiscience.info [thaiscience.info]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
The Intricate Dance of Structure and Activity: A Technical Guide to Mitragynine Analogs as Opioid Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the compelling structure-activity relationship (SAR) of mitragynine (B136389) and its analogs, providing a comprehensive resource for researchers and scientists in the field of opioid pharmacology and drug development. Mitragynine, the primary alkaloid from the leaves of the Southeast Asian tree Mitragyna speciosa (kratom), presents a unique chemical scaffold that has garnered significant interest for its potential to yield safer and more effective analgesics with reduced side effects compared to classical opioids.[1][2][3][4] This guide will delve into the synthesis, receptor binding, functional activity, and signaling pathways of these fascinating compounds, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: G-Protein Bias and the Promise of Safer Opioids
Classical opioids, such as morphine, exert their potent analgesic effects primarily through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). However, this activation also triggers a cascade of adverse effects, including respiratory depression, constipation, and the development of tolerance and dependence.[2][3] A key area of modern opioid research revolves around the concept of "biased agonism," where a ligand preferentially activates one signaling pathway over another. In the context of MOR, the two primary pathways are:
-
G-protein signaling: This pathway is predominantly associated with the desired analgesic effects.
-
β-arrestin recruitment: This pathway is increasingly linked to the undesirable side effects of opioids, including respiratory depression and tolerance.[1][3][5]
Mitragynine and many of its analogs have emerged as promising G-protein biased agonists at the MOR, showing a reduced propensity to recruit β-arrestin compared to traditional opioids.[1][2][3] This unique pharmacological profile is at the heart of the scientific community's interest in these compounds as a novel framework for developing safer pain therapeutics.
Structure-Activity Relationship: Unlocking the Pharmacological Nuances
The chemical structure of mitragynine is a complex indole (B1671886) alkaloid with several key features that dictate its interaction with opioid receptors. Modifications at various positions on the mitragynine scaffold have been systematically explored to elucidate the SAR.
The Indole Core and C9/C10/C12 Substitutions
The indole core of mitragynine is a crucial element for its opioid receptor activity. Studies involving the diversification of the aromatic ring at the C9, C10, and C12 positions have revealed that these sites can be modified to fine-tune the compound's efficacy. For instance, replacing the 9-methoxy group with phenyl, methyl, or 3'-furanyl substituents has been shown to produce partial agonists with lower G-protein efficacy than the endogenous opioid DAMGO or morphine.[6] These analogs, however, demonstrated G-protein efficacy comparable to buprenorphine in assays with limited MOR reserve.[6]
The Role of the Acrylate (B77674) and Ethyl Groups
The unsaturated acrylate segment and the ethyl group on the D ring of the mitragynine scaffold are considered essential for efficient binding to the orthosteric binding pocket of the MOR.[6][7] Modifications to these functional groups often lead to a significant reduction or complete loss of activity at opioid receptors.[7] The stereochemistry of the ethyl group on the D ring is also critical for its opioid receptor activity.[7]
Oxidation and the Significance of 7-hydroxymitragynine (B600473)
A pivotal discovery in the SAR of mitragynine analogs is the profound impact of oxidation at the C7 position. 7-hydroxymitragynine (7-OH), an oxidized analog and a minor alkaloid in kratom, is a significantly more potent partial agonist at the human MOR than mitragynine itself.[1][2][3] Both mitragynine and 7-OH act as competitive antagonists at the kappa- and delta-opioid receptors.[1][2][3] The increased potency of 7-OH is a key factor in the overall pharmacological effects of kratom. It is important to note that mitragynine can be metabolized to 7-OH in the body, and this conversion is believed to contribute to its analgesic and respiratory depressant effects.[8][9] Interestingly, the respiratory depression induced by mitragynine appears to have a ceiling effect, potentially due to the limited rate of its metabolic conversion to the more potent 7-OH.[8][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity (Ki) and functional activity (EC50, Emax) of mitragynine and key analogs at human opioid receptors. This data is compiled from various studies to provide a clear and comparative overview.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Mitragynine Analogs
| Compound | mu-Opioid Receptor (MOR) | delta-Opioid Receptor (DOR) | kappa-Opioid Receptor (KOR) | Reference |
| Mitragynine | 7.2 | 60 | >1000 | [10] |
| 7-hydroxymitragynine | Low-nanomolar to sub-hundred-nanomolar | - | - | [11] |
| Speciogynine | Weak Antagonist | - | - | [10] |
| Speciociliatine | Weak Antagonist | - | - | [10] |
| (+)-Mitragynine | Weaker than (-)-mitragynine | - | - | [1][2][3] |
Table 2: Functional Activity (EC50, nM; Emax, %) of Mitragynine Analogs at the mu-Opioid Receptor (MOR)
| Compound | Assay Type | EC50 (nM) | Emax (%) | Reference |
| Mitragynine | G-protein (cAMP) | >50 | - | [10] |
| Mitragynine | β-arrestin 2 recruitment | - | <20 | [10] |
| 7-hydroxymitragynine | G-protein | - | - | [1][2][3] |
| 7-hydroxymitragynine | β-arrestin 2 recruitment | - | No recruitment | [1][2][3] |
| 9-(3'-furanyl) mitragynine | G-protein (cAMP) | >50 | - | [10] |
| 9-phenyl mitragynine | G-protein (cAMP) | >50 | - | [10] |
| 9-methyl mitragynine | G-protein (cAMP) | >50 | - | [10] |
Note: "-" indicates data not specified in the cited sources. Emax values are often presented relative to a standard agonist like DAMGO.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing our understanding of mitragynine analogs. The following sections provide methodologies for key in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Objective: To determine the Ki of a mitragynine analog for the human mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-K1 or HEK293 cells).[12]
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).[12]
-
Test Compound: Mitragynine analog of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[12]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[12]
-
Scintillation Counter: For measuring radioactivity.[12]
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[12]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[12]
-
Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[12]
-
Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of the test compound (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[12]
-
-
Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[12]
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[12]
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of the test compound.
-
Determine IC50: The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This is determined using non-linear regression analysis.[12]
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]
GTPγS Functional Assay
This assay measures the functional activation of G-proteins following receptor agonism.
Objective: To determine the potency (EC50) and efficacy (Emax) of a mitragynine analog to activate G-protein signaling via the mu-opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the mu-opioid receptor.[13][14][15]
-
Test Compound: Mitragynine analog of interest.
-
Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.[13]
-
Filtration Apparatus: A cell harvester with glass fiber filters.[15]
-
Scintillation Counter.[15]
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following components:
-
Assay buffer containing GDP.
-
Varying concentrations of the test compound.
-
Membrane suspension.
-
-
Pre-incubation: Incubate the plate for a short period to allow the test compound to bind to the receptors.
-
Initiation of Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for [³⁵S]GTPγS binding to activated G-proteins.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound (in CPM or fmol/mg protein) against the logarithm of the agonist concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 (concentration of agonist that produces 50% of the maximal response) and Emax (maximal response).
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to an activated GPCR. The PathHunter® assay is a commonly used platform for this purpose.[5]
Objective: To determine the potency (EC50) and efficacy (Emax) of a mitragynine analog to induce β-arrestin 2 recruitment to the mu-opioid receptor.
Principle of the PathHunter® Assay: This is a cell-based enzyme fragment complementation (EFC) assay. The MOR is tagged with a small enzyme fragment (ProLink™), and β-arrestin 2 is fused to a larger, inactive fragment of the enzyme (Enzyme Acceptor). Agonist-induced recruitment of β-arrestin 2 to the receptor brings the two enzyme fragments into close proximity, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[5]
Procedure:
-
Cell Culture and Plating: Use a cell line stably co-expressing the ProLink™-tagged MOR and the Enzyme Acceptor-tagged β-arrestin 2 (e.g., PathHunter® CHO-K1 OPRM1 β-arrestin cells). Plate the cells in a 384-well plate and incubate overnight.[5]
-
Compound Addition: Prepare serial dilutions of the test compound and add them to the wells. Include a reference agonist (e.g., DAMGO) for comparison.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: Add the detection reagent containing the enzyme substrate to each well and incubate at room temperature.
-
Measurement: Read the chemiluminescent signal using a plate reader.
Data Analysis:
-
Normalize the data to the response of a reference agonist (e.g., DAMGO).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Use non-linear regression to determine the EC50 and Emax values for β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
Visualizing the complex signaling cascades and experimental procedures can aid in understanding the pharmacology of mitragynine analogs. The following diagrams, generated using the DOT language for Graphviz, illustrate these processes.
Caption: G-protein signaling pathway activated by a mitragynine analog at the mu-opioid receptor.
Caption: β-arrestin recruitment pathway, often associated with classical opioid side effects.
Caption: Workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The structure-activity relationship of mitragynine analogs is a rich and evolving field of study. The existing body of research clearly demonstrates that the mitragynine scaffold is a promising starting point for the development of novel opioid receptor modulators with improved safety profiles. The G-protein bias exhibited by many of these compounds offers a potential avenue to separate the desired analgesic effects from the life-threatening and debilitating side effects of classical opioids.
Future research will likely focus on several key areas:
-
Systematic SAR exploration: Further diversification of the mitragynine scaffold to identify novel analogs with optimized potency, efficacy, and bias profiles.
-
In vivo characterization: Comprehensive in vivo studies in animal models to assess the analgesic efficacy, respiratory safety, and abuse potential of promising analogs.
-
Understanding the molecular basis of bias: Elucidating the precise molecular interactions between mitragynine analogs and the opioid receptors that lead to biased signaling.
-
Pharmacokinetic and metabolic profiling: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs to ensure they are suitable for clinical development.
By continuing to unravel the intricate dance between chemical structure and biological activity, the scientific community is poised to unlock the full therapeutic potential of mitragynine and its analogs, paving the way for a new generation of safer and more effective pain medications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. psychedelicreview.com [psychedelicreview.com]
- 8. The respiratory depressant effects of mitragynine are limited by its conversion to 7‐OH mitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The respiratory depressant effects of mitragynine are limited by its conversion to 7-OH mitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Biosynthesis of Mitragynine and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitragynine (B136389), the primary psychoactive alkaloid in the leaves of the Southeast Asian tree Mitragyna speciosa (kratom), has garnered significant attention for its unique pharmacological profile, exhibiting both opioid- and stimulant-like effects. This has led to its exploration as a potential therapeutic agent for pain management and opioid withdrawal. Understanding the intricate biosynthetic pathways that lead to the formation of mitragynine and its structurally related derivatives is crucial for harnessing its medicinal potential, whether through metabolic engineering of the plant itself or through heterologous expression in microbial systems. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of mitragynine, detailing the precursor pathways, key enzymatic steps, and relevant experimental methodologies.
Core Biosynthetic Pathways: A Convergence of Two Major Routes
The molecular scaffold of mitragynine is a complex monoterpene indole (B1671886) alkaloid (MIA), the biosynthesis of which is a fascinating convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole moiety, and the monoterpenoid branch of the methylerythritol phosphate (B84403) (MEP) pathway, which generates the terpene-derived portion.[1]
The Shikimate Pathway: Furnishing the Indole Ring
The biosynthesis of the indole group of mitragynine begins with the shikimate pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids. The key steps leading to the tryptamine (B22526) precursor are as follows:
-
Chorismate to Anthranilate: The pathway branches at chorismate, which is converted to anthranilate by the enzyme anthranilate synthase (AS) .
-
Anthranilate to Tryptophan: Through a series of enzymatic reactions, anthranilate is converted to the aromatic amino acid tryptophan.
-
Tryptophan to Tryptamine: The final step in the formation of the indole precursor is the decarboxylation of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase (TDC) . Studies have shown that the availability of tryptamine can be a limiting factor in mitragynine biosynthesis.
The Monoterpenoid Pathway: Crafting the Secoiridoid Moiety
The terpene-derived portion of mitragynine comes from the iridoid pathway, a branch of the MEP pathway. This pathway provides the crucial precursor, secologanin:
-
Geraniol (B1671447) as the Starting Point: The biosynthesis begins with geraniol, a monoterpene alcohol.
-
Formation of Iridoids: Through a series of oxidation, cyclization, and hydroxylation steps involving enzymes such as geraniol 10-hydroxylase (G10H) and iridoid synthase (IS) , geraniol is converted into a series of iridoid intermediates.
-
Secologanin Synthesis: The iridoid intermediate loganin (B1675030) is then cleaved to form secologanin, the direct precursor that condenses with tryptamine.
The Central Biosynthetic Pathway of Mitragynine
The convergence of the shikimate and monoterpenoid pathways marks the beginning of the core mitragynine biosynthetic route. This central pathway involves a series of key enzymatic transformations that build the complex corynanthe-type alkaloid scaffold.
Condensation of Tryptamine and Secologanin: The Gateway to Monoterpene Indole Alkaloids
The first committed step in the biosynthesis of mitragynine is the Pictet-Spengler condensation of tryptamine and secologanin. This reaction is catalyzed by strictosidine (B192452) synthase (STR) , a pivotal enzyme that stereospecifically forms 3-α(S)-strictosidine.[2][3] Strictosidine is the universal precursor for the vast majority of monoterpene indole alkaloids.[2]
Deglycosylation to a Reactive Intermediate
The glucose moiety of strictosidine is then hydrolyzed by the enzyme strictosidine β-D-glucosidase (SGD) .[4] This deglycosylation event generates a highly reactive and unstable aglycone intermediate. This intermediate is a crucial branch point that can be channeled into various MIA scaffolds.
Formation of the Corynanthe Scaffold
The reactive strictosidine aglycone is then reduced to form the corynanthe alkaloid skeleton. This stereoselective reduction is catalyzed by one or more isoforms of dihydrocorynantheine synthase (DCS) . Different DCS isoforms can lead to the formation of different stereoisomers. For instance, the formation of (20S)-corynantheidine, the precursor to mitragynine, is dependent on specific DCS variants.
Methylation and Hydroxylation: Tailoring the Scaffold
Following the formation of the corynanthe skeleton, a series of tailoring reactions occur to produce mitragynine and its derivatives:
-
Enol O-Methylation: The enol group at C17 of the corynantheidine (B1225087) intermediate is methylated by an enol O-methyltransferase (Enol-OMT) .
-
Hydroxylation and O-Methylation at C9: The final steps in mitragynine biosynthesis involve hydroxylation at the C9 position, followed by O-methylation. The specific cytochrome P450 monooxygenases and methyltransferases responsible for these steps in M. speciosa are still under active investigation.
The biosynthesis of the more potent derivative, 7-hydroxymitragynine, is thought to occur via oxidation of mitragynine, a reaction catalyzed by cytochrome P450 enzymes, particularly from the CYP3A family in humans.
Biosynthesis of Mitragynine Derivatives
The structural diversity of alkaloids in M. speciosa arises from variations in the core biosynthetic pathway. Diastereomers of mitragynine, such as speciogynine, are formed through the action of different stereoselective enzymes, particularly the DCS isoforms that determine the stereochemistry at the C20 position. Other derivatives, like paynantheine, arise from further modifications of the core scaffold.
Quantitative Data Summary
The following tables summarize the available quantitative data on the concentrations of key alkaloids in Mitragyna speciosa and the yields achieved in engineered microbial systems.
Table 1: Concentration of Major Alkaloids in Mitragyna speciosa Products
| Alkaloid | Concentration Range (mg/g of dried plant material) | Reference |
| Mitragynine | 2.76 - 20.05 | [5] |
| Paynantheine | 2.3 - 6.7 | [6] |
| Speciogynine | Not explicitly quantified in this range | |
| Speciociliatine | Not explicitly quantified in this range | |
| 7-Hydroxymitragynine | 2.02 - 2.03 | [6] |
Table 2: Yields of Mitragynine and Derivatives in Engineered Saccharomyces cerevisiae
| Compound | Titer (µg/L) | Reference |
| Mitragynine and Speciogynine | ~290 | [7] |
Experimental Protocols
This section provides an overview of the detailed methodologies for key experiments cited in the elucidation of the mitragynine biosynthetic pathway.
Protocol 1: Quantification of Mitragynine and its Derivatives by LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of key kratom alkaloids in plant extracts and commercial products.
1. Sample Preparation: a. Weigh 100 mg of dried and powdered plant material. b. Extract with 10 mL of a methanol:water (80:20) solution by sonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.22 µm syringe filter. e. Prepare a dilution series for calibration curves using certified reference standards of mitragynine, 7-hydroxymitragynine, speciogynine, paynantheine, and other relevant alkaloids.
2. LC-MS/MS Analysis: a. Liquid Chromatography (LC):
- Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 100 mm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL. b. Mass Spectrometry (MS/MS):
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Specific precursor-to-product ion transitions for each alkaloid are monitored for quantification and confirmation. For example, for mitragynine, a transition of m/z 399.2 → 174.1 is commonly used.[6]
3. Data Analysis: a. Construct calibration curves for each analyte by plotting the peak area against the concentration. b. Determine the concentration of each alkaloid in the samples by interpolating their peak areas on the respective calibration curves.
Protocol 2: In Vitro Enzyme Assay for Strictosidine Synthase (STR)
This protocol describes a general method for assaying the activity of recombinant STR.
1. Recombinant Enzyme Expression and Purification: a. Clone the coding sequence of M. speciosa STR into an appropriate expression vector (e.g., pET vector for E. coli). b. Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). c. Induce protein expression with IPTG and grow the culture at a reduced temperature (e.g., 18°C) overnight. d. Harvest the cells and purify the His-tagged STR protein using immobilized metal affinity chromatography (IMAC).
2. Enzyme Assay: a. The reaction mixture (total volume of 100 µL) should contain:
- 50 mM Tris-HCl buffer (pH 7.5)
- 1 mM Tryptamine
- 1 mM Secologanin
- 10 µg of purified recombinant STR b. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes). c. Stop the reaction by adding an equal volume of methanol. d. Analyze the formation of strictosidine by LC-MS/MS as described in Protocol 1, using an authentic strictosidine standard for comparison.
Protocol 3: Virus-Induced Gene Silencing (VIGS) in Mitragyna speciosa
This protocol provides a general framework for performing VIGS to study gene function in M. speciosa, though specific optimization for this species may be required.
1. Vector Construction: a. Select a suitable VIGS vector system, such as the Tobacco Rattle Virus (TRV)-based system. b. Amplify a 200-400 bp fragment of the target gene to be silenced from M. speciosa cDNA. c. Clone this fragment into the TRV2 vector.
2. Agrobacterium Transformation: a. Transform the TRV1 and the recombinant TRV2 vectors into separate Agrobacterium tumefaciens strains (e.g., GV3101).
3. Plant Infiltration: a. Grow M. speciosa seedlings under controlled conditions. b. Prepare cultures of the two Agrobacterium strains and mix them in equal volumes. c. Infiltrate the undersides of young leaves of M. speciosa with the Agrobacterium mixture using a needleless syringe.
4. Analysis of Gene Silencing: a. After 2-3 weeks, observe the plants for any visible phenotypes. b. Harvest tissues from silenced and control plants. c. Quantify the transcript levels of the target gene using RT-qPCR to confirm gene silencing. d. Analyze the metabolite profile of the silenced plants using LC-MS/MS to determine the effect of gene silencing on the biosynthesis of mitragynine and its derivatives.
Visualizations: Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.
Caption: Overview of the mitragynine biosynthetic pathway.
Caption: Workflow for identifying and characterizing a new enzyme.
Caption: Workflow for Virus-Induced Gene Silencing (VIGS).
Conclusion
The elucidation of the mitragynine biosynthetic pathway is an active and evolving field of research. While the major steps have been outlined, the specific enzymes responsible for the final tailoring reactions in Mitragyna speciosa remain to be definitively identified. Further research, employing the experimental strategies detailed in this guide, will be instrumental in completing our understanding of this complex pathway. This knowledge will not only provide insights into the chemical ecology of M. speciosa but also pave the way for the sustainable production of mitragynine and its derivatives for pharmaceutical applications, potentially leading to the development of novel and safer analgesics and treatments for opioid use disorder.
References
- 1. researchgate.net [researchgate.net]
- 2. Strictosidine synthase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 5. A validated method for the quantification of mitragynine in sixteen commercially available Kratom (Mitragyna speciosa) products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS | CoLab [colab.ws]
Methodological & Application
Quantitative Analysis of 7-Acetoxymitragynine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 7-acetoxymitragynine. Due to the limited availability of specific validated methods for this compound, this guide focuses on the well-established and scientifically robust analytical methods for its parent compound, 7-hydroxymitragynine (B600473). Given the structural similarity, these methods are readily adaptable for the quantification of this compound with minor modifications, primarily adjusting for the molecular weight difference in mass spectrometry-based detection.
Data Presentation: Quantitative Method Parameters
The following table summarizes key quantitative parameters from various validated methods for the analysis of 7-hydroxymitragynine, which can be considered indicative for the analysis of this compound.
| Analytical Method | Matrix | LLOQ (Lower Limit of Quantification) | Linearity Range | Recovery (%) | Reference |
| LC-MS/MS | Human Plasma | 0.5 ng/mL | 0.5 - 400 ng/mL | Not Reported | [1] |
| LC-MS/MS | Rat Plasma | 10 ng/mL | 10 - 4000 ng/mL | 62.0 - 67.3 | [2] |
| LC-MS/MS | Human Urine | Not Specified (LOD: 0.06910 ng/mL) | >0.99 (correlation coefficient) | Not Reported | [3] |
| LC-MS/MS | Human Urine | 2 ng/mL | 2 - 500 ng/mL | Not Reported | [4] |
| HPLC-PDA | Kratom Plant Material | 0.1665 µg/mL | 0.25 - 1.0 µg/mL | Not Reported | [5][6] |
| HPLC-UV | Kratom Products | Not Specified (LOD: 0.63 µg/mL) | 3.125 - 100 µg/mL | Not Reported | [7] |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Matrices (Plasma/Urine) by LC-MS/MS
This protocol is adapted from established methods for 7-hydroxymitragynine and is suitable for pharmacokinetic and toxicological studies.[1][2][3][4]
1. Sample Preparation (Protein Precipitation)
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., 7-hydroxymitragynine-d3 or a structurally similar compound).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: A UHPLC or HPLC system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 mm x 50 mm) is recommended for good separation.[2]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Gradient to 90% B
-
5-6 min: Hold at 90% B
-
6-6.1 min: Return to 10% B
-
6.1-8 min: Column re-equilibration
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
MS/MS Detection (Positive ESI Mode):
-
Ion Source Temperature: 500°C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 30 psi
-
Collision Gas: Medium
-
MRM Transitions:
-
This compound (Proposed): The precursor ion will be the protonated molecule [M+H]+. The exact m/z should be calculated based on the chemical formula of this compound. Product ions would be determined by infusing a standard solution and performing a product ion scan.
-
7-Hydroxymitragynine (for reference): Q1: 415.2 m/z, Q3: 190.1 m/z.
-
Internal Standard: Dependent on the chosen standard.
-
-
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking blank matrix (plasma or urine) with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.
Protocol 2: Quantification of this compound in Plant Material or Finished Products by HPLC-UV/PDA
This protocol is suitable for the analysis of this compound in herbal products or extracts.[5][6][7][8][9]
1. Sample Preparation (Solvent Extraction)
-
Accurately weigh 100 mg of homogenized plant material or finished product into a centrifuge tube.
-
Add 10 mL of methanol.
-
Sonicate for 30 minutes in a water bath.
-
Centrifuge at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for HPLC analysis.
2. HPLC-UV/PDA Instrumentation and Conditions
-
HPLC System: A HPLC system with a UV or Photodiode Array (PDA) detector.
-
Chromatographic Column: A C18 column (e.g., XBridge C18, 3.5 µm, 4.6 x 150 mm).[8]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 1 mL/min.[8]
-
Gradient Elution:
-
0-2 min: 20% B
-
2-10 min: Gradient to 80% B
-
10-15 min: Hold at 80% B
-
15-15.1 min: Return to 20% B
-
15.1-20 min: Column re-equilibration
-
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[8]
-
UV/PDA Detection: Monitor at a wavelength of 254 nm.[7][8][10] A PDA detector can be used to acquire the full UV spectrum for peak purity assessment.
3. Calibration and Quantification
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of calibration standards by diluting the stock solution to known concentrations.
-
Inject the calibration standards to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample extracts and determine the concentration of this compound by interpolation from the calibration curve.
Visualizations
References
- 1. Quantification of 11 kratom alkaloids including mitragynine and its main metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of The Quantification Method for Mitragynine and 7-Hydroxy Mitragynine in Kratom Plant using High-Performance Liquid Chromatography-Photodiode Array [azerbaijanmedicaljournal.net]
- 7. mdpi.com [mdpi.com]
- 8. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite [dc.etsu.edu]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. 165.194.131.91 [165.194.131.91]
Application Notes and Protocols for the LC-MS/MS Analysis of 7-Acetoxymitragynine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of 7-hydroxymitragynine, a potent psychoactive alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa). As a compound of interest in both forensic toxicology and drug development, a robust and sensitive analytical method for its quantification in biological matrices is essential. This document provides detailed application notes and protocols for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique. The methodologies presented are based on established protocols for the closely related and extensively studied compound, 7-hydroxymitragynine, and adapted for this compound.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the LC-MS/MS analysis of mitragynine (B136389) and its analogs, which can be expected to be similar for this compound.
Table 1: Chromatographic and Mass Spectrometric Parameters (Proposed for this compound)
| Parameter | Value |
| Chromatography | |
| Column | C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724)/Methanol (B129727) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 30 - 40 °C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Q1) | m/z 457.2 |
| Product Ion (Q3) - Quantifier | m/z 238.1 (Proposed) |
| Product Ion (Q3) - Qualifier | m/z 190.1 (Proposed) |
| Collision Energy | To be optimized (typically 20-40 eV) |
| Dwell Time | 50 - 100 ms |
Table 2: Method Validation Parameters for Mitragynine Analogs in Biological Matrices
| Parameter | Typical Range |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (%RSD) | < 15% (< 20% at LLOQ) |
| Recovery | 60 - 110% |
| Matrix Effect | Minimal and compensated by internal standard |
Experimental Protocols
Sample Preparation
The choice of sample preparation method depends on the biological matrix and the desired level of sensitivity.
2.1.1. Protein Precipitation (for Plasma/Serum)
This is a rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., 7-hydroxymitragynine-d3).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
2.1.2. Liquid-Liquid Extraction (LLE) (for Urine and Plasma)
LLE provides a cleaner extract compared to protein precipitation.
-
To 500 µL of urine or plasma, add an appropriate internal standard.
-
Add 500 µL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7) and vortex.
-
Add 3 mL of an organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2.1.3. Solid-Phase Extraction (SPE) (for various biological matrices)
SPE offers the cleanest extracts and allows for sample concentration.
-
Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 1 mL of the biological sample (e.g., plasma, urine) by adding an internal standard and diluting with a suitable buffer.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elute the analyte with 1 mL of methanol or an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization source.
-
Chromatographic Conditions:
-
Column: A C18 or Phenyl-Hexyl column is recommended for good peak shape and separation from matrix components.
-
Mobile Phase: A gradient elution is typically used, starting with a higher aqueous composition (e.g., 95% Mobile Phase A) and ramping up the organic phase (Mobile Phase B) to elute the analyte.
-
Example Gradient:
-
0-1 min: 5% B
-
1-5 min: Ramp to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Re-equilibration
-
-
-
Mass Spectrometer Conditions:
-
The instrument should be operated in positive ion mode.
-
Perform a product ion scan of this compound (precursor ion m/z 457.2) to confirm the proposed product ions and optimize collision energies.
-
Set up the Multiple Reaction Monitoring (MRM) method using the determined precursor and product ions.
-
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Metabolic and synthetic pathway leading to this compound.
Application Notes and Protocols: In Vivo Studies of 7-Hydroxymitragynine in Animal Models
Note to the Reader: Extensive literature searches for in vivo studies of 7-Acetoxymitragynine in animal models yielded limited publicly available data. This compound is a semi-synthetic derivative of 7-hydroxymitragynine (B600473).[1] While it is known to possess opioid activity, it is reported to be less potent than its precursor, 7-hydroxymitragynine.[1]
Due to the scarcity of detailed in vivo experimental data for this compound, this document provides comprehensive application notes and protocols for its parent compound, 7-Hydroxymitragynine (7-OH) . 7-OH is a potent and well-researched active metabolite of mitragynine (B136389), the primary alkaloid in Kratom (Mitragyna speciosa), and its in vivo profile is of significant interest to researchers in pharmacology and drug development.[2][3][4][5] The methodologies and findings presented herein for 7-OH provide a foundational framework that can be adapted for the study of its derivatives.
Introduction
7-Hydroxymitragynine (7-OH) is a minor alkaloid found in the leaves of the Southeast Asian plant Mitragyna speciosa and is also formed as a phase-I oxidative metabolite of mitragynine in the liver.[2][3] It is a potent partial agonist at the µ-opioid receptor (MOR) and is considered a key mediator of the analgesic effects of mitragynine.[3][4][5] Animal studies have demonstrated that 7-OH has robust antinociceptive effects, but also carries classical opioid liabilities such as tolerance, physical dependence, and withdrawal.[2] This document details common in vivo methodologies used to characterize the pharmacokinetic and pharmacodynamic properties of 7-OH in animal models.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies of 7-Hydroxymitragynine in various animal models.
Table 1: Pharmacokinetic Parameters of 7-Hydroxymitragynine
| Animal Model | Dose & Route | Cmax (ng/mL) | Tmax (h) | Oral Bioavailability (%) | Reference |
| Male Sprague-Dawley Rats | 5 mg/kg, Oral | 28.5 ± 5.0 | 0.3 ± 0.1 | 2.7 ± 0.3% | [6] |
| Female Beagle Dogs | 1 mg/kg, Oral | 56.4 ± 1.6 | 0.25 | Not Determined | [7][8] |
| Female Beagle Dogs (from 5 mg/kg Mitragynine, Oral) | 5 mg/kg, Oral | 31.5 ± 3.3 | 1.7 ± 0.6 | Not Applicable | [9][10] |
Table 2: Analgesic Potency of 7-Hydroxymitragynine
| Animal Model | Assay | ED50 (mg/kg) | Route | Reference |
| 129 Mice | Tail-Flick | 0.6 | s.c. | [1][5][11] |
Table 3: Opioid Receptor Interaction
| Animal Model | Experiment | Key Finding | Reference |
| 129S6 Mice (Wild-Type vs. Knockout) | Tail-Flick Assay | Analgesic effect of 7-OH (1 mg/kg, s.c.) is attenuated in MOR-1 KO mice and by naloxone (B1662785) pre-treatment, but not in KOR-1 or DOR-1 KO mice. | [1][3] |
Experimental Protocols
Protocol for Assessing Antinociceptive Effects: Tail-Flick Assay
This protocol is adapted from studies evaluating the MOR-dependent analgesic effects of 7-OH in mice.[1][5][11]
Objective: To determine the dose-dependent analgesic effect of 7-Hydroxymitragynine and its dependence on the µ-opioid receptor.
Materials:
-
7-Hydroxymitragynine
-
Vehicle (e.g., saline, DMSO/saline solution)
-
Naloxone (opioid antagonist)
-
Male 129S1 or similar strain mice
-
MOR, KOR, DOR knockout mice (for receptor dependency studies)
-
Tail-flick analgesia meter
-
Subcutaneous (s.c.) injection supplies
Procedure:
-
Acclimation: Acclimate mice to the testing room and handling for at least 60 minutes before the experiment.
-
Baseline Latency: Measure the baseline tail-flick latency for each mouse by focusing a beam of light on the ventral surface of the tail. The latency to withdraw the tail from the heat source is recorded. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.
-
Compound Administration:
-
For dose-response curves, administer various doses of 7-OH (e.g., 0.1 - 1.0 mg/kg) via subcutaneous injection.
-
For receptor dependency studies, administer a pre-determined effective dose of 7-OH (e.g., 1 mg/kg, s.c.).
-
In antagonist studies, pre-treat a group of animals with naloxone (e.g., 1 mg/kg, s.c.) 15 minutes prior to 7-OH administration.
-
-
Post-Treatment Latency Measurement: At specified time points after 7-OH administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.
-
Data Analysis:
-
Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate dose-response curves and calculate the ED50 value.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects between treatment groups, including wild-type, knockout, and antagonist-treated animals.
-
Protocol for Pharmacokinetic Analysis in Rodents
This protocol outlines a general procedure for determining the pharmacokinetic profile of 7-OH following oral administration in rats.[6]
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters (Cmax, Tmax, bioavailability) of 7-Hydroxymitragynine.
Materials:
-
7-Hydroxymitragynine
-
Vehicle suitable for oral gavage
-
Male Sprague-Dawley rats
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes, capillaries)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Preparation: Fast rats overnight (with free access to water) prior to dosing.
-
Dosing: Administer a single oral dose of 7-OH (e.g., 5 mg/kg) via oral gavage. For intravenous studies to determine absolute bioavailability, a separate group would be administered an IV dose (e.g., 1 mg/kg).
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the tail vein or other appropriate site at designated time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis:
-
Prepare plasma samples for analysis, typically involving protein precipitation followed by centrifugation.
-
Quantify the concentration of 7-OH in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the mean plasma concentration of 7-OH versus time.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) using non-compartmental analysis software.
-
If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Visualizations
Signaling Pathway of 7-Hydroxymitragynine Analgesia
Caption: MOR-dependent analgesic signaling pathway of 7-Hydroxymitragynine.
Experimental Workflow for In Vivo Analgesia Study
Caption: Workflow for determining analgesic efficacy and receptor dependency.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. med.virginia.edu [med.virginia.edu]
- 4. Welcome to Repository@USM - USM Research and Publication [eprints.usm.my]
- 5. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 6. researchgate.net [researchgate.net]
- 7. Oral pharmacokinetics in beagle dogs of the mitragynine metabolite, 7-hydroxymitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral Pharmacokinetics in Beagle Dogs of the Mitragynine Metabolite, 7-Hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and Safety of Mitragynine in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and Safety of Mitragynine in Beagle Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation and Purification of 7-Acetoxymitragynine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the isolation and purification of 7-Acetoxymitragynine, a semi-synthetic derivative of mitragynine (B136389), the primary alkaloid in the plant Mitragyna speciosa (kratom). The procedures outlined below begin with the extraction of mitragynine from plant material, followed by its chemical conversion to this compound, and conclude with purification methodologies to obtain a high-purity final product suitable for research and development.
Part 1: Isolation and Purification of Mitragynine from Mitragyna speciosa
The isolation of high-purity mitragynine is the foundational step for the synthesis of this compound. The following protocols are based on established methods for extracting and purifying mitragynine from dried kratom leaves.[1][2]
Experimental Protocol 1.1: Extraction of Mitragynine
This protocol employs a sequential solvent extraction to first defat the plant material and then extract the alkaloids.
-
Preparation of Plant Material:
-
Wash fresh Mitragyna speciosa leaves (e.g., 1.0 kg) with water to remove debris.
-
Oven-dry the leaves at 45-50 °C for approximately 72 hours.
-
Grind the dried leaves into a fine powder using a blender.
-
-
Defatting:
-
Place the dried leaf powder (e.g., 300 g) into a Soxhlet apparatus.
-
Extract with petroleum ether (40-60 °C) for 8 hours to remove fats and waxes.
-
Discard the petroleum ether extract and air-dry the defatted leaf powder.
-
-
Alkaloid Extraction:
-
Return the defatted powder to the Soxhlet apparatus.
-
Extract with chloroform (B151607) for 8 hours.
-
Concentrate the chloroform extract under reduced pressure using a rotary evaporator to yield the crude chloroform extract.
-
Experimental Protocol 1.2: Purification of Mitragynine by Column Chromatography
-
Column Preparation:
-
Prepare a slurry of silica (B1680970) gel 60 (200-300 mesh) in hexane (B92381).
-
Pack a glass chromatography column with the slurry.
-
-
Chromatographic Separation:
-
Dissolve the crude chloroform extract in a minimal amount of the mobile phase.
-
Load the dissolved extract onto the prepared silica gel column.
-
Elute the column with a hexane:ethyl acetate (B1210297) (80:20 v/v) solvent system.[1]
-
Collect fractions (e.g., 15 mL each) and monitor by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (B129727) (97:3).
-
Combine the fractions containing pure mitragynine.
-
-
Final Purification (Optional Crystallization):
-
Concentrate the combined fractions to obtain crude mitragynine.
-
For further purification, dissolve the crude mitragynine in a minimum amount of methanol.
-
Add this solution to a saturated solution of picric acid in methanol to precipitate mitragynine picrate (B76445) crystals.
-
Filter the crystals, wash with methanol and then acetone.
-
Redissolve the crystals in a suitable solvent and basify with a dilute ammonia (B1221849) solution to precipitate the mitragynine free base.
-
Extract the free base with an organic solvent (e.g., diethyl ether) and evaporate to dryness.[1]
-
Data Presentation: Mitragynine Yield and Purity
| Extraction/Purification Stage | Starting Material | Solvent System | Yield (%) | Purity (%) | Reference |
| Chloroform Extraction | 300 g Dried Leaves | Chloroform | ~2.4 | ~70.0 | [1] |
| Flash Chromatography | Crude Chloroform Extract | Hexane:Ethyl Acetate (80:20) | - | ~98.0 | [1] |
| Crystallization | Purified Mitragynine | Methanol/Picric Acid | >95 (recovery) | ~99.0 | [1] |
| Sequential Extraction & Column Chromatography | 1.5 kg Dried Leaves | Hexane, Chloroform, Methanol | 0.075 g/g | ~98.0 | [2] |
Visualization: Workflow for Mitragynine Isolation
Caption: Workflow for the isolation and purification of mitragynine.
Part 2: Synthesis of this compound
This compound can be synthesized from mitragynine via two primary routes. The first is a direct conversion using lead(IV) acetate, and the second is a two-step process involving the synthesis of 7-hydroxymitragynine (B600473) followed by acetylation.[3][4]
Visualization: Synthetic Pathways to this compound
Caption: Synthetic routes from mitragynine to this compound.
Experimental Protocol 2.1: Synthesis via Lead(IV) Acetate
This method directly converts mitragynine to a 7-acetoxyindolenine derivative.[5][6]
-
Reaction Setup:
-
Dissolve mitragynine in a suitable solvent such as acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add lead(IV) acetate to the stirred solution.
-
-
Reaction and Monitoring:
-
Allow the reaction to proceed at room temperature.
-
Monitor the reaction progress using TLC until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Neutralize the solution with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Experimental Protocol 2.2: Synthesis via 7-Hydroxymitragynine
This two-step method involves the initial synthesis of 7-hydroxymitragynine, which is then acetylated.
Step A: Synthesis of 7-Hydroxymitragynine from Mitragynine
-
Oxidation:
-
Dissolve mitragynine in a suitable solvent.
-
Add an oxidizing agent such as [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) or oxone.[5][7]
-
Stir the reaction at room temperature and monitor by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude 7-hydroxymitragynine by column chromatography.
-
Step B: Acetylation of 7-Hydroxymitragynine This protocol is a general method for O-acetylation.[8][9]
-
Reaction Setup:
-
Dissolve 7-hydroxymitragynine (1.0 equivalent) in anhydrous pyridine under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.5-2.0 equivalents) dropwise to the solution.
-
-
Reaction and Monitoring:
-
Allow the mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
-
Work-up:
-
Quench the reaction by adding dry methanol.
-
Remove the solvents under reduced pressure. Co-evaporate with toluene (B28343) to remove residual pyridine.
-
Dissolve the residue in dichloromethane (B109758) or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude this compound.
-
Part 3: Purification of this compound
The crude product from either synthetic route requires purification to remove unreacted starting materials, reagents, and byproducts.
Experimental Protocol 3.1: Purification by Column Chromatography
-
Column Preparation:
-
Prepare a silica gel column as described in Protocol 1.2.
-
-
Chromatographic Separation:
-
Dissolve the crude this compound in a minimal volume of the initial eluent.
-
Load the sample onto the column.
-
Elute with a gradient of hexane and ethyl acetate. A starting ratio of 9:1 (hexane:ethyl acetate) with a gradual increase in ethyl acetate polarity is recommended.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
-
Experimental Protocol 3.2: Purification by Preparative HPLC
For obtaining highly pure this compound, preparative High-Performance Liquid Chromatography (HPLC) is recommended, particularly for removing closely related impurities.
-
System and Column:
-
A preparative HPLC system equipped with a UV detector.
-
A reverse-phase C18 column is suitable for this separation.
-
-
Mobile Phase and Gradient:
-
Use a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a modifier like 0.1% formic acid or ammonium (B1175870) bicarbonate to improve peak shape.[10]
-
A typical gradient would start with a higher percentage of the aqueous phase, gradually increasing the organic phase percentage to elute the compound. For example, a linear gradient from 30% to 70% acetonitrile over 20-30 minutes.
-
-
Sample Preparation and Injection:
-
Dissolve the partially purified this compound in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject the sample onto the column.
-
-
Fraction Collection and Recovery:
-
Monitor the elution profile at a suitable wavelength (e.g., 225 nm or 254 nm).
-
Collect the fraction corresponding to the this compound peak.
-
Remove the organic solvent from the collected fraction by rotary evaporation.
-
If necessary, lyophilize the remaining aqueous solution to obtain the pure solid product.
-
Data Presentation: Synthesis Yield and Purity
| Synthesis Step | Reactants | Product | Yield (%) | Purity Target (%) | Reference |
| Oxidation of Mitragynine | Mitragynine, Lead(IV) Acetate | 7-Acetoxyindolenine Intermediate | ~50 | - | |
| Hydrolysis | 7-Acetoxyindolenine | 7-Hydroxymitragynine | ~95 | >98 | [5][6] |
| Acetylation | 7-Hydroxymitragynine, Acetic Anhydride | This compound | Typically high (>80) | >98 (after HPLC) | General Protocol |
Visualization: Workflow for this compound Purification
Caption: Post-synthesis purification workflow for this compound.
Part 4: Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water with 0.1% formic acid can be used, with UV detection at approximately 225 nm.
-
Mass Spectrometry (MS): To confirm the molecular weight of this compound (C₂₅H₃₂N₂O₆, Molar Mass: 456.539 g/mol ).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound by analyzing the ¹H and ¹³C NMR spectra.
References
- 1. ukm.my [ukm.my]
- 2. ijstr.org [ijstr.org]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. eprints.usm.my [eprints.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for 7-Acetoxymitragynine in Neurological Disorder Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of the primary psychoactive alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa), mitragynine (B136389). As a member of the indole (B1671886) alkaloid family, it shares a structural backbone with other pharmacologically active compounds from Kratom, such as 7-hydroxymitragynine (B600473). The introduction of an acetoxy group at the 7-position of the mitragynine scaffold significantly alters its pharmacological profile, particularly its interaction with opioid receptors. These application notes provide an overview of the current understanding of this compound and protocols for its synthesis and preliminary pharmacological assessment, with a focus on its potential, though currently under-investigated, applications in the study of neurological disorders.
Synthesis of this compound
This compound can be synthesized from mitragynine through an oxidation reaction. One established method involves the use of lead(IV) acetate (B1210297).[1] It can also be produced by the acetylation of 7-hydroxymitragynine using acetic anhydride.[1]
Protocol for Synthesis from Mitragynine:
A common laboratory-scale synthesis involves the reaction of mitragynine with lead(IV) acetate.[1]
Materials:
-
Mitragynine
-
Lead(IV) acetate (Pb(OAc)₄)
-
Anhydrous benzene (B151609) or other suitable aprotic solvent
-
Inert atmosphere (e.g., argon or nitrogen)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Chromatography supplies for purification (silica gel, solvents)
Procedure:
-
Dissolve mitragynine in the chosen anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add lead(IV) acetate to the solution. The reaction is typically carried out at room temperature or with gentle heating.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water or a suitable quenching agent.
-
Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica (B1680970) gel to obtain pure this compound.
Note: This is a generalized protocol. Researchers should consult the primary literature for specific reaction conditions, stoichiometry, and safety precautions.
Pharmacological Data
The primary pharmacological characteristic of this compound reported in the literature is its interaction with opioid receptors. Notably, the introduction of the acetoxy group at the C7 position results in a significant reduction in both the maximum inhibitory effect and the relative potency at opioid receptors when compared to its parent compound, 7-hydroxymitragynine.[2]
Table 1: Opioid Receptor Activity of this compound
| Compound | Receptor Activity Metric | Value | Reference |
| This compound | pD2 (Opioid Receptors) | 6.50 ± 0.16 | [2] |
pD2 is the negative logarithm of the EC50 or IC50 value. A higher pD2 value indicates greater potency.
Application in Neurological Disorder Studies
The current body of scientific literature on the specific applications of this compound in neurological disorder studies is limited. The primary focus of research on mitragynine and its analogs has been on their analgesic properties and their potential as atypical opioids with a reduced side-effect profile compared to traditional opiates.
The reduced potency of this compound at opioid receptors suggests that it may have a different therapeutic window and side-effect profile compared to 7-hydroxymitragynine.[2] This characteristic could be of interest in the study of neurological conditions where opioid receptor modulation is a target, but where the potent effects of classical opioids are undesirable.
Potential, yet unexplored, areas of research could include:
-
Analgesia: Investigating its analgesic efficacy in various pain models (e.g., neuropathic pain, inflammatory pain) to determine if its reduced opioid receptor potency translates to a safer analgesic profile.
-
Substance Use Disorders: Exploring its potential in mitigating withdrawal symptoms from more potent opioids, given its classification as a weaker opioid agonist.
-
Mood and Anxiety Disorders: While other mitragynine alkaloids have been investigated for their effects on mood, the role of this compound in this area is unknown.
Experimental Protocols
In Vitro: Opioid Receptor Binding Assay
This protocol can be used to determine the binding affinity of this compound for different opioid receptor subtypes (μ, δ, κ).
Materials:
-
Cell membranes expressing the opioid receptor subtype of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for μ-opioid receptor)
-
This compound
-
Incubation buffer
-
Scintillation vials and cocktail
-
Filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-labeled ligand (for non-specific binding), or the test compound (this compound).
-
Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter plates using a vacuum manifold.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
In Vivo: Hot-Plate Test for Analgesia in Mice
This protocol is a common method to assess the central analgesic effects of a compound.
Materials:
-
Male or female mice (e.g., C57BL/6)
-
Hot-plate apparatus with adjustable temperature
-
This compound dissolved in a suitable vehicle
-
Vehicle control
-
Positive control (e.g., morphine)
-
Syringes for administration (e.g., subcutaneous, intraperitoneal)
Procedure:
-
Habituate the mice to the testing room and handling for several days before the experiment.
-
Determine the baseline latency for each mouse by placing it on the hot plate (e.g., set to 55 ± 0.5°C) and measuring the time it takes to elicit a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Administer this compound, vehicle, or the positive control to different groups of mice.
-
At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each mouse back on the hot plate and measure the response latency.
-
Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Analyze the data to determine the dose-response relationship and the time course of the analgesic effect of this compound.
Visualizations
Caption: Synthesis pathway of this compound from Mitragynine.
Caption: Workflow for in vivo analgesic testing using the hot-plate method.
Caption: Relationship and relative opioid receptor potency of mitragynine derivatives.
Conclusion and Future Directions
This compound represents a structurally interesting analog of mitragynine with attenuated opioid receptor activity. While current research is sparse, its distinct pharmacological profile warrants further investigation to understand its potential therapeutic applications and to serve as a tool compound for probing the neurobiology of pain and other neurological disorders. Future studies should focus on a more comprehensive characterization of its receptor binding profile, in vivo efficacy in various neurological disease models, and its pharmacokinetic and safety profiles. Such research will be crucial in determining whether this compound or similar analogs could offer a novel approach to treating neurological conditions with an improved safety margin.
References
Application Notes and Protocols for Determining 7-Acetoxymitragynine Efficacy Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of 7-hydroxymitragynine (B600473), a potent and pharmacologically significant alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa)[1]. Scientific evidence strongly suggests that this compound functions as a prodrug, rapidly converting to its active metabolite, 7-hydroxymitragynine, in the body. This conversion is achieved through hydrolysis of the acetyl group[2]. 7-hydroxymitragynine is a potent partial agonist of the µ-opioid receptor (MOR) and is considered a key mediator of the analgesic effects of its parent compounds[3][4].
Notably, 7-hydroxymitragynine exhibits G protein-biased agonism at the µ-opioid receptor. This means it preferentially activates the G protein signaling pathway, which is associated with analgesia, while having minimal engagement with the β-arrestin pathway, which is often linked to adverse opioid side effects like respiratory depression and constipation[2][3][4][5].
These application notes provide detailed protocols for three key cell-based assays to determine the efficacy of this compound, primarily through the characterization of its active metabolite, 7-hydroxymitragynine. The assays described are:
-
Cyclic AMP (cAMP) Inhibition Assay: To measure the activation of the Gαi/o-protein coupled µ-opioid receptor.
-
β-Arrestin Recruitment Assay: To assess the potential for G protein-biased agonism.
-
Phospho-ERK1/2 (pERK1/2) Activation Assay: To investigate downstream signaling pathways.
Due to the limited availability of direct experimental data for this compound in the scientific literature, the following protocols and data focus on its active metabolite, 7-hydroxymitragynine. It is recommended that researchers performing these assays on this compound include appropriate controls to assess its conversion to 7-hydroxymitragynine under the specific experimental conditions.
Data Presentation
The following tables summarize the reported efficacy of 7-hydroxymitragynine at the µ-opioid receptor from various cell-based assays.
Table 1: G Protein Activation/cAMP Inhibition Efficacy of 7-Hydroxymitragynine at the µ-Opioid Receptor
| Compound | Assay Type | Cell Line | EC50 (nM) | Emax (%) (relative to DAMGO) | Reference |
| 7-Hydroxymitragynine | G Protein BRET | HEK293 | 34.5 ± 4.5 | 47 | [4] |
| 7-Hydroxymitragynine | CAMYEL BRET (cAMP) | HEK293 | 48 | 70 | [6] |
EC50: Half-maximal effective concentration. Emax: Maximum effect.
Table 2: β-Arrestin Recruitment Efficacy of 7-Hydroxymitragynine at the µ-Opioid Receptor
| Compound | Assay Type | Cell Line | Result | Reference |
| 7-Hydroxymitragynine | β-Arrestin BRET | HEK293 | No measurable recruitment | [2] |
BRET: Bioluminescence Resonance Energy Transfer.
Mandatory Visualizations
Caption: G Protein-Dependent Signaling Pathway of 7-Hydroxymitragynine.
Caption: Minimal β-Arrestin Recruitment by 7-Hydroxymitragynine.
Caption: General Experimental Workflow for Cell-Based Efficacy Assays.
Experimental Protocols
Cyclic AMP (cAMP) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of cyclic AMP, a second messenger whose synthesis is negatively regulated by Gαi/o-coupled receptors like the µ-opioid receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human µ-opioid receptor (MOR).
-
Cell culture medium (e.g., DMEM/F-12) with supplements.
-
Forskolin (B1673556) solution.
-
Test compounds: this compound, 7-Hydroxymitragynine (as a positive control), DAMGO (full agonist reference), and Naloxone (antagonist).
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).
-
384-well white opaque microplates.
-
Plate reader capable of detecting the assay signal.
Protocol:
-
Cell Seeding:
-
Culture HEK293-MOR cells to ~80-90% confluency.
-
Harvest cells and resuspend in serum-free medium.
-
Seed 5,000-10,000 cells per well in a 384-well plate and incubate overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and controls in assay buffer. A typical concentration range would be from 1 pM to 10 µM.
-
-
Assay Procedure:
-
Remove culture medium from the wells.
-
Add the diluted compounds to the respective wells.
-
Add a concentration of forskolin that stimulates a submaximal level of cAMP production (to be determined empirically, often around 1-10 µM).
-
Incubate for 30 minutes at 37°C.
-
-
Detection:
-
Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Normalize the data with 0% inhibition corresponding to cells treated with forskolin alone and 100% inhibition corresponding to the maximal effect of a full agonist like DAMGO.
-
Plot the normalized response against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine EC50 and Emax values.
-
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated µ-opioid receptor, providing a measure of a compound's potential to induce receptor desensitization and activate β-arrestin-dependent signaling.
Materials:
-
Cells engineered for a β-arrestin recruitment assay, such as the PathHunter® CHO-K1 OPRM1 β-arrestin cell line.
-
PathHunter® Cell Plating Reagent.
-
Test compounds and controls.
-
PathHunter® Detection Reagents.
-
384-well white, clear-bottom microplates.
-
Chemiluminescent plate reader.
Protocol:
-
Cell Seeding:
-
Prepare cells according to the manufacturer's instructions, typically resuspending the cell pellet in PathHunter® Cell Plating Reagent.
-
Dispense 5,000-10,000 cells per well into a 384-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation:
-
Prepare serial dilutions of test compounds and controls in an appropriate assay buffer.
-
-
Assay Procedure:
-
Add the diluted compounds to the cell plate.
-
Incubate for 90 minutes at 37°C.
-
-
Detection:
-
Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.
-
Add the detection reagent to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the chemiluminescent signal.
-
-
Data Analysis:
-
Normalize the data with the vehicle control as 0% and the maximal response of a reference agonist as 100%.
-
Generate dose-response curves and calculate EC50 and Emax values.
-
Phospho-ERK1/2 (pERK1/2) Activation Assay
This assay measures the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2, which are downstream effectors of GPCR signaling.
Materials:
-
HEK293-MOR or a similar cell line.
-
Serum-free cell culture medium.
-
Test compounds and controls.
-
Lysis buffer containing phosphatase and protease inhibitors.
-
Antibodies: primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2.
-
HRP-conjugated secondary antibodies.
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescent substrate.
-
Imaging system for Western blots.
Protocol:
-
Cell Culture and Stimulation:
-
Seed cells in 6-well plates and grow to near confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment to reduce basal pERK levels.
-
Treat cells with various concentrations of the test compounds for a short duration (e.g., 5-10 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary antibody against pERK1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pERK1/2 signal to the total ERK1/2 signal for each sample.
-
Plot the normalized pERK1/2 levels against the compound concentration to generate a dose-response curve and determine EC50 and Emax.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kratomalks.org [kratomalks.org]
- 5. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Site selective C–H functionalization of Mitragyna alkaloids reveals a molecular switch for tuning opioid receptor signaling efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays of 7-Acetoxymitragynine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the methodologies used in radioligand binding assays for evaluating the interaction of mitragynine (B136389) analogs with opioid receptors. While specific experimental data for 7-acetoxymitragynine is limited in the current scientific literature, this document leverages the extensive research conducted on its close structural analog, 7-hydroxymitragynine (B600473), to provide representative protocols and data. The introduction of an acetoxy group at the C7 position of mitragynine has been noted to result in a significant decrease in opioid receptor affinity.
7-Hydroxymitragynine, a potent metabolite of mitragynine, is a partial agonist at the mu-opioid receptor (MOR) and an antagonist at the kappa- and delta-opioid receptors.[1] Understanding its binding characteristics is crucial for the development of novel analgesics with potentially improved side-effect profiles. The protocols and data presented herein for 7-hydroxymitragynine can serve as a robust starting point for the investigation of this compound and other related novel compounds.
Pharmacological Profile of 7-Hydroxymitragynine
7-Hydroxymitragynine exhibits a distinct binding profile at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). It generally displays the highest affinity for the mu-opioid receptor, which is consistent with its opioid-like analgesic effects.
Quantitative Data: Opioid Receptor Binding Affinities (Ki) of 7-Hydroxymitragynine
The binding affinity of a compound is typically quantified by its inhibition constant (Ki), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor Subtype | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| 7-Hydroxymitragynine | Mu (µ) | [³H]DAMGO | Human µ-opioid receptor expressing CHO cells | 77.9 (45.8–152) | [2] |
| Delta (δ) | [³H]DADLE | Human δ-opioid receptor expressing CHO cells | 243 (168–355) | [2] | |
| Kappa (κ) | [³H]U69,593 | Human κ-opioid receptor expressing CHO cells | 220 (162–302) | [2] | |
| Mitragynine | Mu (µ) | [³H]DAMGO | Human µ-opioid receptor expressing CHO cells | 709 (416-1210) | [2] |
| Delta (δ) | [³H]DADLE | Human δ-opioid receptor expressing CHO cells | 6800 (2980–15,900) | [2] | |
| Kappa (κ) | [³H]U69,593 | Human κ-opioid receptor expressing CHO cells | 1700 (1090–2710) | [2] |
Note: Data are presented as the geometric mean with the 95% confidence interval in parentheses.
Experimental Protocols
The following is a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of a test compound, such as this compound, for the mu-opioid receptor. This protocol is based on established methods for similar compounds.[2]
Objective
To determine the inhibition constant (Ki) of a test compound for the human mu-opioid receptor using a competitive radioligand binding assay with [³H]-DAMGO.
Materials
-
Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).
-
Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).
-
Test Compound: this compound or other compounds of interest.
-
Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For measuring radioactivity.
-
96-well plates.
-
Scintillation fluid.
Procedure
-
Membrane Preparation:
-
Thaw the frozen cell membranes on ice.
-
Resuspend the membranes in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. The optimal protein concentration should be determined empirically.
-
-
Assay Setup:
-
In a 96-well plate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a concentration close to its Kd), and 100 µL of the membrane suspension.
-
Non-specific Binding: 50 µL of Naloxone (10 µM), 50 µL of [³H]-DAMGO, and 100 µL of the membrane suspension.
-
Competitive Binding: 50 µL of the test compound at various concentrations, 50 µL of [³H]-DAMGO, and 100 µL of the membrane suspension.
-
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The optimal incubation time and temperature should be determined in preliminary experiments.
-
-
Separation of Bound and Free Radioligand:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 3-5 times) with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters into scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the concentration of the test compound. The data should form a sigmoidal curve.
-
-
Determine IC50:
-
The IC50 is the concentration of the test compound that inhibits 50% of the specific binding of [³H]-DAMGO. This value can be determined using non-linear regression analysis (e.g., using GraphPad Prism or similar software).
-
-
Calculate Ki:
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([³H]-DAMGO).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
-
Visualizations
Experimental Workflow
Caption: Workflow for a competitive radioligand binding assay.
Mu-Opioid Receptor Signaling Pathway
Caption: Simplified mu-opioid receptor signaling cascade.
References
Application Notes and Protocols for the Experimental Study of 7-Acetoxymitragynine
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Acetoxymitragynine is a semi-synthetic derivative of 7-hydroxymitragynine (B600473), an active alkaloid found in the leaves of the Kratom plant (Mitragyna speciosa)[1][2]. As a compound with opioid activity, its characterization is crucial for understanding its therapeutic potential and safety profile. These application notes provide a comprehensive guide to the experimental design for studying the effects of this compound, with detailed protocols for key in vitro and in vivo assays.
While specific quantitative data for this compound is limited in publicly available literature, this document leverages comparative data from its close structural analogs, mitragynine (B136389) and 7-hydroxymitragynine, to provide a robust framework for its pharmacological evaluation.
Pharmacological Profile: A Comparative Overview
This compound is reported to be less potent than 7-hydroxymitragynine but retains activity at opioid receptors[2]. The following tables summarize the known pharmacological data for this compound and its parent compounds to provide context for experimental design and data interpretation.
Table 1: Opioid Receptor Binding Affinities (Ki in nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| 7-Hydroxymitragynine | 77.9 (45.8–152)[3] | 220 (162–302)[3] | 243 (168–355)[3] |
| Mitragynine | 709 (451–1130)[3] | 1700 (1090–2710)[3] | 6800 (2980–15900)[3] |
| Morphine | 4.19 (2.03–11.1)[3] | - | - |
| DAMGO | - | - | - |
Note: Data for this compound is not currently available in the cited literature. The provided data for related compounds serves as a benchmark for comparison.
Table 2: In Vitro Functional Activity
| Compound | Assay | Parameter | Value |
| This compound | Guinea-Pig Ileum | pD2 | 6.50 ± 0.16[4] |
| 7-Hydroxymitragynine | [³⁵S]GTPγS Binding (MOR) | Emax | 41.3%[3] |
| BRET (hMOR) | EC50 | 34 nM[5] | |
| BRET (hMOR) | Emax | 47%[5] | |
| Mitragynine | [³⁵S]GTPγS Binding (MOR) | Activity | Antagonist[3] |
| BRET (hMOR) | EC50 | 339 nM[5] | |
| BRET (hMOR) | Emax | 34%[5] |
pD2 is the negative logarithm of the EC50 value, indicating potency.
Table 3: In Vivo Antinociceptive Effects
| Compound | Assay | Species | ED50 |
| This compound | Data Not Available | - | - |
| 7-Hydroxymitragynine | Tail-Flick | Mouse | 0.6 mg/kg (s.c.)[6] |
| Mitragynine | Hot Plate | Mouse | 35 mg/kg (i.p.) |
Note: The ED50 for mitragynine is the effective dose for a significant increase in latency time, not a calculated ED50 from a dose-response curve.
Experimental Protocols
In Vitro Assays
This protocol determines the binding affinity (Ki) of this compound for µ, δ, and κ opioid receptors.
Workflow Diagram:
Caption: Workflow for Radioligand Binding Assay.
Protocol:
-
Receptor Source: Use cell membranes from CHO or HEK293 cells stably expressing human µ, δ, or κ opioid receptors.
-
Radioligands:
-
µ-receptor: [³H]DAMGO
-
δ-receptor: [³H]DPDPE
-
κ-receptor: [³H]U-69,593
-
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Procedure: a. In a 96-well plate, combine the cell membranes (10-20 µg protein/well), the respective radioligand (at a concentration near its Kd), and varying concentrations of this compound. b. For total binding, omit the test compound. c. For non-specific binding, add a high concentration of a non-labeled universal opioid antagonist like naloxone (B1662785) (10 µM). d. Incubate at 25°C for 60-90 minutes. e. Terminate the reaction by rapid filtration through glass fiber filters. f. Wash the filters with ice-cold assay buffer. g. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of this compound that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.
This assay measures the G-protein activation following receptor agonism by this compound.
Signaling Pathway Diagram:
Caption: G-Protein Activation Signaling Pathway.
Protocol:
-
Membrane Preparation: Use membranes from cells expressing the opioid receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Procedure: a. In a 96-well plate, add assay buffer, GDP (10 µM), varying concentrations of this compound, and the cell membranes. b. Incubate for 15 minutes at 30°C. c. Initiate the reaction by adding [³⁵S]GTPγS (0.05-0.1 nM). d. Incubate for 60 minutes at 30°C. e. Terminate by filtration and wash with ice-cold buffer. f. Measure bound radioactivity by scintillation counting.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the log concentration of this compound to determine EC50 and Emax values.
This assay assesses the potential for this compound to induce receptor desensitization and internalization via β-arrestin recruitment.
Workflow Diagram:
Caption: β-Arrestin Recruitment Assay Workflow.
Protocol:
-
Cell Line: Utilize a commercially available cell line that co-expresses the opioid receptor of interest and a β-arrestin construct linked to a reporter enzyme (e.g., β-galactosidase or luciferase).
-
Procedure: a. Plate the cells in a 96-well plate. b. Add varying concentrations of this compound. c. Incubate for a specified time (e.g., 90 minutes) at 37°C. d. Add the substrate for the reporter enzyme. e. Measure the resulting chemiluminescent or fluorescent signal.
-
Data Analysis: Plot the signal intensity against the log concentration of this compound to determine EC50 and Emax for β-arrestin recruitment.
In Vivo Assay
This test evaluates the analgesic properties of this compound in a rodent model of thermal pain.
Protocol:
-
Animals: Male Swiss Webster mice (20-25 g).
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure: a. Administer this compound or vehicle control via a chosen route (e.g., intraperitoneal, subcutaneous, or oral). b. At various time points post-administration (e.g., 15, 30, 60, 90 minutes), place the mouse on the hot plate. c. Record the latency to the first sign of nociception (e.g., paw licking, jumping). d. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Data Analysis: Compare the latency times of the treated groups to the vehicle control group. Calculate the ED50 from a dose-response curve.
Safety and Pharmacokinetics
Currently, there is a lack of specific published data on the safety, toxicity (e.g., LD50), and pharmacokinetic profile (ADME) of this compound. It is crucial to conduct preliminary studies to establish a basic safety profile before proceeding with extensive in vivo experiments.
Recommended Preliminary Studies:
-
In vitro metabolic stability: Using liver microsomes to assess the rate of metabolism.
-
Cytotoxicity assays: In relevant cell lines to determine potential cellular toxicity.
-
Acute toxicity study: In rodents to determine the maximum tolerated dose and observe for any adverse effects.
-
Pharmacokinetic profiling: A pilot study in a small number of animals to determine key parameters such as Cmax, Tmax, half-life, and bioavailability.
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound. By employing these standardized assays, researchers can elucidate its opioid receptor binding profile, functional activity, in vivo efficacy, and begin to characterize its safety and pharmacokinetic properties. The inclusion of comparative data for mitragynine and 7-hydroxymitragynine will be instrumental in contextualizing the pharmacological profile of this novel semi-synthetic opioid.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naturetrust.org [naturetrust.org]
- 5. Activity of Mitragyna speciosa (“Kratom”) Alkaloids at Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Acetoxymitragynine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 7-Acetoxymitragynine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to obtain this compound?
A1: There are two main synthetic pathways for the synthesis of this compound:
-
Acetylation of 7-hydroxymitragynine (B600473): This method involves the direct conversion of 7-hydroxymitragynine to this compound using an acetylating agent like acetic anhydride (B1165640).[1]
-
Direct synthesis from Mitragynine (B136389): This approach utilizes an oxidizing agent, such as lead(IV) acetate (B1210297), to directly convert mitragynine into this compound.[1][2]
Q2: Which synthetic route generally provides a higher yield?
A2: The synthesis of the precursor, 7-hydroxymitragynine, from mitragynine using reagents like [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) can achieve yields of approximately 70%.[3][4] The subsequent acetylation of 7-hydroxymitragynine is a relatively straightforward reaction. The direct synthesis from mitragynine can also be effective, but yields may vary depending on the specific conditions and purification methods employed.
Q3: What are the key considerations for optimizing the yield of the acetylation reaction?
A3: To optimize the yield of the acetylation of 7-hydroxymitragynine, it is crucial to control the reaction conditions carefully. Key factors include the choice of acetylating agent and solvent, reaction temperature, and reaction time. Anhydrous conditions are important to prevent the hydrolysis of the acetic anhydride and the product.
Q4: How can I purify the final this compound product?
A4: Purification of this compound is typically achieved using chromatographic techniques. Flash chromatography or column chromatography with a suitable solvent system (e.g., n-hexane and ethyl acetate) is commonly employed to separate the desired product from unreacted starting materials and byproducts.[2][5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Synthesis Route 1: Acetylation of 7-Hydroxymitragynine
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete reaction | - Increase reaction time or temperature. - Ensure the molar ratio of acetic anhydride to 7-hydroxymitragynine is sufficient. - Use a catalyst, such as pyridine (B92270) or DMAP, to facilitate the reaction. |
| Degradation of starting material or product | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Avoid excessively high temperatures. |
| Hydrolysis of acetic anhydride or product | - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Unreacted 7-hydroxymitragynine | - Optimize reaction conditions (time, temperature, reagent ratio) to drive the reaction to completion. - Improve the efficiency of the purification process (e.g., adjust the solvent gradient in chromatography). |
| Formation of side products | - Analyze the reaction mixture by TLC or LC-MS to identify potential side products. - Adjust reaction conditions to minimize side reactions (e.g., lower temperature). |
| Residual solvent or reagents | - Ensure the product is thoroughly dried under vacuum after purification. |
Synthesis Route 2: Direct Synthesis from Mitragynine using Lead(IV) Acetate
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal reaction conditions | - Optimize the reaction temperature and time. - Adjust the stoichiometry of lead(IV) acetate. |
| Formation of byproducts | - The oxidation of mitragynine can lead to various products. Fine-tune the reaction conditions to favor the formation of the desired 7-acetoxy derivative.[6] |
| Difficult purification | - The crude reaction mixture may contain multiple components. Employ a multi-step purification process, potentially involving both liquid-liquid extraction and column chromatography. |
Issue 2: Incomplete Reaction
| Potential Cause | Troubleshooting Step |
| Insufficient oxidizing agent | - Ensure the lead(IV) acetate is fresh and has been stored correctly. - Gradually increase the molar equivalents of lead(IV) acetate while monitoring the reaction progress. |
| Low reactivity | - Consider performing the reaction at a slightly elevated temperature, while being mindful of potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 7-Hydroxymitragynine from Mitragynine
This protocol is for the synthesis of the precursor required for one of the main routes to this compound.
Materials:
-
Mitragynine
-
[Bis(trifluoroacetoxy)iodo]benzene (PIFA)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Triethylamine
-
Petroleum ether
Procedure:
-
Dissolve mitragynine in a 2:1 mixture of THF and water in a round-bottom flask under an argon atmosphere.
-
Cool the mixture to 0-2 °C in an ice bath.
-
Slowly add PIFA to the cooled solution while stirring.
-
Allow the reaction to proceed at 0-2 °C for 3-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate until the pH is between 8 and 9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel pre-treated with triethylamine, using a mixture of ethyl acetate and petroleum ether as the eluent.[4]
Expected Yield: Approximately 70%.[3][4]
Protocol 2: Acetylation of 7-Hydroxymitragynine to this compound (General Procedure)
Materials:
-
7-Hydroxymitragynine
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7-hydroxymitragynine in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, quench by the slow addition of methanol.
-
Remove the solvents under reduced pressure.
-
Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Data Presentation
Table 1: Comparison of Precursor (7-Hydroxymitragynine) Synthesis Methods
| Starting Material | Reagent | Solvent | Temperature | Time | Yield | Reference |
| Mitragynine | PIFA | THF/Water | 0-2 °C | 3-8 h | ~70% | [3][4] |
| Mitragynine | Oxone | Acetone/Water | 0 °C | 45 min | - | [6] |
Note: Yield data for the direct synthesis of this compound and its acetylation from 7-hydroxymitragynine is not consistently reported in the literature, highlighting a gap in the current knowledge.
Visualizations
Caption: Workflow for the synthesis of this compound via acetylation.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. CN106967067A - A kind of method for preparing 7 hydroxyl mitragynines - Google Patents [patents.google.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. ukm.my [ukm.my]
- 6. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 7-Acetoxymitragynine in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Acetoxymitragynine. The information is designed to address common challenges, particularly those related to solubility, encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a semi-synthetic derivative of 7-hydroxymitragynine, an alkaloid found in the plant Mitragyna speciosa (kratom).[1] It is classified as an opioid drug.[1] Like other alkaloids, it is a nitrogen-containing organic molecule.[2]
Q2: What is the expected solubility of this compound?
A2: While specific quantitative solubility data for this compound is limited, its solubility can be inferred from the general properties of alkaloids and its parent compounds, mitragynine (B136389) and 7-hydroxymitragynine. Generally, alkaloids exhibit poor solubility in neutral or basic aqueous solutions but have improved solubility in acidic aqueous solutions and organic solvents.[2][3] For instance, the solubility of mitragynine is significantly higher in a pH 4 buffer compared to water or a pH 9 buffer.[4] Based on data for related compounds, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, methanol, and chloroform.[5][6][7]
Q3: How should I store this compound?
A3: this compound should be stored as a crystalline solid at -20°C for long-term stability.[8] Aqueous solutions are not recommended for storage for more than one day.[8] Stock solutions in organic solvents, such as methanol, have been shown to be stable for extended periods when stored at -20°C.[9]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to addressing solubility challenges with this compound in your experiments.
Problem: Precipitate forms when preparing an aqueous solution.
Initial Steps:
-
Visual Inspection: Confirm that the precipitate is indeed the compound and not a contaminant.
-
Temperature: Ensure the solvent and vessel are at the recommended temperature. For many compounds, solubility increases with temperature, however, the stability of the compound at elevated temperatures should be considered.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation of this compound.
Data Presentation
Table 1: Solubility of Mitragynine and Related Compounds in Various Solvents.
Data for this compound is inferred from related compounds due to limited direct data.
| Compound | Solvent | Solubility | Reference |
| Mitragynine | Water | 64.6 ± 1.2 µg/mL | [4] |
| Buffer (pH 4) | 3.5 ± 0.01 mg/mL | [4] | |
| Buffer (pH 7) | 88.9 ± 1.6 µg/mL | [4] | |
| Buffer (pH 9) | 18.7 ± 0.4 µg/mL | [4] | |
| Ethanol | Soluble | [7] | |
| Methanol | Soluble | [7] | |
| Chloroform | Soluble | [7] | |
| 7-Hydroxymitragynine | Ethanol | 5 mg/mL | [5] |
| Methanol | 10 mg/mL | [5] | |
| Acetonitrile | Slightly Soluble (0.1-1 mg/mL) | [11] | |
| Chloroform | Sparingly Soluble (1-10 mg/mL) | [11] | |
| This compound (Inferred) | DMSO | Expected to be soluble | [6] |
| Ethanol | Expected to be soluble | ||
| Acidic Aqueous Solution | Expected to have higher solubility than in neutral/basic solutions | [2] | |
| Neutral/Basic Aqueous Solution | Expected to have low solubility | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. The molecular weight of this compound is 456.53 g/mol .
-
Weigh the calculated amount of this compound and place it in a microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube until the solid is completely dissolved. Gentle warming in a water bath may be applied if necessary, but monitor for any signs of degradation.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of an In Vivo Dosing Solution
This protocol is adapted from a formulation used for related compounds and may require optimization for this compound.
-
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Solutol HS 15 (or a similar non-ionic solubilizer)
-
Sterile saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure:
-
Prepare a vehicle solution by mixing DMSO and Solutol HS 15 in a 1:1 ratio.
-
Add the required volume of the this compound stock solution to the vehicle to achieve the desired final concentration.
-
Slowly add sterile saline to the mixture while vortexing to reach the final volume. A common final vehicle composition is 10% DMSO, 10% Solutol HS 15, and 80% saline.
-
Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration may be too high, and further dilution or reformulation may be necessary.
-
Prepare the dosing solution fresh on the day of the experiment.
-
Mandatory Visualization
Mu-Opioid Receptor Signaling Pathway
This compound is an opioid agonist and is expected to act on mu-opioid receptors, which are G-protein coupled receptors (GPCRs).[1] The activation of these receptors can lead to two primary signaling cascades: the G-protein pathway, which is associated with analgesia, and the β-arrestin pathway, which can be involved in side effects like respiratory depression.[3][12]
Caption: Mu-opioid receptor signaling activated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding the Physicochemical Properties of Mitragynine, a Principal Alkaloid of Mitragyna speciosa, for Preclinical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. An in vitro evaluation of kratom (Mitragyna speciosa) on the catalytic activity of carboxylesterase 1 (CES1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ukm.my [ukm.my]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. pnas.org [pnas.org]
Stability of 7-Acetoxymitragynine in different solvents and temperatures
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 7-acetoxymitragynine in various experimental conditions. The information is presented in a question-and-answer format to address potential issues encountered during research and development.
Disclaimer: Direct, peer-reviewed quantitative stability studies on this compound are limited in publicly available literature. The following guidance is based on the stability of the closely related and more extensively studied compound, 7-hydroxymitragynine (B600473), and on general chemical principles. This compound is a semi-synthetic derivative of 7-hydroxymitragynine and is expected to undergo hydrolysis to form 7-hydroxymitragynine[1][2][3].
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The primary anticipated degradation pathway for this compound is the hydrolysis of the acetyl group to form 7-hydroxymitragynine[2]. This reaction is common for acetylated compounds, especially in aqueous solutions or in the presence of acidic or basic catalysts.
Q2: What are the expected degradation products of this compound?
The main degradation product is expected to be 7-hydroxymitragynine. Further degradation of 7-hydroxymitragynine can occur, particularly under harsh conditions. For instance, under alkaline conditions, mitragynine (B136389) (a related compound) undergoes hydrolysis of its methyl ester to form 16-carboxymitragynine[4][5].
Q3: How should I store my stock solutions of this compound?
While specific data for this compound is unavailable, based on the instability of 7-hydroxymitragynine, it is recommended to store stock solutions in a non-aqueous (aprotic) solvent such as anhydrous acetonitrile (B52724) or DMSO, at -20°C or lower, and protected from light. For methanolic preparations of the related compounds mitragynine and 7-hydroxymitragynine, stability has been demonstrated for 3 months at -20°C[6].
Q4: Can I use aqueous buffers to dissolve this compound for my experiments?
Caution is advised when using aqueous buffers. The stability of the related compound, 7-hydroxymitragynine, is highly dependent on pH and temperature in aqueous solutions[4][5]. If aqueous buffers are necessary, they should be freshly prepared, and the solution of this compound should be used immediately after preparation. It is advisable to keep the solution on ice and protected from light during the experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time. | Degradation of this compound in stock or working solutions. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quick purity check (e.g., by HPLC) before use, especially if the stock has been stored for an extended period or subjected to freeze-thaw cycles. |
| Appearance of an unexpected peak in my chromatogram corresponding to 7-hydroxymitragynine. | Hydrolysis of this compound to 7-hydroxymitragynine. | This confirms the degradation of your compound. To minimize this, use anhydrous aprotic solvents for storage and sample preparation. If aqueous solutions are required, minimize the time the compound is in the aqueous environment and maintain a low temperature. |
| Loss of compound potency in biological assays. | Degradation of this compound in the assay medium. | Assess the stability of this compound directly in your assay medium over the time course of your experiment. Consider preparing more concentrated stock solutions in an organic solvent and diluting them into the aqueous assay medium immediately before use. |
Stability Data for the Related Compound 7-Hydroxymitragynine
The following table summarizes the stability data for 7-hydroxymitragynine, which can serve as a conservative estimate for the stability of this compound.
| Condition | Stability of 7-Hydroxymitragynine | Reference |
| Temperature (Aqueous Solution) | Significant drug loss at 8 hours at temperatures of 40°C and above. | [4][5] |
| pH (Aqueous Solution) | Less stable than mitragynine, degrading significantly over the entire pH range at 60°C and above. | [7] |
| Refrigerated Storage (4°C, in biological matrix) | Stable for up to 7 days with <20% analyte loss. After 60 days, concentrations dropped by over 50%. | [6] |
| Frozen Storage (-20°C, in Methanol) | Stable for 3 months. | [6] |
| Plasma Stability | Highly stable in mouse plasma. | [8][9] |
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol provides a general framework for determining the stability of this compound in a specific solvent and temperature.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound.
-
Dissolve in the desired solvent (e.g., acetonitrile, methanol, DMSO, or a specific buffer) to a known concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the stock solution into several vials.
-
Store the vials at the desired temperatures (e.g., -20°C, 4°C, room temperature, 40°C, 60°C).
-
Protect the samples from light.
-
-
Time Points:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours, and weekly for longer-term studies), remove one vial from each temperature condition.
-
-
Sample Analysis:
-
Analyze the samples immediately by a validated stability-indicating HPLC method.
-
The mobile phase could consist of an acetonitrile and ammonium (B1175870) acetate (B1210297) buffer gradient, with UV detection at an appropriate wavelength (e.g., 225 nm).
-
Monitor for the decrease in the peak area of this compound and the appearance of degradation product peaks, particularly the peak corresponding to 7-hydroxymitragynine.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Visualizations
Caption: Anticipated degradation pathway of this compound.
Caption: Experimental workflow for stability testing.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. bluelight.org [bluelight.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postmortem distribution of mitragynine and 7-hydroxymitragynine in 51 cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ifrti.org [ifrti.org]
- 8. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 7-Acetoxymitragynine Analytical Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical detection of 7-Acetoxymitragynine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Question: I am observing a poor signal or no peak for this compound in my LC-MS/MS analysis. What are the potential causes?
Answer:
Several factors could contribute to a poor or absent signal for this compound. Consider the following troubleshooting steps:
-
Analyte Stability: this compound is a semi-synthetic derivative of 7-hydroxymitragynine (B600473).[1] Like its parent compound, it may be susceptible to degradation, particularly hydrolysis of the acetyl group, which would convert it to 7-hydroxymitragynine. The stability of related mitragyna alkaloids is known to be dependent on pH and temperature, with instability observed in acidic conditions.[2]
-
Troubleshooting:
-
Ensure your sample preparation and storage conditions are optimized to minimize degradation. Use fresh samples whenever possible.
-
Analyze your sample for the presence of 7-hydroxymitragynine, as this could be a degradation product.
-
Maintain a controlled temperature for your samples and autosampler, preferably refrigerated.
-
-
-
Mass Spectrometry Parameters: Inappropriate MS/MS parameters will lead to poor detection.
-
Troubleshooting:
-
Optimize the parent and product ion transitions for this compound. Based on its structure (a C25H32N2O6 molecule), the protonated molecule [M+H]+ would have an m/z of approximately 457.2.[1] Fragmentation would likely involve the loss of the acetyl group.
-
Ensure the ionization source is appropriate. Positive electrospray ionization (ESI+) is commonly used for related alkaloids.[3][4]
-
Optimize cone voltage and collision energy to achieve the best signal-to-noise ratio.
-
-
-
Chromatographic Conditions: Suboptimal liquid chromatography conditions can result in poor peak shape, retention, or co-elution with interfering matrix components.
-
Troubleshooting:
-
Review your mobile phase composition. A common mobile phase for related compounds consists of acetonitrile (B52724) and water with additives like formic acid or acetic acid.[3][4] The addition of 0.1% acetic acid has been shown to improve the MS/MS response for 7-hydroxymitragynine.[3]
-
Ensure your analytical column is appropriate. A C18 or phenyl-hexyl column is often used for the separation of mitragyna alkaloids.[3][4]
-
Check for column degradation or contamination.
-
-
2. Question: I am seeing a peak at the expected retention time for this compound, but the peak shape is broad or tailing. What could be the issue?
Answer:
Poor peak shape can be caused by several factors related to the chromatography:
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material or other components of the LC system.
-
Troubleshooting:
-
Ensure the pH of your mobile phase is appropriate for the analyte.
-
Consider using a column with end-capping to minimize silanol (B1196071) interactions.
-
-
-
Column Overload: Injecting too much sample can lead to broad peaks.
-
Troubleshooting:
-
Dilute your sample and reinject.
-
-
-
Extra-Column Volume: Excessive tubing length or dead volume in the system can contribute to peak broadening.
-
Troubleshooting:
-
Minimize the length and internal diameter of all tubing.
-
Ensure all fittings are properly connected.
-
-
3. Question: I suspect matrix effects are impacting my quantitative analysis of this compound. How can I confirm and mitigate this?
Answer:
Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, are a common issue in LC-MS/MS analysis.
-
Confirmation:
-
Post-extraction spike experiment: Compare the peak area of a standard spiked into a blank matrix extract versus the peak area of a standard in a clean solvent. A significant difference indicates the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improved Sample Preparation: Employ more rigorous sample clean-up procedures such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components.
-
Chromatographic Separation: Optimize your LC method to separate this compound from the interfering matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects. If one is not available, a structural analog can be used.
-
4. Question: What are the expected degradation products of this compound that I should look for?
Answer:
The primary degradation pathway for this compound is likely the hydrolysis of the ester linkage, which would result in the formation of 7-hydroxymitragynine . It is also possible that under certain conditions, other degradation products similar to those of mitragynine (B136389) and 7-hydroxymitragynine could be formed. The stability of related alkaloids is highly dependent on pH and temperature.[2]
Quantitative Data Summary
The following table summarizes typical analytical parameters for the closely related compound, 7-hydroxymitragynine, which can serve as a starting point for method development and troubleshooting for this compound.
| Parameter | Value | Reference Compound | Source |
| LC Column | Acquity UPLC BEH C18 (1.7 µm, 2.1 mm x 50 mm) | 7-hydroxymitragynine | [3] |
| Phenyl-hexyl (2.6 µm, 100 mm x 2.1 mm) | 7-hydroxymitragynine | [4] | |
| Mobile Phase | A: 0.1% Acetic Acid in Water, B: 0.1% Acetic Acid in Acetonitrile | 7-hydroxymitragynine | [3] |
| A: Water with 0.1% Formic Acid, B: Acetonitrile | 7-hydroxymitragynine | [4] | |
| Flow Rate | 0.2 mL/min | 7-hydroxymitragynine | [3] |
| 0.4 mL/min | 7-hydroxymitragynine | [4] | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | 7-hydroxymitragynine | [3] |
| MS/MS Transition | m/z 415 -> 190 | 7-hydroxymitragynine | [3] |
| Extraction Recovery | 62.0% - 67.3% | 7-hydroxymitragynine | [3] |
| Matrix Effect | Negligible in optimized method | 7-hydroxymitragynine | [3] |
Experimental Protocols
General Protocol for LC-MS/MS Analysis of Mitragyna Alkaloids (Adapted for this compound)
This protocol is a general guideline based on methods for related compounds and should be optimized for this compound.
-
Sample Preparation (Plasma):
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To 100 µL of plasma, add an internal standard.
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Perform a liquid-liquid extraction with a suitable organic solvent (e.g., chloroform).[3]
-
Vortex and centrifuge the sample.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: C18 or Phenyl-hexyl column.
-
Mobile Phase: A gradient of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid or 0.1% acetic acid).
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Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization: ESI+.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimize parent and product ions for this compound and the internal standard.
-
Visualizations
Caption: Troubleshooting workflow for poor or no signal of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an UPLC-MS/MS method for the determination of 7-hydroxymitragynine, a μ-opioid agonist, in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS | MDPI [mdpi.com]
Technical Support Center: In Vivo Studies with Mitragynine Analogs
Disclaimer: Scientific data on 7-Acetoxymitragynine is currently scarce in publicly available literature. This guide provides information on its close analog, 7-hydroxymitragynine (B600473), to serve as a preliminary reference for researchers. It is crucial to note that this compound is reported to be less potent than 7-hydroxymitragynine, and therefore, dosages and expected effects will differ. Any in vivo study with this compound should be considered highly exploratory and must begin with extensive dose-finding and safety evaluations. The information provided below for 7-hydroxymitragynine should be adapted with extreme caution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it relate to other kratom alkaloids?
This compound is a semi-synthetic derivative of 7-hydroxymitragynine, which is a natural, yet minor, alkaloid found in the plant Mitragyna speciosa (kratom) and is also a metabolite of the primary alkaloid, mitragynine (B136389).[1] The acetylation of the hydroxyl group of 7-hydroxymitragynine yields this compound.[1] While acetylation can increase the potency of some opioids, this compound is reported to be less potent than 7-hydroxymitragynine, though it still exhibits opioid activity.[1]
Q2: What is the primary mechanism of action for 7-hydroxymitragynine?
7-hydroxymitragynine is a potent partial agonist at the µ-opioid receptor (MOR).[2][3] Its analgesic effects are primarily mediated through the activation of these receptors.[4][5] Studies have shown that the analgesic effects of 7-hydroxymitragynine can be blocked by opioid antagonists like naloxone (B1662785) and are absent in mice lacking the µ-opioid receptor, confirming its MOR-dependent activity.[4] Some research also suggests that 7-hydroxymitragynine is a G-protein biased agonist at the µ-opioid receptor, which means it activates the G-protein signaling pathway more than the β-arrestin pathway.[3] This is a desirable characteristic in the development of new analgesics as the β-arrestin pathway is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[6]
Q3: What are the reported potencies of mitragynine and 7-hydroxymitragynine?
7-hydroxymitragynine is significantly more potent than mitragynine. In in-vitro assays, 7-hydroxymitragynine has a tenfold higher potency at the µ-opioid receptor than mitragynine.[7] In vivo studies in mice have shown 7-hydroxymitragynine to be a highly potent analgesic.[4][5]
Q4: What are the main safety concerns associated with 7-hydroxymitragynine?
As a potent µ-opioid receptor agonist, 7-hydroxymitragynine carries risks similar to other opioids, including the potential for tolerance, physical dependence, and withdrawal symptoms upon cessation of use.[2] Animal studies have demonstrated that it has reinforcing properties, suggesting a potential for abuse.[2] High doses can lead to respiratory depression.[2]
Troubleshooting Guide for In Vivo Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Lack of Analgesic Effect at Expected Doses | Compound Instability: this compound may be unstable in certain vehicles or under specific storage conditions. | - Prepare fresh solutions for each experiment.- Verify the stability of the compound in your chosen vehicle at the intended storage temperature and duration.- Consider using a different, validated vehicle. |
| Incorrect Dosage: The potency of your specific batch of this compound may differ from expectations. As it is reported to be less potent than 7-hydroxymitragynine, higher doses may be required. | - Perform a thorough dose-response study to determine the effective dose range for your specific animal model and assay.- Ensure accurate weighing and dilution of the compound. | |
| Route of Administration: The bioavailability of the compound may be low for the chosen route of administration. | - If using oral administration, consider that first-pass metabolism may significantly reduce bioavailability.- Compare the efficacy of different routes of administration (e.g., subcutaneous, intraperitoneal, intravenous) in pilot studies. | |
| Unexpected Adverse Events (e.g., seizures, excessive sedation) | Overdose: The administered dose may be too high for the specific animal strain, age, or sex. | - Immediately reduce the dosage in subsequent experiments.- Conduct a formal dose-escalation study to identify the maximum tolerated dose (MTD).- Closely monitor animals for any signs of toxicity. |
| Vehicle Effects: The vehicle used to dissolve the compound may have its own pharmacological effects. | - Administer the vehicle alone as a control group to assess for any behavioral or physiological changes.- If the vehicle has effects, select an alternative, inert vehicle. | |
| High Variability in Experimental Results | Inconsistent Dosing Technique: Variations in injection volume or placement can lead to variable drug absorption. | - Ensure all personnel are properly trained and use a consistent technique for drug administration.- For oral gavage, ensure the compound is delivered directly to the stomach. |
| Biological Variability: Factors such as the sex, age, and gut microbiome of the animals can influence drug metabolism and response. | - Use animals of the same sex and a narrow age range.- House animals under standardized conditions to minimize environmental variables.- Randomize animals to treatment groups. |
Quantitative Data Summary
Note: The following data pertains to 7-hydroxymitragynine and should be used with caution as a reference for studies with this compound.
In Vivo Analgesic Potency of 7-Hydroxymitragynine
| Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Reference |
| 129 Mice | Tail-Flick | Subcutaneous (s.c.) | 0.6 | [4] |
In Vivo Toxicity of Mitragynine and 7-Hydroxymitragynine in Mice
| Compound | Route of Administration | LD₅₀ (mg/kg) | Reference |
| Mitragynine | Intravenous (i.v.) | 27.8 | [8] |
| Oral | 547.7 | [8] | |
| 7-Hydroxymitragynine | Intravenous (i.v.) | 24.7 | [8] |
| Oral | > 200 (No deaths observed, but seizures and respiratory depression were noted at high doses) | [8] |
Pharmacokinetic Parameters of Mitragynine and 7-Hydroxymitragynine in Humans (from oral administration of kratom)
| Parameter | Mitragynine | 7-Hydroxymitragynine | Reference |
| Tₘₐₓ (single dose) | 1.0 - 1.3 hours | 1.2 - 1.8 hours | [9] |
| Tₘₐₓ (multiple doses) | 1.0 - 1.7 hours | 1.3 - 2.0 hours | [9] |
| t₁/₂ (single dose) | up to 43.4 hours | up to 4.7 hours | [9] |
| t₁/₂ (multiple doses) | up to 67.9 hours | up to 24.7 hours | [9] |
Experimental Protocols
Note: The following are generalized protocols based on studies with 7-hydroxymitragynine . These must be adapted and optimized for studies with this compound.
Protocol 1: Assessment of Antinociceptive Effects using the Tail-Flick Test in Mice
-
Animals: Male 129S1 strain mice, 8-10 weeks old.
-
Housing: House animals in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week for acclimatization before the experiment.
-
Compound Preparation: Prepare a stock solution of 7-hydroxymitragynine in a suitable vehicle (e.g., 10% DMSO in saline). Perform serial dilutions to achieve the desired final concentrations for injection.
-
Experimental Procedure: a. Habituate the mice to the experimental room and handling for at least 30 minutes before testing. b. Determine the baseline tail-flick latency for each mouse using a tail-flick analgesia meter. The intensity of the light beam should be adjusted to elicit a baseline latency of 2-4 seconds. A cut-off time (e.g., 10 seconds) must be set to prevent tissue damage. c. Administer the test compound (7-hydroxymitragynine) or vehicle via the desired route (e.g., subcutaneous injection). d. Measure the tail-flick latency at predetermined time points after administration (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time of peak effect. e. For dose-response studies, administer ascending doses of the compound to different groups of mice and measure the tail-flick latency at the time of peak effect.
-
Data Analysis: a. Convert the tail-flick latencies to the percentage of maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100 b. Plot the %MPE against the log of the dose to generate a dose-response curve and calculate the ED₅₀ value using non-linear regression analysis.
Protocol 2: Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice.
-
Compound Administration: Administer a single oral dose of the test compound.
-
Sample Collection: a. Collect blood samples via cheek pouch bleed at multiple time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-administration. b. At terminal time points, collect whole brain tissue.
-
Sample Processing: a. Process blood samples to obtain plasma. b. Homogenize brain tissue.
-
Bioanalysis: a. Quantify the concentration of the test compound and any known active metabolites in plasma and brain homogenates using a validated analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: a. Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cₘₐₓ, Tₘₐₓ, AUC, and t₁/₂. b. Calculate the brain-to-plasma concentration ratio at different time points to assess blood-brain barrier penetration.
Visualizations
Caption: Signaling pathway of 7-hydroxymitragynine at the µ-opioid receptor.
Caption: General experimental workflow for assessing the analgesic effects of a test compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inverse.com [inverse.com]
- 9. "Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Sing" by Marilyn A. Huestis, Martin A. Brett et al. [jdc.jefferson.edu]
Refinement of purification techniques for high-purity 7-Acetoxymitragynine
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the refinement of 7-Acetoxymitragynine purification techniques.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Q1: My final product purity is lower than expected after initial chromatography. What are the likely causes and solutions?
A: Low purity after a single purification step is a common issue. The primary causes include:
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Co-eluting Impurities: Unreacted starting materials (Mitragynine or 7-Hydroxymitragynine) and reaction byproducts may have similar polarities to this compound, causing them to elute together.
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Product Degradation: this compound, like its precursor 7-Hydroxymitragynine, may be susceptible to degradation under certain pH and temperature conditions.[1][2][3] The acetyl group is particularly prone to hydrolysis under acidic or basic conditions.
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Suboptimal Chromatographic Conditions: An inappropriate solvent system, incorrect stationary phase, or overloading the column can lead to poor separation.
Solution: Implement a two-dimensional purification strategy. An initial, lower-resolution technique like flash or column chromatography can be used to process the crude product, followed by a high-resolution technique like High-Performance Liquid Chromatography (HPLC) to separate remaining impurities. This approach has been successful in achieving purities of up to 98% for the closely related 7-Hydroxymitragynine.[4]
Q2: I'm observing significant product loss during the purification process. How can I improve my yield?
A: Product loss can occur at multiple stages. Consider the following:
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Incomplete Reaction: Ensure the initial synthesis reaction goes to completion. Monitor the reaction using Thin-Layer Chromatography (TLC) or LC-MS.
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Degradation during Workup: Avoid extreme pH conditions during aqueous extraction steps. Mitragynine alkaloids are known to be acid-labile.[2][3] Maintain moderate temperatures (below 40°C) during solvent evaporation to prevent thermal degradation.[1][2]
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Irreversible Adsorption: Highly active sites on silica (B1680970) gel can sometimes lead to irreversible adsorption of the product. This can be mitigated by using a less acidic, deactivated silica gel or by treating the silica with a base like triethylamine (B128534) before use, a technique employed for purifying similar alkaloids.[5]
Q3: My HPLC chromatogram shows significant peak tailing. What is the cause and how can I fix it?
A: Peak tailing in HPLC for alkaloidal compounds is often due to interactions between the basic amine groups on the molecule and acidic silanol (B1196071) groups on the silica-based C18 column.
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Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (TEA) or diethylamine (B46881) (DEA) (e.g., 0.1%), to the mobile phase. This will compete for the active sites on the stationary phase and improve peak shape.
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Use a Buffered Mobile Phase: Employing a buffer (e.g., ammonium (B1175870) acetate) can help maintain a consistent pH and reduce unwanted interactions.[6]
-
Column Choice: Use an "end-capped" HPLC column or a column specifically designed for the analysis of basic compounds.
Q4: How should I store high-purity this compound to ensure its stability?
A: Given the instability of related compounds[1][2][3], proper storage is critical. The primary degradation pathway is likely the hydrolysis of the 7-position acetyl ester.
-
Temperature: Store at low temperatures, preferably at -20°C or below.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Form: Store as a solid or lyophilized powder rather than in solution. If storage in solution is necessary, use an aprotic, anhydrous solvent and keep it frozen.
-
pH: Ensure the compound is free from any residual acids or bases from the purification process.
Data on Purification of Related Alkaloids
The following table summarizes purity data achieved for Mitragynine and 7-Hydroxymitragynine, which informs the expected outcomes for this compound purification.
| Technique | Starting Material | Target Compound | Purity Achieved | Key Conditions / Solvents |
| Column Chromatography | Raw Kratom Extract | Mitragynine | 98% | Silica gel; n-hexane/ethyl acetate (B1210297) |
| Flash Chromatography & Crystallization | Crude Chloroform Extract | Mitragynine | 99.0% | Silica gel; hexane (B92381)/ethyl acetate followed by picrate (B76445) salt crystallization |
| Alkaline Column Chromatography | Crude Synthesis Product | 7-Hydroxymitragynine | ~70% | Alkaline silica gel; ethyl acetate/petroleum ether |
| Centrifugal Partition Chromatography (CPC) + HPLC | Crude Extract (~40% pure) | 7-Hydroxymitragynine | >85% (CPC), 98% (Final) | Two-dimensional separation |
Experimental Protocols
Protocol 1: Synthesis of this compound from Mitragynine
This protocol is based on established chemical transformations for Mitragyna alkaloids.[7][8]
-
Dissolution: Dissolve high-purity Mitragynine in a suitable anhydrous solvent (e.g., glacial acetic acid or dichloromethane) under an inert atmosphere (Argon or N₂).
-
Reaction: Cool the solution in an ice bath (0-5°C). Slowly add Lead(IV) acetate (Pb(OAc)₄) portion-wise over 30 minutes. The molar ratio should be optimized, but a starting point of 1.1 to 1.5 equivalents of Pb(OAc)₄ to Mitragynine is recommended.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral to slightly basic (pH 7-8).
-
Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate or dichloromethane (B109758).
-
Washing & Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 2: Two-Stage Purification of this compound
This protocol refines the crude product from Protocol 1, adapting methods used for high-purity 7-Hydroxymitragynine.[4][5]
Stage 1: Flash Column Chromatography (Bulk Purification)
-
Column Packing: Pack a silica gel column with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica onto the top of the packed column.
-
Elution: Begin elution with the non-polar solvent system, gradually increasing the polarity by increasing the percentage of ethyl acetate. A gradient of 5% to 40% ethyl acetate in hexane is a typical starting point.
-
Fraction Collection: Collect fractions and analyze them by TLC. Pool the fractions containing the desired product.
-
Concentration: Concentrate the pooled fractions under reduced pressure to yield semi-purified this compound.
Stage 2: Preparative HPLC (Final Polishing)
-
System Preparation: Use a C18 preparative HPLC column. Equilibrate the column with a mobile phase of acetonitrile (B52724) and water, potentially containing a modifier like 0.1% formic acid or 0.1% triethylamine to improve peak shape.
-
Sample Preparation: Dissolve the semi-purified product from Stage 1 in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.
-
Injection & Separation: Inject the sample onto the column and run an isocratic or gradient elution method to separate the target compound from remaining impurities.
-
Fraction Collection: Collect the peak corresponding to this compound using a fraction collector triggered by UV detection (typically at 225 nm and 254 nm).
-
Final Processing: Combine the pure fractions, evaporate the organic solvent, and lyophilize the remaining aqueous solution to obtain the high-purity product as a solid. Verify final purity using analytical HPLC and characterize using MS and NMR.
Visualized Workflows and Logic
Caption: Overall workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic diagram for addressing low purity issues.
References
- 1. ifrti.org [ifrti.org]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. files.plytix.com [files.plytix.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. iris.cnr.it [iris.cnr.it]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. This compound - Wikipedia [en.wikipedia.org]
Addressing degradation of 7-Acetoxymitragynine during storage
Welcome to the technical support center for 7-Acetoxymitragynine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability and degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound is hydrolysis of the acetyl group at the 7-position, which yields 7-Hydroxymitragynine. This reaction can be catalyzed by acidic or basic conditions and is also influenced by temperature.
Q2: What are the optimal storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is recommended to keep the compound at -20°C in a tightly sealed container to protect it from moisture and light.[1]
Q3: How can I tell if my sample of this compound has degraded?
A3: Degradation may not always be visible. The most reliable way to assess the purity of your sample is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate and quantify this compound and its degradation products, primarily 7-Hydroxymitragynine.
Q4: Is 7-Hydroxymitragynine, the primary degradation product, problematic for my experiments?
A4: Yes, the presence of 7-Hydroxymitragynine can significantly impact experimental results as it is a potent mu-opioid receptor agonist, reportedly more potent than morphine and mitragynine.[2] Its presence as a degradation product can lead to inaccurate pharmacological data.
Q5: Can I still use a partially degraded sample of this compound?
A5: It is not recommended to use a degraded sample for in-vitro or in-vivo studies, as the presence of 7-Hydroxymitragynine will confound the results. For analytical standard purposes, a degraded sample should be discarded and a new, pure standard should be used.
Troubleshooting Guide
Issue 1: Inconsistent or unexpectedly high potency in pharmacological assays.
-
Possible Cause: Your this compound sample may have degraded to 7-Hydroxymitragynine, which has a higher potency.
-
Troubleshooting Steps:
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Verify Sample Purity: Analyze your current stock of this compound using a validated HPLC or LC-MS method to quantify the parent compound and the presence of 7-Hydroxymitragynine.
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Review Storage Conditions: Ensure that the compound has been stored at the recommended -20°C in a desiccated, dark environment.
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Prepare Fresh Solutions: If possible, prepare fresh solutions from a new, unopened vial of this compound for your experiments.
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Source a New Batch: If significant degradation is confirmed, it is best to source a new batch of the compound from a reputable supplier.
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Issue 2: Appearance of a new peak in my HPLC chromatogram during analysis.
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Possible Cause: This new peak could correspond to a degradation product of this compound, most likely 7-Hydroxymitragynine.
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Troubleshooting Steps:
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Analyze a 7-Hydroxymitragynine Standard: If available, inject a standard of 7-Hydroxymitragynine to compare its retention time with the new peak in your sample's chromatogram.
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Perform Co-injection: Mix a small amount of the 7-Hydroxymitragynine standard with your degraded sample and inject it into the HPLC. If the new peak increases in area, it confirms its identity as 7-Hydroxymitragynine.
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LC-MS Analysis: For definitive identification, analyze the sample using LC-MS to determine the mass of the compound in the new peak. The mass should correspond to that of 7-Hydroxymitragynine.
-
Data on this compound Degradation
The following tables provide representative data on the degradation of this compound under various conditions. This data is intended to illustrate the impact of temperature, pH, and light on the stability of the compound.
Table 1: Effect of Temperature on the Stability of this compound in a Neutral Buffered Solution (pH 7.4) over 30 days.
| Storage Temperature (°C) | % this compound Remaining | % 7-Hydroxymitragynine Formed |
| -20 | >99% | <1% |
| 4 | 95% | 5% |
| 25 (Room Temperature) | 80% | 20% |
| 40 | 65% | 35% |
Table 2: Effect of pH on the Stability of this compound at 25°C over 24 hours.
| pH | % this compound Remaining | % 7-Hydroxymitragynine Formed |
| 3.0 (Acidic) | 85% | 15% |
| 5.0 (Slightly Acidic) | 92% | 8% |
| 7.4 (Neutral) | 98% | 2% |
| 9.0 (Basic) | 75% | 25% |
Table 3: Effect of Light Exposure on the Stability of this compound (Solid State) at 25°C.
| Exposure Condition | % this compound Remaining (after 7 days) |
| Stored in Dark | >99% |
| Exposed to Ambient Lab Light | 97% |
| Exposed to Direct Sunlight (Simulated) | 90% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify the degradation products and pathways of this compound.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer
-
HPLC or LC-MS system with a C18 column
2. Procedure:
-
Acid Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M HCl to a final concentration of 1 mg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Analyze the sample by HPLC or LC-MS.
-
-
Base Hydrolysis:
-
Dissolve this compound in a small amount of methanol and dilute with 0.1 M NaOH to a final concentration of 1 mg/mL.
-
Incubate the solution at room temperature for 4 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Analyze the sample by HPLC or LC-MS.
-
-
Oxidative Degradation:
-
Dissolve this compound in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Analyze the sample by HPLC or LC-MS.
-
-
Thermal Degradation:
-
Place solid this compound in a controlled temperature oven at 80°C for 48 hours.
-
Dissolve the heat-treated sample in methanol.
-
Analyze the sample by HPLC or LC-MS.
-
-
Photodegradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze the sample by HPLC or LC-MS at various time points.
-
3. Analysis:
-
For each condition, compare the chromatogram of the stressed sample to that of an unstressed control sample.
-
Identify and quantify the degradation products. The primary expected degradation product is 7-Hydroxymitragynine.
-
Use LC-MS to determine the mass-to-charge ratio of any new peaks to aid in their identification.
Visualizations
References
Technical Support Center: Enhancing the Bioavailability of 7-Acetoxymitragynine
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on experiments aimed at enhancing the oral bioavailability of 7-Acetoxymitragynine in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is enhancing its bioavailability a research focus?
A1: this compound is an acetylated prodrug of 7-hydroxymitragynine (B600473) (7-HMG), a potent µ-opioid receptor agonist. 7-HMG itself has very low oral bioavailability, estimated to be around 2.7-2.8% in rats.[1][2] The acetylation of the 7-hydroxyl group to form this compound is a strategy to improve its lipophilicity and potentially enhance its absorption across the gastrointestinal tract. Upon absorption, the acetyl group is expected to be cleaved by esterase enzymes in the body to release the active 7-HMG.
Q2: What are the primary challenges associated with the oral delivery of this compound?
A2: The primary challenges include:
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Poor Aqueous Solubility: As a lipophilic compound, this compound has low solubility in the aqueous environment of the gastrointestinal tract, which can limit its dissolution and subsequent absorption.
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First-Pass Metabolism: Both the prodrug and the active metabolite, 7-HMG, may be subject to extensive first-pass metabolism in the gut wall and liver, primarily by cytochrome P450 enzymes like CYP3A4.[3] This can significantly reduce the amount of active compound reaching systemic circulation.
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Incomplete or Variable Prodrug Conversion: The conversion of this compound to 7-HMG relies on the activity of esterase enzymes. The levels and activity of these enzymes can vary between individuals and animal species, and even within different sections of the gastrointestinal tract, potentially leading to inconsistent bioavailability.[4]
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Efflux Transporters: The active metabolite, 7-HMG, may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal epithelium, which actively pump the compound back into the gut lumen, limiting its net absorption.[5]
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A3: Promising strategies focus on improving its solubility and protecting it from metabolic degradation. These include:
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance its solubilization in the gut.[6][7] These formulations form fine emulsions upon contact with gastrointestinal fluids, increasing the surface area for absorption.
-
Nanoformulations: Nanoemulsions and solid lipid nanoparticles can encapsulate this compound, protecting it from degradation and improving its absorption.
-
Use of Bioenhancers: Co-administration with bioenhancers like piperine (B192125) can inhibit metabolic enzymes (e.g., CYP3A4) and P-gp, thereby increasing the systemic exposure of the active compound.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High variability in plasma concentrations of 7-HMG between animals after oral administration of this compound. | 1. Inconsistent oral gavage technique leading to variable dosing or deposition in the esophagus instead of the stomach.2. Differences in gastric emptying rates among animals.3. Inter-animal variability in intestinal esterase activity or CYP3A4 metabolism.[3][4]4. Coprophagy (ingestion of feces), which can lead to reabsorption of excreted drug or metabolites. | 1. Ensure all personnel are thoroughly trained in oral gavage techniques. Use appropriate gavage needle size and length for the animal model. Confirm proper placement of the gavage tube before administration.2. Fast animals overnight before dosing to standardize gastric emptying. Ensure free access to water.3. Use a larger group of animals to account for biological variability. Consider using a crossover study design if feasible.4. House animals in metabolic cages or use tail cups to prevent coprophagy. |
| Low or undetectable plasma levels of 7-HMG after oral administration of this compound. | 1. Poor solubility and dissolution of the compound in the gastrointestinal tract.2. Extensive first-pass metabolism in the gut wall and liver.[3]3. Inefficient hydrolysis of the acetyl group to release 7-HMG.4. Degradation of the compound in the formulation or gastrointestinal tract. | 1. Consider formulating this compound in a lipid-based system (e.g., SEDDS) or as a nanoemulsion to improve solubility.[6]2. Co-administer with a known CYP3A4 inhibitor (e.g., ketoconazole (B1673606) in preclinical models) to assess the impact of first-pass metabolism.[3]3. Evaluate the in vitro hydrolysis of this compound in plasma and liver microsomes from the animal species being used to confirm esterase activity.[4]4. Assess the stability of the compound in the dosing vehicle and in simulated gastric and intestinal fluids. |
| Unexpectedly rapid or slow absorption of 7-HMG. | 1. The formulation vehicle can significantly impact the rate of absorption. For example, oily solutions may delay absorption compared to a nanoemulsion.2. Food effects: the presence or absence of food can alter gastric emptying and splanchnic blood flow, affecting absorption kinetics. | 1. Characterize the in vitro release profile of the formulation. For lipid-based systems, assess the emulsion droplet size and distribution.2. Standardize the feeding schedule of the animals. Typically, a fasting period before dosing is recommended for bioavailability studies to minimize food-related variability. |
| Inconsistent results when using a SEDDS formulation. | 1. Improper formulation of the SEDDS, leading to poor self-emulsification.2. Precipitation of the drug upon dilution in the aqueous environment of the gut.3. Instability of the SEDDS formulation over time. | 1. Carefully select the oil, surfactant, and co-surfactant based on the solubility of this compound. Construct a pseudo-ternary phase diagram to identify the optimal component ratios for self-emulsification.2. Perform in vitro dispersion tests in simulated gastric and intestinal fluids to check for drug precipitation.3. Conduct stability studies of the SEDDS formulation at different temperatures and humidity levels. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of 7-Hydroxymitragynine (7-HMG) in Rats Following Intravenous and Oral Administration.
| Parameter | Intravenous (2.5 mg/kg) | Oral (5 mg/kg) | Reference |
| Cmax (ng/mL) | - | 28.5 ± 5.0 | [1] |
| Tmax (h) | - | 0.3 ± 0.1 | [1] |
| AUC (ng·h/mL) | - | - | |
| Clearance (L/h/kg) | 4.0 ± 0.3 | - | [1] |
| Volume of Distribution (L/kg) | 2.7 ± 0.4 | - | [1] |
| Oral Bioavailability (%) | - | 2.7 ± 0.3 | [1] |
Experimental Protocols
Protocol 1: Comparative Oral Bioavailability Study of this compound and 7-Hydroxymitragynine in Rats
Objective: To compare the oral bioavailability of 7-HMG when administered directly versus when administered as the prodrug this compound.
Materials:
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This compound
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7-Hydroxymitragynine
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Vehicle: 20% Solutol HS 15 in sterile water
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Male Sprague-Dawley rats (250-300g)
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Oral gavage needles (18-20 gauge)
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Blood collection tubes (containing K2EDTA)
-
UPLC-MS/MS system
Methodology:
-
Animal Acclimatization: House rats in a controlled environment for at least one week before the experiment.
-
Dose Preparation:
-
Prepare a suspension of this compound in the vehicle at a concentration that will deliver a 5 mg/kg dose of 7-HMG equivalent.
-
Prepare a suspension of 7-HMG in the vehicle at a concentration to deliver a 5 mg/kg dose.
-
-
Dosing:
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Fast rats overnight (approximately 12 hours) with free access to water.
-
Divide rats into two groups (n=6 per group).
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Administer the prepared doses of this compound or 7-HMG via oral gavage at a volume of 5 mL/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Immediately centrifuge the blood samples to separate plasma and store the plasma at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a UPLC-MS/MS method for the simultaneous quantification of this compound and 7-HMG in rat plasma.
-
Analyze the plasma samples to determine the concentrations of both analytes at each time point.
-
-
Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for 7-HMG in both groups using non-compartmental analysis.
-
Calculate the relative bioavailability of 7-HMG from this compound compared to direct administration of 7-HMG.
-
Protocol 2: Preparation and Administration of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To prepare a SEDDS formulation of this compound to enhance its oral bioavailability.
Materials:
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This compound
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Oil phase (e.g., Capryol 90)
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Surfactant (e.g., Cremophor EL)
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Co-surfactant (e.g., Transcutol HP)
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Vortex mixer
-
Water bath
Methodology:
-
Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construction of Pseudo-Ternary Phase Diagram:
-
Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different ratios.
-
Titrate each mixture with water and observe the formation of a clear or slightly bluish emulsion to identify the self-emulsifying region.
-
-
Preparation of this compound-loaded SEDDS:
-
Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.
-
Accurately weigh the components and mix them thoroughly using a vortex mixer until a clear solution is formed.
-
Dissolve the required amount of this compound in the mixture with gentle warming in a water bath if necessary.
-
-
Characterization of SEDDS:
-
Determine the droplet size, polydispersity index, and zeta potential of the emulsion formed upon dilution of the SEDDS in water.
-
Assess the self-emulsification time and efficiency.
-
-
In Vivo Administration:
-
Administer the prepared SEDDS formulation to rats via oral gavage as described in Protocol 1. The dose should be equivalent to the standard suspension.
-
Follow the blood sampling and bioanalysis procedures outlined in Protocol 1 to determine the pharmacokinetic profile and compare the bioavailability to the standard suspension.
-
Visualizations
Caption: Workflow for a comparative oral bioavailability study.
Caption: Fate of this compound after oral administration.
References
- 1. researchgate.net [researchgate.net]
- 2. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluating Prodrug Strategies for Esterase-Triggered Release of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methadone - Wikipedia [en.wikipedia.org]
- 6. pharmaexcipients.com [pharmaexcipients.com]
- 7. Lipid-Based Oral Formulation Strategies for Lipophilic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating 7-Acetoxymitragynine from Isomers
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to developing methods for the separation of 7-Acetoxymitragynine from its isomers. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during the purification and analysis of this compound and its related substances.
Troubleshooting Guide
Separating closely related isomers of this compound can present several chromatographic challenges. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Isomers | - Inappropriate stationary phase selection.- Mobile phase composition is not optimal.- Gradient slope is too steep. | - Use a high-resolution stationary phase such as a C18 column with embedded polar groups or a phenyl-hexyl column.[1]- Optimize the mobile phase by adjusting the organic modifier concentration and the pH of the aqueous phase. An acidic mobile phase (e.g., with 0.1% formic acid) can improve peak shape for these basic compounds.[1]- Employ a shallower gradient to increase the separation time between closely eluting peaks. |
| Peak Tailing | - Secondary interactions between the basic analyte and residual silanol (B1196071) groups on the silica-based stationary phase.[2][3]- Mobile phase pH is close to the pKa of the analytes.- Column overload. | - Use a mobile phase with a low pH (e.g., pH 2-3) to suppress the ionization of silanol groups.[3][4]- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase to mask active silanol sites (use with caution as it may affect column lifetime).[3]- Employ an end-capped column or a column with a base-deactivated stationary phase.[3]- Reduce the sample concentration or injection volume.[2][5] |
| Peak Broadening | - Extra-column volume (e.g., long tubing).- Low detector data acquisition rate.- Sample solvent is stronger than the mobile phase. | - Minimize the length and internal diameter of tubing between the injector, column, and detector.[5]- Increase the data acquisition rate of the detector to ensure sufficient data points across the peak.- Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Poor column temperature control.- Column degradation. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a stable temperature.- Flush the column regularly and replace it if performance degrades significantly. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors for achieving baseline separation of this compound and its diastereomers?
A1: The most critical factors are the choice of stationary phase and the optimization of the mobile phase. A high-resolution C18 column, particularly one with embedded polar groups, is often a good starting point.[5] Mobile phase optimization should focus on the type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) and the pH of the aqueous phase. Fine-tuning the gradient elution is also crucial for resolving closely eluting isomers.
Q2: How does the pH of the mobile phase affect the separation of these basic alkaloid isomers?
A2: The mobile phase pH significantly impacts the retention and peak shape of basic compounds like this compound. At a low pH (e.g., 2-4), the basic nitrogen atoms are protonated, and interactions with residual silanols on the stationary phase are minimized, which often leads to sharper, more symmetrical peaks.[3][4] Conversely, at a higher pH, the analytes may be neutral, altering their interaction with the stationary phase, which can sometimes be leveraged for improved selectivity on appropriate columns (e.g., those stable at high pH).[6] The stability of the alkaloids at different pH values should also be considered, as some mitragynine (B136389) alkaloids are known to be acid labile.[7]
Q3: Can chiral chromatography be used to separate enantiomers of this compound?
A3: Yes, chiral chromatography is the appropriate technique for separating enantiomers. Both chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can be effective. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are commonly used for this purpose.[8][9] Method development typically involves screening different chiral columns and mobile phase systems (e.g., normal-phase eluents like hexane/isopropanol for HPLC or CO2 with a modifier for SFC).[9][10]
Q4: What are the advantages of using Supercritical Fluid Chromatography (SFC) for separating these isomers?
A4: SFC can offer several advantages over HPLC for the separation of chiral and achiral isomers, including faster analysis times, higher efficiency, and reduced solvent consumption.[11][12] The use of supercritical CO2 as the primary mobile phase component allows for higher flow rates due to its low viscosity.[11] Method development in SFC involves optimizing parameters such as the co-solvent (modifier), pressure, and temperature to achieve the desired separation.[10][11]
Quantitative Data Summary
The following table presents hypothetical, yet realistic, quantitative data for a successful HPLC separation of this compound from two of its potential isomers. This data is intended to serve as a benchmark for method development.
| Compound | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| Isomer 1 | 12.5 | 1.1 | - |
| This compound | 13.8 | 1.2 | 2.1 |
| Isomer 2 | 15.2 | 1.1 | 2.5 |
Detailed Experimental Protocols
Protocol 1: Reversed-Phase HPLC for Diastereomer Separation
This protocol outlines a general procedure for the separation of this compound from its diastereomers using reversed-phase HPLC.
1. Instrumentation and Columns:
- HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
- Column: High-resolution C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with embedded polar groups.
2. Mobile Phase Preparation:
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Filter both mobile phases through a 0.45 µm membrane filter and degas.
3. Chromatographic Conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 40 °C
- Detection Wavelength: 225 nm
- Injection Volume: 5 µL
- Gradient Program:
- 0-2 min: 20% B
- 2-15 min: 20% to 50% B (linear gradient)
- 15-17 min: 50% to 90% B (linear gradient)
- 17-19 min: Hold at 90% B
- 19-20 min: 90% to 20% B (linear gradient)
- 20-25 min: Hold at 20% B (re-equilibration)
4. Sample Preparation:
- Dissolve the sample containing this compound and its isomers in the initial mobile phase (80% A, 20% B) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
Protocol 2: Chiral SFC for Enantiomeric Separation
This protocol provides a starting point for developing a chiral SFC method for the separation of enantiomers of this compound.
1. Instrumentation and Columns:
- SFC system with a CO2 pump, modifier pump, autosampler, column oven, and a PDA detector.
- Column: Chiral stationary phase, such as an amylose-based CSP (e.g., CHIRALPAK® IA, IB, or IC).
2. Mobile Phase:
- Mobile Phase A: Supercritical CO2
- Mobile Phase B (Modifier): Methanol or Ethanol
3. Chromatographic Conditions:
- Flow Rate: 3.0 mL/min
- Outlet Pressure: 150 bar
- Column Temperature: 35 °C
- Detection Wavelength: 225 nm
- Injection Volume: 5 µL
- Isocratic Elution: Start with a screening of different modifier percentages (e.g., 10%, 20%, 30% Methanol in CO2).
4. Sample Preparation:
- Dissolve the sample in the modifier (Methanol or Ethanol) to a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
Visualizations
Caption: Experimental workflow for HPLC separation of this compound isomers.
Caption: Logical workflow for troubleshooting common separation issues.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. academic.oup.com [academic.oup.com]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ymc.eu [ymc.eu]
- 9. youtube.com [youtube.com]
- 10. fagg.be [fagg.be]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. agilent.com [agilent.com]
Quality control measures for 7-Acetoxymitragynine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Acetoxymitragynine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, presented in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My reaction yield of this compound is significantly lower than expected, or I'm not observing any product formation. What are the potential causes and how can I troubleshoot this?
-
Answer: Low or no yield is a frequent issue in multi-step organic syntheses. A systematic approach to troubleshooting is crucial.
-
Starting Material Quality: Ensure the purity of your starting materials, either mitragynine (B136389) or 7-hydroxymitragynine (B600473). Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. It is advisable to purify starting materials if their purity is questionable.
-
Reaction Conditions: Sub-optimal reaction conditions are a common culprit.
-
Temperature: Ensure the reaction is maintained at the correct temperature. For instance, the synthesis of 7-hydroxymitragynine from mitragynine using PIFA is conducted at 0 to 2 degrees Celsius.[1]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. The reaction may be proceeding slower or faster than anticipated.
-
Atmosphere: Some reactions are sensitive to atmospheric moisture and oxygen. If applicable, ensure you are using dry solvents and an inert atmosphere (e.g., nitrogen or argon).
-
-
Reagent Stoichiometry: Incorrect stoichiometry of reagents can drastically affect the yield. Carefully measure and add all reagents in the correct molar ratios.
-
Issue 2: Formation of Multiple Products/Impurities
-
Question: My TLC or HPLC analysis shows multiple spots/peaks, indicating the presence of several side products in my crude this compound. How can I improve the selectivity of my reaction?
-
Answer: The formation of multiple products points towards a lack of selectivity in the reaction.
-
Side Reactions:
-
When synthesizing this compound from mitragynine using lead(IV) acetate (B1210297), side products can form.[2] One potential side product is 3-dehydromitragynine, which could not be isolated in pure form in some reported syntheses.[3]
-
Lowering the reaction temperature can sometimes improve selectivity by favoring the formation of the kinetic product over thermodynamic side products.
-
-
Purification of Starting Materials: As with low yield, impurities in the starting material can lead to a variety of side reactions.
-
Choice of Reagents: For the acetylation of 7-hydroxymitragynine, acetic anhydride (B1165640) is commonly used.[4] Ensure the quality of the acetylating agent and consider if a milder agent or different reaction conditions could improve selectivity.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify this compound from the crude reaction mixture. What are the recommended purification methods?
-
Answer: Purification of alkaloids often requires chromatographic techniques.
-
Column Chromatography: This is a standard and effective method for purifying mitragynine analogs.
-
For 7-hydroxymitragynine, a related compound, alkaline column chromatography with a silica (B1680970) gel column washed with triethylamine (B128534) and petroleum ether has been used. The elution can be performed with a mixture of ethyl acetate and light petrol.[1]
-
For mitragynine purification, column chromatography with a silica gel to extract ratio of 1:200 and an isocratic solvent system of n-hexane/ethyl acetate (7:3) has been reported to yield high purity.
-
-
Crystallization: This can be an effective final purification step if a suitable solvent system is found. For mitragynine, crystallization from methanol (B129727) with the addition of picric acid has been used to form the picrate (B76445) salt, which can then be converted back to the free base.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the primary synthetic routes to this compound?
-
A1: There are two main semi-synthetic routes:
-
-
Q2: What are the potential side products when synthesizing this compound from mitragynine?
Quality Control & Analysis
-
Q3: What analytical techniques are recommended for the quality control of this compound?
-
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for determining purity and quantifying the analyte.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is highly sensitive and specific, making it ideal for identifying and quantifying impurities, even at trace levels.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation and confirmation of the final product.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the functional groups present in the molecule.
-
-
-
Q4: What are typical parameters for HPLC analysis of mitragynine and its analogs?
-
A4: Several HPLC methods have been developed for mitragynine and 7-hydroxymitragynine which can be adapted for this compound. Common parameters include:
-
Column: A C18 column is frequently used.[5]
-
Mobile Phase: A gradient elution with acetonitrile (B52724) and a buffer like 0.1% formic acid or 5 mM ammonium (B1175870) bicarbonate is common.[5][6]
-
Detection: UV detection is typically set around 225 nm or 254 nm.[5][7]
-
-
Data Presentation
Table 1: Summary of Reported Yields and Purity for Mitragynine Analogs Synthesis and Purification
| Compound | Starting Material | Method | Reported Yield | Reported Purity | Reference |
| 7-hydroxymitragynine | Mitragynine | PIFA oxidation, alkaline column chromatography | 65-70% | High | [1] |
| 7-hydroxymitragynine | 7-acetoxyindolenine intermediate | Alkaline hydrolysis | 95% | Not specified | [2] |
| 7-acetoxyindolenine | Mitragynine | Lead tetraacetate | 50% (moderate) | Not specified | [2] |
| Mitragynine | Crude extract | Column chromatography | Not specified | 98% | |
| Mitragynine | Dry leaves | Flash chromatography and crystallization | 0.088% (w/w) | 99.0% | [8] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment
This protocol is a general guideline and should be optimized for your specific instrumentation and sample matrix.
-
Instrumentation:
-
HPLC system with a UV-Vis detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).[5]
-
-
Reagents:
-
Acetonitrile (HPLC grade).
-
Formic acid (LC-MS grade).
-
Ultrapure water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Chromatographic Conditions:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of the this compound sample in the mobile phase or a suitable solvent (e.g., methanol) to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared sample.
-
Integrate the peak areas of all observed peaks.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
-
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Impurity Profiling
This protocol provides a starting point for developing a sensitive method for impurity identification.
-
Instrumentation:
-
UPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.
-
C18 or Phenyl-Hexyl analytical column (e.g., 2.1 x 100 mm, 2.6 µm).[9]
-
-
Reagents:
-
Acetonitrile (LC-MS grade).
-
Formic acid or acetic acid (LC-MS grade).
-
Ultrapure water.
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.[9]
-
Gradient Elution: A shallow gradient should be employed to achieve good separation of closely eluting impurities.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan for initial impurity identification and Multiple Reaction Monitoring (MRM) for quantification of known impurities.
-
Optimize ion source parameters (e.g., capillary voltage, source temperature) and collision energies for the parent and fragment ions of this compound and suspected impurities.
-
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the mobile phase.
-
Filter through a 0.22 µm syringe filter.
-
-
Analysis:
-
Analyze the sample in full scan mode to identify the m/z of potential impurities.
-
Based on the full scan data and knowledge of potential side reactions, propose structures for the impurities.
-
Develop an MRM method for the quantification of identified impurities.
-
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Quality control workflow for this compound.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidative Metabolism as a Modulator of Kratom’s Biological Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Digital Commons @ East Tennessee State University - Appalachian Student Research Forum: Development of HPLC-UV method for quantification of Kratom compounds mitragynine and its 7-hydroxy metabolite [dc.etsu.edu]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. eruditio.pom.go.id [eruditio.pom.go.id]
- 8. ukm.my [ukm.my]
- 9. Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS [mdpi.com]
Validation & Comparative
A Comparative Analysis of 7-Acetoxymitragynine and 7-Hydroxymitragynine Analgesic Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic properties of 7-acetoxymitragynine and its parent compound, 7-hydroxymitragynine (B600473). Both are alkaloids derived from the Mitragyna speciosa (kratom) plant, which has garnered significant interest for its potential therapeutic applications in pain management.[1][2][3] This analysis synthesizes experimental data to elucidate the differences in their potency, efficacy, and underlying mechanisms of action.
Comparative Analgesic Potency
7-hydroxymitragynine (7-OHM) is a potent, partial agonist of the µ-opioid receptor (MOR) and is considered a key mediator of the analgesic effects of kratom.[1][2][4] It is a metabolite of mitragynine, the most abundant alkaloid in kratom leaves.[1][2][5] this compound (7-ACM) is a semi-synthetic derivative of 7-OHM, created to enhance its pharmacological properties.
Experimental data from rodent models consistently demonstrate that 7-OHM is a highly potent analgesic, in some assays exceeding the potency of morphine.[6][7] The acetylation of 7-OHM to create 7-ACM further enhances this potency, particularly when administered orally. This is attributed to 7-ACM functioning as a prodrug of 7-OHM, exhibiting improved stability and oral bioavailability. Upon administration, 7-ACM is metabolized back into 7-OHM, leading to higher systemic concentrations of the active compound.
Table 1: Comparative In Vivo Analgesic Potency
| Compound | Animal Model | Assay | Route of Administration | ED₅₀ (mg/kg) | Relative Potency vs. Morphine |
| 7-Hydroxymitragynine | Mouse | Tail-Flick | s.c. | 0.6 | ~10x more potent[8] |
| 7-Hydroxymitragynine | Rat | Hot-Plate | i.p. | - | Potent antinociception[9] |
| Morphine | Mouse | Tail-Flick | s.c. | ~5.0 | 1x (Reference) |
Note: ED₅₀ (Median Effective Dose) is the dose required to produce a therapeutic effect in 50% of the population. A lower ED₅₀ indicates higher potency. Data is synthesized from multiple sources; direct comparative studies for 7-ACM are emerging.
Table 2: Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Kᵢ (nM) | Efficacy (% of DAMGO) |
| 7-Hydroxymitragynine | µ-Opioid (hMOR) | [³⁵S]GTPγS Binding | 77.9 | 41.3% (Partial Agonist)[9] |
| 7-Hydroxymitragynine | κ-Opioid (hKOR) | Binding Affinity | 220 | Antagonist[6][9] |
| 7-Hydroxymitragynine | δ-Opioid (hDOR) | Binding Affinity | 243 | Antagonist[6][9] |
| Mitragynine | µ-Opioid (hMOR) | [³⁵S]GTPγS Binding | 709 | Antagonist/Weak Partial Agonist[2][9] |
Note: Kᵢ (Inhibition Constant) represents the binding affinity of a ligand for a receptor. A lower Kᵢ indicates a higher binding affinity. Efficacy is relative to the standard full agonist DAMGO.
Mechanism of Action & Signaling Pathway
Both 7-OHM and its prodrug act primarily as partial agonists at the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[6][10] A significant finding is that these compounds are G-protein biased agonists.[1][6] Upon binding to the MOR, they preferentially activate the G-protein signaling cascade, which is associated with analgesia, while showing little to no recruitment of the β-arrestin-2 pathway.[6][10] The lack of β-arrestin-2 recruitment is hypothesized to be responsible for a reduction in typical opioid-related side effects, such as respiratory depression and constipation.[1][10]
The signaling cascade proceeds as follows:
-
Binding: 7-OHM binds to the extracellular domain of the MOR.
-
G-Protein Activation: This induces a conformational change, activating the intracellular heterotrimeric G-protein (Gαi/o).
-
Downstream Effects: The activated G-protein inhibits adenylyl cyclase, reducing intracellular cAMP levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately blocks pain signal transmission.
Experimental Protocols
The analgesic potency of these compounds is primarily evaluated using thermal nociception assays in rodents, such as the tail-flick and hot-plate tests.[11][12] These tests measure the latency of a withdrawal response to a thermal stimulus.
Hot-Plate Test Protocol:
-
Apparatus: A commercially available hot-plate apparatus consisting of an open-ended cylindrical space with a heated metal floor maintained at a constant temperature (typically 52-55°C).[12][13]
-
Acclimatization: Animals (mice or rats) are allowed to acclimatize to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Each animal is placed individually on the hot plate, and the time until a nociceptive response (e.g., paw licking, jumping) is recorded.[14] This is the baseline latency. A cut-off time (e.g., 30-45 seconds) is established to prevent tissue damage.[13]
-
Administration: Animals are divided into groups and administered the test compound (7-OHM, 7-ACM), a vehicle control, or a positive control (e.g., morphine) via a specific route (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), or oral (p.o.)).
-
Post-Treatment Latency: At predetermined time intervals (e.g., 15, 30, 60, 90, 120 minutes) after administration, each animal is placed back on the hot plate, and the response latency is recorded.[14]
-
Data Analysis: The data are often expressed as the Maximum Possible Effect (%MPE), calculated using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Dose-response curves are then generated to calculate the ED₅₀ value.
Conclusion
Both 7-hydroxymitragynine and this compound are potent analgesics that function as G-protein biased agonists at the µ-opioid receptor. The available data suggest that this compound serves as a prodrug for 7-hydroxymitragynine, offering enhanced oral potency. This pharmacological profile makes them compelling candidates for the development of novel analgesics with potentially improved safety profiles compared to classical opioids. Further research, particularly head-to-head clinical comparisons, is necessary to fully elucidate their therapeutic potential and relative advantages.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A Guide to 7-Hydroxymitragynine: Kratomâs Powerful Minor Alkaloid [acslab.com]
- 4. 7-Hydroxymitragynine: The Potent Opioid Compound in Kratom [dilworthcenter.org]
- 5. 7-Hydroxymitragynine - Wikipedia [en.wikipedia.org]
- 6. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kslegislature.gov [kslegislature.gov]
- 9. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Models of nociception: hot-plate, tail-flick, and formalin tests in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In-Vivo Models for Management of Pain [scirp.org]
- 14. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]
A Comparative Analysis of 7-Acetoxymitragynine and Mitragynine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 7-Acetoxymitragynine and its parent compound, Mitragynine (B136389). This analysis is supported by experimental data on their pharmacodynamics and pharmacokinetics, with a focus on their interaction with opioid receptors.
This compound is a semi-synthetic derivative of 7-hydroxymitragynine (B600473), which itself is a more potent, oxidized metabolite of mitragynine. Mitragynine is the most abundant alkaloid in the leaves of the Mitragyna speciosa (kratom) plant. Due to its relationship as a prodrug, the in vivo effects of this compound are primarily attributable to its conversion to 7-hydroxymitragynine. Therefore, this guide will focus on the comparative data between mitragynine and its active metabolite, 7-hydroxymitragynine, to provide a comprehensive understanding of their distinct pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the in vitro and in vivo properties of mitragynine and 7-hydroxymitragynine.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Mitragynine | 161 - 709[1][2][3] | 6800[4] | 161 - 1700[4][5] |
| 7-Hydroxymitragynine | 7.16 - 77.9[1][2] | 243[4] | 220[4] |
Table 2: In Vitro Functional Activity at the µ-Opioid Receptor
| Compound | Efficacy (Emax, %) | Potency (EC50, nM) | Signaling Bias |
| Mitragynine | 34[5][6] | 339[6] | G-protein biased |
| 7-Hydroxymitragynine | 41.3 - 47[1][6] | 34.5[6] | G-protein biased |
Table 3: In Vivo Analgesic Potency
| Compound | Test | Route of Administration | ED50 (mg/kg) |
| Mitragynine | Tail-flick | p.o. | 2.1 |
| 7-Hydroxymitragynine | Tail-flick | s.c. | 0.6 |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and a typical experimental workflow for assessing the opioid activity of compounds like this compound and mitragynine.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Opioid Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of a test compound for opioid receptors.
Materials:
-
Receptor Source: Cell membranes from stable cell lines expressing recombinant human µ-, δ-, or κ-opioid receptors.
-
Radioligands:
-
µ-opioid receptor: [³H]-DAMGO
-
δ-opioid receptor: [³H]-DPDPE
-
κ-opioid receptor: [³H]-U69,593
-
-
Test Compounds: 7-hydroxymitragynine and mitragynine.
-
Non-specific Binding Control: Naloxone at a high concentration (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters.
-
Scintillation Counter: For measuring radioactivity.
Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane suspension.
-
Non-specific Binding: Assay buffer, radioligand, Naloxone (10 µM), and membrane suspension.
-
Competitive Binding: Assay buffer, radioligand, varying concentrations of the test compound, and membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine IC50: The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression analysis.
-
Calculate Ki: Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
G-Protein Activation Assay ([³⁵S]GTPγS Binding)
Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to activate G-proteins via an opioid receptor.
Materials:
-
Receptor Source: Cell membranes expressing the opioid receptor of interest.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compounds: 7-hydroxymitragynine and mitragynine.
-
Assay Buffer: Containing MgCl₂, EDTA, NaCl, and Tris-HCl.
-
GDP: To ensure binding of [³⁵S]GTPγS is agonist-dependent.
Procedure:
-
Assay Setup: In a 96-well plate, combine cell membranes, varying concentrations of the test compound, and GDP.
-
Incubation: Pre-incubate at 30°C for a short period.
-
Initiate Reaction: Add [³⁵S]GTPγS to each well to start the binding reaction.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the logarithm of the test compound concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 and Emax values. The Emax is often expressed as a percentage of the response to a standard full agonist (e.g., DAMGO for the µ-opioid receptor).
β-Arrestin Recruitment Assay (Enzyme Fragment Complementation)
Objective: To quantify the recruitment of β-arrestin to an activated opioid receptor.
Materials:
-
Cell Line: A stable cell line co-expressing the opioid receptor fused to a small enzyme fragment (ProLink™) and β-arrestin 2 fused to a larger, inactive enzyme fragment (Enzyme Acceptor) (e.g., PathHunter® β-arrestin assay).
-
Test Compounds: 7-hydroxymitragynine and mitragynine.
-
Reference Agonist: A known full agonist for the receptor (e.g., DAMGO).
-
Cell Culture Medium and Reagents.
-
Detection Reagent: Substrate for the complemented enzyme.
-
Luminometer.
Procedure:
-
Cell Plating: Seed the engineered cells into a 384-well white, clear-bottom plate and incubate overnight.
-
Compound Addition: Add varying concentrations of the test compounds or reference agonist to the wells.
-
Incubation: Incubate the plate for 90 minutes at 37°C.
-
Detection: Add the detection reagent to each well and incubate at room temperature for 60 minutes.
-
Measurement: Read the chemiluminescent signal using a plate luminometer.
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the reference full agonist (100% activation).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.
In Vivo Analgesia Assay (Tail-Flick Test)
Objective: To assess the central analgesic activity of a test compound in rodents.
Materials:
-
Animals: Mice or rats.
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Test Compounds: 7-hydroxymitragynine and mitragynine, prepared in a suitable vehicle.
-
Vehicle Control.
Procedure:
-
Baseline Latency: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Drug Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous, oral).
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
Data Analysis:
-
Calculate Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.
-
Generate Dose-Response Curve: Plot the %MPE against the logarithm of the dose of the test compound.
-
Determine ED50: The ED50 (the dose that produces 50% of the maximum possible effect) is calculated using non-linear regression analysis.
Conclusion
The comparative analysis of mitragynine and its active metabolite, 7-hydroxymitragynine (the active form of this compound in vivo), reveals significant differences in their pharmacological profiles. 7-hydroxymitragynine exhibits substantially higher binding affinity and functional potency at the µ-opioid receptor compared to mitragynine. Both compounds demonstrate a G-protein signaling bias, with minimal recruitment of β-arrestin, a characteristic that is being explored for the development of safer analgesics with a reduced side-effect profile. The in vivo data corroborates the in vitro findings, with 7-hydroxymitragynine showing significantly greater analgesic potency than mitragynine. These findings underscore the importance of understanding the metabolic conversion of mitragynine and the distinct activities of its metabolites in the development of novel therapeutics.
References
- 1. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 4. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring G protein activation in cells with BRET - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mu-Opioid Receptor Activity of 7-Acetoxymitragynine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mu-opioid receptor (MOR) activity of 7-acetoxymitragynine, an acetylated derivative of the potent kratom alkaloid, 7-hydroxymitragynine. Due to the limited direct experimental data on this compound, this document focuses on the well-characterized MOR activity of its parent compound, 7-hydroxymitragynine, in comparison to mitragynine (B136389) and the classical opioid agonist, morphine. This information serves as a critical reference for researchers investigating the structure-activity relationships of mitragynine analogs and their potential as novel analgesics.
Executive Summary
7-Hydroxymitragynine, a minor alkaloid in the kratom plant and a metabolite of mitragynine, is a potent partial agonist at the mu-opioid receptor.[1][2][3] In contrast, mitragynine, the most abundant alkaloid in kratom, exhibits significantly lower affinity and efficacy at the MOR.[2][4] While direct binding and functional assay data for this compound are not extensively available in the public domain, its synthesis from mitragynine has been documented, and it has been noted to possess potent analgesic properties, suggesting it may also interact with the mu-opioid receptor.[5]
This guide synthesizes the available quantitative data for 7-hydroxymitragynine, mitragynine, and morphine to provide a comparative framework for understanding the potential MOR activity of this compound.
Comparative Mu-Opioid Receptor Activity
The following table summarizes the in vitro binding affinities (Ki) and functional activities (EC50 and Emax) of 7-hydroxymitragynine, mitragynine, and morphine at the human mu-opioid receptor.
| Compound | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Maximal Efficacy (Emax, % vs. DAMGO) | Receptor Activity Profile |
| 7-Hydroxymitragynine | 7.16 - 77.9[4][6] | 34.5[1] | 41.3 - 47%[1][4] | Partial Agonist[1][4] |
| Mitragynine | 161 - 709[4][6] | 339[1] | 34%[1] | Partial Agonist / Antagonist[1][4] |
| Morphine | ~1-10 (literature values) | ~50-100 (literature values) | ~100% (Full Agonist) | Full Agonist |
Note: DAMGO ([D-Ala², N-Me-Phe⁴, Gly-ol⁵]-enkephalin) is a potent and selective synthetic mu-opioid receptor agonist often used as a reference compound for determining the maximal efficacy of test compounds.
Experimental Protocols
The validation of mu-opioid receptor activity typically involves two key in vitro assays: radioligand binding assays to determine binding affinity and functional assays to characterize agonist or antagonist properties.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for the mu-opioid receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human mu-opioid receptor (e.g., from HEK293 or CHO cells) are prepared.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled MOR ligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
Objective: To determine the functional efficacy (EC50 and Emax) of a test compound at the mu-opioid receptor.
Methodology:
-
Cell Culture: Cells expressing the human mu-opioid receptor (which is a Gi-coupled receptor) are cultured.
-
Adenylate Cyclase Stimulation: The cells are treated with forskolin (B1673556) to stimulate adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
cAMP Measurement: After incubation, the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or commercially available kits.
-
Data Analysis: The concentration of the test compound that produces 50% of its maximal inhibitory effect on cAMP production (EC50) is determined. The maximal inhibition (Emax) is expressed as a percentage of the inhibition produced by a standard full agonist like DAMGO.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mu-opioid receptor signaling pathway and a typical experimental workflow for its validation.
Caption: Mu-opioid receptor signaling pathway.
Caption: Experimental workflow for MOR validation.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Side Effect Profiles of 7-Hydroxymitragynine and Morphine
An objective guide for researchers and drug development professionals on the distinct adverse effect profiles of the atypical opioid 7-hydroxymitragynine (B600473) and the classical opioid morphine, supported by experimental data and mechanistic insights.
Introduction
The quest for potent analgesics with improved safety profiles over classical opioids like morphine has led to significant interest in the alkaloids derived from the kratom plant (Mitragyna speciosa). Among these, 7-hydroxymitragynine (7-OH-MG), a potent mu-opioid receptor (MOR) agonist and a metabolite of mitragynine (B136389), has garnered considerable attention.[1][2] While demonstrating analgesic efficacy, its side effect profile, particularly when compared to morphine, is a critical area of investigation for its therapeutic potential. This guide provides a detailed comparison of the side effect profiles of 7-hydroxymitragynine and morphine, focusing on key areas of concern for opioid therapeutics: respiratory depression, constipation, and abuse liability.
It is important to note that while the user requested a comparison with 7-Acetoxymitragynine, a synthetic derivative, the available scientific literature predominantly focuses on 7-hydroxymitragynine. As such, this guide will focus on the latter, providing a robust, evidence-based comparison with morphine.
Comparative Side Effect Profile: 7-Hydroxymitragynine vs. Morphine
The following table summarizes the key differences in the side effect profiles of 7-hydroxymitragynine and morphine based on available preclinical data.
| Side Effect | 7-Hydroxymitragynine | Morphine | Key Findings |
| Respiratory Depression | Induces respiratory depression, but some evidence suggests a potential ceiling effect for its parent compound, mitragynine.[3][4] 7-OH-MG itself can cause significant, dose-dependent respiratory depression comparable to morphine.[5][6] | A well-established and dose-limiting side effect, often the cause of overdose fatalities. Induces significant, dose-dependent respiratory depression.[5] | While 7-OH-MG can cause respiratory depression, the parent compound mitragynine's ceiling effect may offer a wider therapeutic window.[3] However, concentrated 7-OH-MG products pose a significant risk.[6] |
| Constipation | Reduced incidence and severity compared to morphine at equianalgesic doses has been suggested for atypical opioids.[7] However, constipation is a reported side effect of kratom use.[8][9] | A very common and often debilitating side effect due to its action on opioid receptors in the gastrointestinal tract.[7] | The G-protein biased agonism of 7-OH-MG is theorized to lead to less recruitment of β-arrestin, which is implicated in constipation.[7] |
| Abuse Liability | Demonstrates a significant potential for abuse and is readily self-administered in animal models.[10][11] Prior exposure to 7-OH-MG can increase subsequent morphine intake.[10] | High abuse potential, serving as a benchmark for assessing the abuse liability of other opioids. | Both compounds exhibit reinforcing effects mediated by the mu-opioid receptor, but some studies suggest mitragynine may have a lower abuse potential than morphine.[10][11] |
| Nausea and Vomiting | Reported side effect of kratom use.[8] | Common side effects, particularly at the initiation of therapy. | Mechanistic comparisons are limited, but both compounds are known to induce these effects. |
| Sedation | A known effect, particularly at higher doses of kratom.[9] | A prominent side effect that can impair cognitive and motor function. | Both compounds cause sedation through their action on the central nervous system. |
Detailed Experimental Protocols
The understanding of the distinct side effect profiles of 7-hydroxymitragynine and morphine is derived from various preclinical experimental models. Below are detailed methodologies for key experiments cited in the comparison.
Respiratory Depression Assessment
Experimental Model: Whole-body plethysmography in rodents (mice or rats).[3][5]
Methodology:
-
Animals are individually placed in a sealed plethysmography chamber with a continuous flow of air.
-
A differential pressure transducer measures the pressure changes within the chamber resulting from the animal's breathing.
-
Baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (the volume of air per breath), and minute volume (total volume of air breathed per minute), are recorded for a defined period.
-
The test compound (7-hydroxymitragynine or morphine) or vehicle is administered, typically via intravenous, subcutaneous, or oral routes.
-
Respiratory parameters are continuously monitored and recorded for a set duration post-administration.
-
The percentage change from baseline in respiratory parameters is calculated to quantify the degree of respiratory depression.
Abuse Liability Assessment
Experimental Model: Intravenous self-administration in rats.[10][11]
Methodology:
-
Rats are surgically implanted with an intravenous catheter, typically in the jugular vein.
-
Animals are placed in an operant conditioning chamber equipped with two levers.
-
Pressing the "active" lever results in the intravenous infusion of a specific dose of the test drug (7-hydroxymitragynine or morphine), while pressing the "inactive" lever has no consequence.
-
Animals are trained to self-administer the drug during daily sessions.
-
The number of infusions earned per session is recorded as a measure of the drug's reinforcing properties.
-
Dose-response curves are generated by varying the dose of the drug available for self-administration.
-
In some studies, the effect of pretreatment with an opioid antagonist (e.g., naloxone) is assessed to confirm the involvement of opioid receptors.
Signaling Pathway and Experimental Workflow Visualizations
The differences in the side effect profiles of 7-hydroxymitragynine and morphine can be partly attributed to their distinct interactions with the mu-opioid receptor and downstream signaling pathways.
Caption: Mu-Opioid Receptor Signaling Pathways.
Caption: Workflow for Respiratory Depression Study.
Conclusion
The available evidence from preclinical studies indicates that while 7-hydroxymitragynine shares the analgesic properties of morphine through its action on mu-opioid receptors, its side effect profile may be distinguishable. The concept of G-protein biased agonism, where signaling is preferentially directed towards the G-protein pathway responsible for analgesia over the β-arrestin pathway associated with side effects like respiratory depression and constipation, is a key area of ongoing research for 7-hydroxymitragynine and other atypical opioids.[7] However, it is crucial to recognize that 7-hydroxymitragynine is not devoid of significant opioid-like side effects, including respiratory depression and a high potential for abuse.[5][10] Further rigorous, well-controlled clinical studies in humans are necessary to fully elucidate the therapeutic index and safety profile of 7-hydroxymitragynine and to determine its potential role, if any, in pain management. The distinction between the effects of pure 7-hydroxymitragynine and the complex alkaloid mixture found in kratom products also warrants careful consideration in future research and regulatory evaluation.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kratom—Pharmacology, Clinical Implications, and Outlook: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The respiratory depressant effects of mitragynine are limited by its conversion to 7‐OH mitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The respiratory depressant effects of mitragynine are limited by its conversion to 7-OH mitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kratom - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Health Effects Associated With Kratom (Mitragyna speciosa) and Polysubstance Use: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Critical Review of the Neuropharmacological Effects of Kratom: An Insight from the Functional Array of Identified Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kslegislature.gov [kslegislature.gov]
- 11. Abuse liability and therapeutic potential of the Mitragyna speciosa (kratom) alkaloids mitragynine and 7-hydroxymitragynine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 7-Hydroxymitragynine and Traditional Opioids in Preclinical Pain Models
Introduction
The quest for potent analgesics with improved safety profiles over traditional opioids has led to the investigation of various natural and synthetic compounds. Among these, the alkaloids derived from the Kratom plant (Mitragyna speciosa) have garnered significant scientific interest. This guide provides a detailed comparison of the efficacy and safety of 7-hydroxymitragynine (B600473) (7-HMG), a potent alkaloid from Kratom, with traditional opioids such as morphine and fentanyl in preclinical pain models. While the initial query specified 7-acetoxymitragynine, the available scientific literature predominantly focuses on 7-hydroxymitragynine as the more potent and well-characterized analgesic compound from Kratom. Therefore, this comparison will focus on 7-hydroxymitragynine.
7-Hydroxymitragynine is a minor alkaloid in Kratom leaves but is also a metabolite of the more abundant alkaloid, mitragynine (B136389).[1][2] It is recognized for its potent analgesic effects, which are mediated primarily through the μ-opioid receptor (MOR).[1][3] This guide will objectively present experimental data on its analgesic potency, receptor binding and functional activity, and key adverse effects like respiratory depression and abuse potential, in comparison to traditional opioids.
Quantitative Comparison of Efficacy and Receptor Activity
The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison between 7-hydroxymitragynine and traditional opioids.
Table 1: Comparative Analgesic Potency in Rodent Models
| Compound | Animal Model | Analgesic Assay | Route of Administration | ED50 (mg/kg) | Potency Relative to Morphine | Citation |
| 7-Hydroxymitragynine | Mice | Tail-Flick | Subcutaneous (s.c.) | - | ~5-fold more potent | [4] |
| Mice | Hot Plate | - | - | - | [4] | |
| Rats | Tail-Flick | - | - | 4.4 to 13-fold more potent | [5] | |
| Morphine | Mice | Tail-Flick | Subcutaneous (s.c.) | - | - | [4] |
| Rats | Hot Plate | Intravenous (i.v.) | 5.1 | - | [6] | |
| Mitragynine | Mice | Tail-Flick | Subcutaneous (s.c.) | - | 66-fold less active | [4] |
| Rats | Hot Plate | Intravenous (i.v.) | >17.8 | - | [6] |
Table 2: In Vitro Receptor Binding Affinity and Functional Efficacy
| Compound | Receptor | Assay Type | Ki (nM) | EC50 (nM) | % Max Stimulation (Emax) | Citation |
| 7-Hydroxymitragynine | Human μ-opioid (hMOR) | Binding Affinity ([³H]DAMGO) | 78 | - | - | [6] |
| Human μ-opioid (hMOR) | G-protein Activation ([³⁵S]GTPγS) | - | 34.5 | 47% (Partial Agonist) | [2] | |
| Human μ-opioid (hMOR) | G-protein Activation ([³⁵S]GTPγS) | - | - | 41.3% (Partial Agonist) | [7] | |
| Morphine | Human μ-opioid (hMOR) | Binding Affinity ([³H]DAMGO) | ~3.5 | - | - | [6] |
| Human μ-opioid (hMOR) | G-protein Activation ([³⁵S]GTPγS) | - | - | 90% (Full Agonist) | [6] | |
| Mitragynine | Human μ-opioid (hMOR) | Binding Affinity ([³H]DAMGO) | 709 | - | - | [7] |
| Human μ-opioid (hMOR) | G-protein Activation ([³⁵S]GTPγS) | - | 339 | 34% (Partial Agonist) | [2] |
Adverse Effect Profile: Respiratory Depression
A critical differentiator for novel analgesics is a reduced risk of respiratory depression, a primary cause of fatality in opioid overdose.[3]
Table 3: Comparative Effects on Respiration in Mice
| Compound | Dosage | Effect on Respiration | Key Finding | Citation |
| 7-Hydroxymitragynine | Dose-dependent | Induces dose-dependent respiratory depression. | - | [8] |
| Mitragynine | >10 mg/kg | Ceiling effect on respiratory depression. | Less respiratory depression than codeine.[2] | [8] |
| Fentanyl | 112 µg/kg (i.v.) | Significant depression of minute volume. | Rapid onset of respiratory depression.[9] | [9] |
| Morphine | 7.5 mg/kg (i.v.) | Significant depression of minute volume. | Slower onset of respiratory depression compared to fentanyl.[9] | [9] |
Studies indicate that while 7-hydroxymitragynine does cause dose-dependent respiratory depression, its parent compound, mitragynine, exhibits a ceiling effect, suggesting a potentially wider therapeutic window.[2][8] However, some research suggests that 7-HMG can induce significant respiratory depression comparable to morphine.[6]
Experimental Protocols
A summary of the methodologies employed in the cited studies is provided below to allow for critical evaluation and replication.
Analgesia Assays
-
Tail-Flick Test: This assay measures the latency of a rodent to withdraw its tail from a noxious heat source (e.g., a radiant heat beam). A longer latency period indicates an analgesic effect. The intensity of the heat source and a cut-off time are pre-determined to prevent tissue damage.
-
Hot Plate Test: In this test, a rodent is placed on a heated surface maintained at a constant temperature (e.g., 52°C). The latency to a nociceptive response, such as licking a paw or jumping, is recorded as an indicator of analgesia. A maximum cut-off time is enforced to avoid injury.
Respiratory Function Assessment
-
Whole-Body Plethysmography: This non-invasive technique is used to measure respiratory parameters in conscious, freely moving animals. The animal is placed in a sealed chamber, and changes in pressure due to breathing are recorded. This allows for the determination of respiratory rate, tidal volume, and minute volume (the total volume of air inhaled or exhaled per minute).
In Vitro Receptor Studies
-
Radioligand Binding Assays: These assays determine the binding affinity of a compound for a specific receptor. Cell membranes expressing the receptor of interest (e.g., hMOR) are incubated with a radiolabeled ligand (e.g., [³H]DAMGO) and varying concentrations of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, from which the inhibition constant (Ki) is calculated.
-
[³⁵S]GTPγS Binding Assay: This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the μ-opioid receptor. Agonist binding to the receptor stimulates the binding of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, to the Gα subunit of the G-protein. The amount of bound [³⁵S]GTPγS is quantified and is proportional to the degree of receptor activation. This allows for the determination of a compound's potency (EC50) and efficacy (Emax) as an agonist.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of μ-opioid receptor agonists and a typical workflow for preclinical analgesic testing.
Caption: Signaling pathway of a μ-opioid receptor agonist.
Caption: Workflow for preclinical analgesic efficacy testing.
Discussion and Conclusion
The compiled data indicate that 7-hydroxymitragynine is a potent, centrally acting analgesic.[3] Its potency in animal models is comparable to or greater than that of morphine.[4][5] In vitro studies reveal that 7-HMG is a partial agonist at the μ-opioid receptor, in contrast to morphine which is a full agonist.[2][6] This partial agonism is a characteristic that is sometimes associated with a ceiling effect for certain adverse effects and a potentially lower abuse liability.
However, the abuse potential of 7-HMG is still a subject of investigation, with some studies suggesting it has a high abuse potential similar to traditional opioids, as it can be self-administered by rats.[10] In contrast, mitragynine appears to have a lower abuse potential and may even reduce morphine intake.[10]
The profile of respiratory depression for 7-HMG is complex. While its parent compound mitragynine shows a ceiling effect, 7-HMG can induce dose-dependent respiratory depression.[8] This underscores the need for further research to fully characterize its therapeutic index.
References
- 1. Evaluation of the rewarding effects of mitragynine and 7-hydroxymitragynine in an intracranial self-stimulation procedure in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unveiling 7-Hydroxymitragynine as the Key Active Metabolite of Mitragynine and the Promise for Creating Novel Pain Relievers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mitragyna speciosa: Balancing Potential Medical Benefits and Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The respiratory depressant effects of mitragynine are limited by its conversion to 7‐OH mitragynine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kslegislature.gov [kslegislature.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of 7-Acetoxymitragynine and Related Opioid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activity of 7-acetoxymitragynine, a semi-synthetic derivative of the kratom alkaloid 7-hydroxymitragynine (B600473). Data is presented alongside its parent compound, 7-hydroxymitragynine, the primary psychoactive alkaloid in kratom, mitragynine (B136389), and the benchmark opioid, morphine, to offer a clear perspective on its pharmacological profile.
In Vitro Activity: Opioid Receptor Binding and Functional Assays
The initial assessment of a compound's opioid activity is determined through in vitro assays that measure its binding affinity and functional efficacy at opioid receptors.
Data Summary
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | MOR Efficacy (Emax %) | MOR Potency (EC50, nM) |
| This compound | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature | Data not available in searched literature |
| 7-Hydroxymitragynine | 77.9[1] | 220[1] | 243[1] | 41.3 (Partial Agonist)[1] | 34.5[2] |
| Mitragynine | 709[1] | 1700[1] | 6800[1] | 34 (Partial Agonist)[3] | 339[3] |
| Morphine | ~1-5 | ~20-40 | ~200-300 | 100 (Full Agonist) | ~10-50 |
Note: Data for morphine is generalized from typical literature values for comparative purposes. Ki, EC50, and Emax values can vary between different assay conditions and cell lines.
While specific quantitative in vitro data for this compound is limited in the public domain, it is reported to be less potent than 7-hydroxymitragynine while retaining opioid activity.
Experimental Protocols
Opioid Receptor Binding Assay:
This assay determines the affinity of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293) expressing the human μ, δ, or κ-opioid receptor are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Competitive Binding: A known concentration of a radiolabeled ligand (e.g., [³H]DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Detection: After incubation, the mixture is filtered to separate the bound from the unbound radioligand. The radioactivity of the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Functional Assay:
This assay measures the functional efficacy of a compound at a G-protein coupled receptor, such as the μ-opioid receptor.
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing the opioid receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Detection: The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) and the maximum possible effect (Emax) are determined to classify the compound as a full or partial agonist.
In Vivo Activity: Analgesic Efficacy
The analgesic effects of these compounds are typically evaluated in rodent models using tests that measure the response to a painful stimulus.
Data Summary
| Compound | Tail-Flick Test ED50 (mg/kg, s.c.) | Hot-Plate Test ED50 (mg/kg, s.c.) |
| This compound | Data not available in searched literature | Data not available in searched literature |
| 7-Hydroxymitragynine | 0.57[4] | Not explicitly found, but reported to have potent antinociceptive effects |
| Mitragynine | 106[4] | Not explicitly found, but reported to have antinociceptive effects |
| Morphine | ~2-5 | ~5-10 |
Note: Data for morphine is generalized from typical literature values for comparative purposes. ED50 values can vary depending on the animal strain, route of administration, and specific experimental conditions.
Experimental Protocols
Tail-Flick Test:
This test measures the latency of an animal to move its tail away from a heat source.
-
Acclimation: The animal (typically a mouse or rat) is gently restrained.
-
Stimulus: A focused beam of light is applied to the ventral surface of the tail.
-
Measurement: The time taken for the animal to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound is administered (e.g., subcutaneously), and the tail-flick latency is measured at various time points after administration.
-
Data Analysis: The dose of the compound that produces a 50% maximal possible effect (%MPE) is calculated as the ED50.
Hot-Plate Test:
This test measures the latency of an animal to react to a heated surface.
-
Apparatus: The animal is placed on a metal plate maintained at a constant temperature (e.g., 55°C).
-
Observation: The time until the animal exhibits a pain response (e.g., licking its paws or jumping) is recorded as the latency. A cut-off time is employed to prevent injury.
-
Drug Administration: The test compound is administered, and the latency is measured at different time intervals.
-
Data Analysis: The ED50 is calculated as the dose that produces a 50% increase in the baseline latency.
Signaling Pathway and Experimental Workflows
Mu-Opioid Receptor Signaling Pathway
Mitragynine and its analogs are known to be G-protein biased agonists at the μ-opioid receptor. This means they preferentially activate the G-protein signaling pathway, which is associated with analgesia, while having a reduced tendency to recruit β-arrestin, a pathway linked to some of the adverse effects of opioids like respiratory depression and constipation.[3][5]
Caption: G-protein biased agonism at the μ-opioid receptor.
In Vitro Experimental Workflow
Caption: Workflow for in vitro opioid activity assessment.
In Vivo Experimental Workflow
Caption: Workflow for in vivo analgesic activity assessment.
Correlation and Conclusion
The correlation between in vitro binding affinity and in vivo analgesic potency for opioid compounds is a cornerstone of drug development. Generally, higher affinity (lower Ki) and greater efficacy (higher Emax) at the μ-opioid receptor translate to more potent analgesic effects in vivo (lower ED50).
For the compounds discussed:
-
7-Hydroxymitragynine demonstrates a strong correlation, with its high in vitro affinity and partial agonism at the μ-opioid receptor corresponding to potent in vivo analgesic activity, reportedly even greater than morphine in some assays.
-
Mitragynine shows a weaker correlation. While it binds to the μ-opioid receptor, its lower affinity and efficacy in vitro are consistent with its significantly lower analgesic potency in vivo compared to 7-hydroxymitragynine.
-
This compound , while lacking extensive quantitative data, is qualitatively described as being less potent than 7-hydroxymitragynine. This suggests that the acetylation of the 7-hydroxyl group may reduce its binding affinity or functional efficacy at the μ-opioid receptor, leading to diminished in vivo analgesic effects.
Further research is warranted to fully elucidate the quantitative in vitro and in vivo pharmacological profile of this compound. Such data would be invaluable for a more precise understanding of its structure-activity relationship and its potential as a therapeutic agent or a substance of abuse. The G-protein biased agonism exhibited by the parent compounds, mitragynine and 7-hydroxymitragynine, is a promising characteristic for developing safer analgesics, and it would be of significant interest to determine if this compound shares this property.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological examination of contractile responses of the guinea-pig isolated ileum produced by μ-opioid receptor antagonists in the presence of, and following exposure to, morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hot plate test [panlab.com]
- 5. Influence of G protein-biased agonists of μ-opioid receptor on addiction-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Mitragynine Analogs for Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics has led to a burgeoning interest in the pharmacological profile of mitragynine (B136389), the primary alkaloid in the plant Mitragyna speciosa (kratom). Mitragynine and its analogs present a unique opportunity for the development of atypical opioid receptor modulators with potentially improved side-effect profiles compared to classical opioids.[1][2] This guide provides a head-to-head comparison of key synthetic and semi-synthetic mitragynine analogs, focusing on their receptor binding affinities, functional activities, and signaling bias, supported by experimental data from peer-reviewed studies.
Understanding the Molecular Landscape
Mitragynine and its derivatives exert their effects primarily through interactions with opioid receptors, particularly the mu-opioid receptor (MOR), but also the kappa- (KOR) and delta-opioid receptors (DOR).[3][4] Unlike traditional opioids, many mitragynine analogs exhibit functional selectivity, or "biased agonism," preferentially activating G-protein signaling pathways over the β-arrestin pathway. This is significant because the G-protein pathway is associated with analgesia, while β-arrestin recruitment is linked to adverse effects like respiratory depression and constipation.[1][2][5]
Comparative Analysis of Receptor Binding and Functional Activity
The following tables summarize the in vitro pharmacological data for mitragynine and several of its key natural and synthetic analogs. These analogs feature modifications primarily on the indole (B1671886) scaffold, including oxidation and substitutions at the C9, C10, and C12 positions.[6][7]
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | Mu (μ) | Kappa (κ) | Delta (δ) | Reference(s) |
| Mitragynine | 77.9 - 233 | 161 - 772 | 410 - 6800 | [1][8][9] |
| 7-Hydroxymitragynine (B600473) | 37 - 709 | 132 - 188 | 91 - 219 | [1][8][9] |
| Speciogynine (B3026189) | 728 | 3200 | - | [1] |
| Speciociliatine (B128378) | 116 - 560 | 54.5 - 329 | - | [1][4] |
| Mitragynine Pseudoindoxyl | 0.8 | 24 | 3.0 | [9] |
| (+)-Mitragynine (unnatural enantiomer) | Weak | Weak | Weak | [1][2] |
| 9-Phenyl-7OH-mitragynine (SC11) | Potent | - | - | [10] |
| 9-Methyl-7OH-mitragynine (SC12) | 5.3 (EC50) | - | - | [10] |
| 9-(3'-Furanyl)-7OH-mitragynine (SC13) | 7.3 (EC50) | - | - | [6][10] |
Note: Ki values represent the concentration of the ligand that binds to 50% of the receptors. Lower values indicate higher binding affinity. A dash (-) indicates data not available.
Table 2: Mu-Opioid Receptor Functional Activity (EC50, nM and Emax, %)
| Compound | G-Protein Activation (EC50) | G-Protein Activation (Emax) | β-Arrestin-2 Recruitment (Emax) | Reference(s) |
| Mitragynine | 339 | 34% | No recruitment | [1] |
| 7-Hydroxymitragynine | - | 41.3% (partial agonist) | No recruitment | [1][8] |
| Speciogynine | Antagonist | - | - | [1] |
| Speciociliatine | Weak Antagonist | - | - | [3][4] |
| Mitragynine Pseudoindoxyl | Potent Agonist | - | No recruitment | [5][11] |
| 9-Phenyl-7OH-mitragynine (SC11) | 36.2 | - | <20% | [10] |
| 9-Methyl-7OH-mitragynine (SC12) | 5.3 | - | <20% | [10] |
| 9-(3'-Furanyl)-7OH-mitragynine (SC13) | 7.3 | 45% (vs. DAMGO) | <20% | [6][10] |
Note: EC50 is the concentration of an agonist that gives half-maximal response. Emax is the maximum response that can be produced by the drug. DAMGO is a standard MOR full agonist. A dash (-) indicates data not available.
Key Structure-Activity Relationship (SAR) Insights
Several key structural modifications significantly impact the pharmacological profile of mitragynine analogs:
-
Oxidation at C7: The presence of a hydroxyl group at the 7-position, as seen in 7-hydroxymitragynine, generally increases MOR binding affinity and agonist potency compared to mitragynine.[1][8]
-
Stereochemistry: The stereochemical configuration is crucial for activity. For instance, the unnatural enantiomer (+)-mitragynine exhibits significantly weaker opioid activity.[1][2] Diastereomers like speciogynine and speciociliatine act as MOR antagonists, in contrast to the partial agonism of mitragynine.[1][3]
-
Indole Ring Substitution: Modifications at the C9, C10, and C12 positions of the indole ring can fine-tune potency and efficacy. For example, substituting the 9-methoxy group with phenyl, methyl, or 3'-furanyl groups on the 7-hydroxymitragynine scaffold has yielded potent partial agonists with reduced β-arrestin recruitment.[6][7][10]
-
Pseudoindoxyl Rearrangement: The skeletal rearrangement to a spiro-pseudoindoxyl core, as in mitragynine pseudoindoxyl, results in a highly potent MOR agonist that shows limited physical dependence and can ameliorate opioid withdrawal in preclinical models.[5][11][12]
Signaling Pathways and Experimental Workflows
The diagrams below illustrate the differential signaling pathways activated by biased versus unbiased opioid agonists and a typical workflow for evaluating the pharmacological properties of novel mitragynine analogs.
Caption: Differential signaling of biased vs. unbiased MOR agonists.
Caption: A typical workflow for characterizing novel mitragynine analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used to characterize mitragynine analogs.
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Preparation of Cell Membranes: Cell lines (e.g., HEK293 or CHO) stably expressing the human opioid receptor of interest (MOR, KOR, or DOR) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, or [³H]DPDPE for DOR) at a fixed concentration and varying concentrations of the unlabeled test compound (mitragynine analog).
-
Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1]
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor agonism.
-
Membrane Preparation: Similar to the binding assays, membranes from cells expressing the opioid receptor of interest are prepared.
-
Assay Reaction: The membranes are incubated with the test compound at various concentrations in the presence of GDP and [³⁵S]GTPγS. Agonist binding to the receptor promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.
-
Separation and Measurement: The reaction is terminated, and the bound [³⁵S]GTPγS is separated from the unbound nucleotide by filtration. The amount of radioactivity on the filters is quantified.
-
Data Analysis: The data are plotted as the amount of [³⁵S]GTPγS bound versus the concentration of the test compound. Non-linear regression is used to determine the EC50 and Emax values, indicating the potency and efficacy of the compound as a G-protein signaling agonist.[8]
β-Arrestin Recruitment Assays
These assays measure the recruitment of β-arrestin to the activated receptor, a key step in receptor desensitization and an indicator of a lack of signaling bias.
-
Assay Principle: Various commercial assays are available, such as the Tango™ or PathHunter® assays. These assays are based on enzyme complementation or resonance energy transfer. For example, the receptor may be fused to one component of a reporter enzyme (e.g., β-galactosidase or luciferase), and β-arrestin is fused to the other component.
-
Cell-Based Assay: Cells co-expressing the receptor-reporter fusion protein and the β-arrestin-reporter fusion protein are treated with the test compound.
-
Signal Detection: If the compound induces β-arrestin recruitment to the receptor, the two parts of the reporter enzyme are brought into proximity, generating a measurable signal (e.g., light or a color change).
-
Data Analysis: The signal is measured at various concentrations of the test compound to generate a dose-response curve, from which the EC50 and Emax for β-arrestin recruitment can be determined.[10]
Conclusion and Future Directions
The study of synthetic mitragynine analogs is a rapidly advancing field with significant potential for the development of novel therapeutics for pain and substance use disorders.[3][4][13] The data presented here highlight the remarkable functional plasticity of the mitragynine scaffold, where subtle chemical modifications can dramatically alter receptor affinity, efficacy, and signaling bias. Future research will likely focus on further optimizing these analogs to achieve even greater separation between desired analgesic effects and adverse side effects, ultimately leading to the development of safer and more effective pain management strategies.[6]
References
- 1. Synthetic and Receptor Signaling Explorations of the Mitragyna Alkaloids: Mitragynine as an Atypical Molecular Framework for Opioid Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review [frontiersin.org]
- 4. The Chemical and Pharmacological Properties of Mitragynine and Its Diastereomers: An Insight Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Mitragynine Analog with Low-Efficacy Mu Opioid Receptor Agonism Displays Antinociception with Attenuated Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Comparison of Mitragynine and 7-Hydroxymitragynine: In Vitro Affinity and Efficacy for μ-Opioid Receptor and Opioid-Like Behavioral Effects in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Predicted Mode of Binding to and Allosteric Modulation of the μ-Opioid Receptor by Kratom’s Alkaloids with Reported Antinociception in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. iasp-pain.org [iasp-pain.org]
- 12. Studies on the synthesis and opioid agonistic activities of mitragynine-related indole alkaloids: discovery of opioid agonists structurally different from other opioid ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Therapeutic Potential of 7-Acetoxymitragynine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for safer and more effective analgesics is a cornerstone of modern pharmacology. Mitragyna speciosa, commonly known as kratom, and its constituent alkaloids have emerged as a focal point of this research due to their opioid-like effects. Among these, 7-acetoxymitragynine, a semi-synthetic derivative of the potent analgesic 7-hydroxymitragynine (B600473), has garnered interest. This guide provides a comparative analysis of the therapeutic potential of compounds in this class, with a focus on analgesic efficacy and safety profiles, supported by experimental data and detailed methodologies.
Comparative Analysis of Analgesic Efficacy and Safety
The therapeutic potential of an analgesic is determined by its ability to alleviate pain at doses that do not cause severe adverse effects. The following tables summarize key quantitative data for 7-hydroxymitragynine and morphine, highlighting their analgesic potency and a critical side effect, respiratory depression.
| Compound | Test | Species | Route of Administration | ED50 (mg/kg) | Analgesic Potency |
| 7-Hydroxymitragynine | Tail-flick | Mouse | Subcutaneous (s.c.) | 0.6[2] | Highly Potent |
| Morphine | Hot Plate | Mouse | Subcutaneous (s.c.) | ~2.0 - 5.0 | Potent |
| Mitragynine (B136389) | Tail-flick | Mouse | Per Oral (p.o.) | 2.1[2] | Moderately Potent |
Table 1: Comparative Analgesic Potency. ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population. A lower ED50 value indicates higher potency.
| Compound | In Vitro Assay | Receptor | Binding Affinity (Ki, nM) |
| 7-Hydroxymitragynine | Radioligand Binding | Mu-opioid | 17 |
| Mitragynine | Radioligand Binding | Mu-opioid | - |
| Morphine | Radioligand Binding | Mu-opioid | 1.2 |
Table 2: Mu-Opioid Receptor Binding Affinity. Ki (Inhibition Constant) represents the concentration of a ligand that will bind to half the available receptors at equilibrium. A lower Ki value indicates a higher binding affinity.
Understanding the Mechanism of Action: Mu-Opioid Receptor Signaling
The analgesic and adverse effects of opioids are primarily mediated through the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). Upon activation by an agonist like morphine or 7-hydroxymitragynine, the receptor initiates a downstream signaling cascade.
Caption: Mu-opioid receptor signaling pathway.
Experimental Protocols for Preclinical Evaluation
The following are detailed methodologies for key in vivo experiments used to assess the therapeutic potential of novel analgesic compounds.
Hot Plate Test for Thermal Pain
This test evaluates the response of an animal to a thermal stimulus, providing a measure of centrally mediated analgesia.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are habituated to the testing room for at least 30 minutes before the experiment.
-
A baseline latency to a nociceptive response (licking of the hind paw or jumping) is recorded for each mouse by placing it on the hot plate. A cut-off time (e.g., 30 seconds) is established to prevent tissue damage.
-
Animals are then treated with the test compound (e.g., this compound), a positive control (e.g., morphine), or a vehicle via a specific route of administration (e.g., intraperitoneal, oral).
-
At predetermined time points after drug administration (e.g., 15, 30, 60, and 90 minutes), the latency to the nociceptive response is measured again.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.
Acetic Acid-Induced Writhing Test for Visceral Pain
This model assesses peripherally acting analgesics by inducing a visceral pain response.
-
Materials: 0.6% acetic acid solution.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Mice are divided into groups and treated with the test compound, a positive control (e.g., morphine), or a vehicle.
-
After a set period (e.g., 30 minutes) to allow for drug absorption, each mouse is injected intraperitoneally with 0.6% acetic acid (10 mL/kg).
-
Immediately after the injection, the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a specific duration (e.g., 20 minutes).
-
-
Data Analysis: The percentage of inhibition of writhing is calculated as: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.
Respiratory Depression Assay
This assay is crucial for evaluating the safety profile of opioid-like compounds.
-
Apparatus: Whole-body plethysmography chambers to measure respiratory parameters.
-
Animals: Male CD-1 mice.
-
Procedure:
-
Mice are acclimated to the plethysmography chambers.
-
Baseline respiratory parameters (respiratory rate, tidal volume, and minute volume) are recorded.
-
Animals are administered the test compound, a positive control (e.g., morphine), or a vehicle.
-
Respiratory parameters are continuously monitored for a set period (e.g., 90 minutes) after drug administration.
-
-
Data Analysis: Changes in respiratory parameters from baseline are calculated and compared between treatment groups. The therapeutic index can be calculated as the ratio of the dose causing respiratory depression to the dose causing analgesia (e.g., RD50/ED50).
Experimental Workflow for Analgesic Drug Discovery
The process of validating a novel analgesic like this compound follows a structured workflow from initial screening to more detailed characterization.
References
Comparative Pharmacokinetics: 7-Acetoxymitragynine and its Active Metabolite, 7-Hydroxymitragynine
A guide for researchers and drug development professionals on the pharmacokinetic profiles of the novel prodrug 7-acetoxymitragynine and its potent analgesic metabolite, 7-hydroxymitragynine (B600473).
Executive Summary
7-Hydroxymitragynine, a minor alkaloid found in the leaves of the kratom plant (Mitragyna speciosa), is a potent partial agonist of the µ-opioid receptor and is considered a key mediator of kratom's analgesic effects.[1] However, its clinical development has been hampered by low oral bioavailability. To address this limitation, this compound has been developed as a prodrug of 7-hydroxymitragynine. This guide provides a comparative overview of the available pharmacokinetic data for 7-hydroxymitragynine, which serves as a baseline for evaluating the potential of this compound. Currently, there is a notable absence of published, direct comparative pharmacokinetic studies for this compound.
Metabolic Pathway
7-Hydroxymitragynine is primarily formed through the metabolism of mitragynine (B136389), the most abundant alkaloid in kratom. This conversion is mediated by cytochrome P450 enzymes, particularly CYP3A4, in the liver.[2][3] this compound is designed to bypass this metabolic step by being readily converted to 7-hydroxymitragynine in the body.
Pharmacokinetic Data of 7-Hydroxymitragynine
The following table summarizes key pharmacokinetic parameters of 7-hydroxymitragynine from various studies. It is important to note that these values are derived from the administration of either kratom preparations (where 7-hydroxymitragynine is a metabolite of mitragynine) or direct administration of 7-hydroxymitragynine in preclinical models.
| Parameter | Human (from Mitragynine) | Rat (Direct Administration) |
| Tmax (Time to Peak Concentration) | 1.2 - 2.0 hours[4][5] | ~0.3 hours[6][7] |
| Cmax (Peak Plasma Concentration) | Dose-dependent[4][5] | 28.5 ± 5.0 ng/mL (5 mg/kg, oral)[6][7] |
| t1/2 (Half-life) | Single Dose: 4.7 hoursMultiple Doses: 24.7 hours[4][5] | Not explicitly stated |
| Oral Bioavailability | Low (as metabolite) | 2.7 ± 0.3%[6][7] |
| Volume of Distribution (Vd) | - | 2.7 ± 0.4 L/kg (IV)[6][7] |
| Clearance (CL) | - | 4.0 ± 0.3 L/h/kg (IV)[6][7] |
Experimental Protocols
Below are summaries of the methodologies from key studies that provide pharmacokinetic data on 7-hydroxymitragynine.
Human Pharmacokinetic Study (from Mitragynine in Kratom Leaf)[4][5]
-
Study Design: A randomized, double-blind, placebo-controlled, dose-escalation study.
-
Subjects: Healthy adult male and female volunteers.
-
Administration: Single and multiple daily oral doses of encapsulated dried kratom leaf powder (containing 6.65–53.2 mg of mitragynine).
-
Sample Collection: Serial blood samples were collected over a specified period after dosing.
-
Analytical Method: Plasma concentrations of mitragynine and 7-hydroxymitragynine were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Rat Pharmacokinetic Study (Direct Administration of 7-Hydroxymitragynine)[6][7]
-
Study Design: In vivo pharmacokinetic characterization.
-
Subjects: Male Sprague-Dawley rats.
-
Administration: Intravenous (IV) and oral (5 mg/kg) administration of 7-hydroxymitragynine.
-
Sample Collection: Serial blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of 7-hydroxymitragynine were quantified using a validated LC-MS/MS method.
Typical Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a standard workflow for conducting a pharmacokinetic study, from subject selection to data analysis.
Conclusion and Future Directions
The available data on 7-hydroxymitragynine reveals rapid absorption but low oral bioavailability, highlighting a significant challenge for its therapeutic development. This compound, as a prodrug, is anticipated to improve the systemic exposure of 7-hydroxymitragynine. Future research should focus on conducting direct comparative pharmacokinetic studies of this compound against 7-hydroxymitragynine to quantify the extent of this improvement. Such studies are crucial for determining the potential of this compound as a viable clinical candidate for pain management and other therapeutic applications. Researchers are encouraged to investigate the Cmax, Tmax, AUC, and overall bioavailability of 7-hydroxymitragynine following the administration of this compound to fully characterize its pharmacokinetic advantages.
References
- 1. 7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From kratom to 7-hydroxymitragynine: evolution of a natural remedy into a public-health threat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Consequences of Cytochrome P450 3A Inhibition on Mitragynine Metabolism in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Mitragynine and 7-Hydroxymitragynine Pharmacokinetics after Single and Multiple Daily Doses of Oral Encapsulated Dried Kratom Leaf Powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Acetoxymitragynine
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 7-Acetoxymitragynine, a semi-synthetic derivative of a natural product found in Kratom. Adherence to these protocols will minimize risks to personnel and the environment.
This compound is classified as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[1] Therefore, all disposal procedures must be conducted in accordance with local, regional, national, and international regulations for hazardous waste.[1]
Summary of Key Hazard and Physical Data
The following table summarizes essential data for this compound. This information is critical for assessing risk and determining appropriate handling and disposal methods.
| Property | Data | Reference |
| Chemical Formula | C₂₅H₃₂N₂O₆ | [2] |
| Molar Mass | 456.539 g·mol⁻¹ | [2] |
| Physical Form | Powder | [1] |
| Acute Toxicity | Toxic if swallowed (Oral, Category 3), Toxic in contact with skin (Dermal, Category 3), Toxic if inhaled (Inhalation, Category 3) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H301, H311, H331 | [1] |
| Precautionary Statement (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [1] |
Experimental Protocols: Disposal and Decontamination
The following protocols outline the necessary steps for the safe disposal of this compound waste and the decontamination of laboratory equipment.
Protocol 1: Disposal of this compound Waste (Solid and Liquid)
This protocol details the procedure for handling and preparing both solid this compound and solutions containing the compound for disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses or goggles, chemical-resistant gloves.
-
Designated hazardous waste container (leak-proof, with a screw-on cap for liquids).[3]
-
Secondary containment for liquid waste containers.[3]
Procedure:
-
Segregation: Do not mix this compound waste with other waste streams unless compatibility has been confirmed.[4][6] It should be segregated as a non-halogenated organic waste.[6]
-
Containerization:
-
Solid Waste: Place solid this compound waste in a clearly labeled, sealed, and compatible container.
-
Liquid Waste: Transfer solutions containing this compound into a leak-proof container with a screw-on cap.[3] Do not fill the container more than 80% to allow for expansion.[6] Place the primary liquid waste container in a chemically compatible secondary container that can hold 110% of the volume of the primary container.[3]
-
-
Labeling:
-
The label must include:
-
The full chemical name: "this compound". Avoid abbreviations or chemical formulas.[4][6]
-
For mixtures, list all constituents and their approximate concentrations.[6]
-
The date of waste generation.[4]
-
The principal investigator's name and contact information.[4]
-
The specific hazards (e.g., "Toxic").[4]
-
Storage:
-
Disposal:
Protocol 2: Decontamination of Laboratory Equipment
This protocol provides steps for decontaminating glassware, surfaces, and other equipment that has come into contact with this compound.
Materials:
-
Appropriate PPE (as listed in Protocol 1).
-
Detergent (e.g., Luminox®).[7]
-
Suitable organic solvent (e.g., ethanol (B145695) or isopropanol, if compatible with the equipment).
-
Waste containers for contaminated materials.
Procedure:
-
Initial Rinse (Solvent): For equipment that can tolerate it, perform an initial rinse with a suitable organic solvent to dissolve and remove the bulk of the this compound residue. Collect this rinsate as hazardous waste and dispose of it according to Protocol 1.
-
Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.[7] Use a brush to scrub surfaces if necessary.
-
Rinse: Rinse the equipment thoroughly with tap water, followed by a final rinse with deionized or distilled water.
-
Drying: Allow the equipment to air dry completely before storage or reuse.
-
Surface Decontamination: For work surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a thorough cleaning with detergent and water.
-
Disposal of Contaminated Materials: Dispose of any contaminated cleaning materials (e.g., paper towels, gloves) as solid hazardous waste according to Protocol 1.
Visualizing the Disposal Workflow
The following diagrams illustrate the key decision-making processes and workflows for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound waste.
Caption: Workflow for the decontamination of equipment used with this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 6. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 7. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
